Product packaging for Bilaid C(Cat. No.:)

Bilaid C

Cat. No.: B10820117
M. Wt: 526.6 g/mol
InChI Key: QEPUDTSAZMRYEH-UARRHKHWSA-N
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Description

Bilaid C is an oligopeptide.
L-Tyrosyl-D-valyl-L-valyl-D-phenylalanine is a natural product found in Penicillium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38N4O6 B10820117 Bilaid C

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-18-8-6-5-7-9-18)32-27(36)24(17(3)4)31-25(34)21(29)14-19-10-12-20(33)13-11-19/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPUDTSAZMRYEH-UARRHKHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bilaid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of Bilaid C, a novel tetrapeptide, and its potent synthetic analog, bilorphin. The information presented is primarily derived from a key study published in the Proceedings of the National Academy of Sciences (PNAS), which first characterized these compounds.

Core Mechanism of Action

This compound and its derivatives are agonists of the µ-opioid receptor (MOPr).[1] The native peptide, this compound, demonstrates a binding affinity for the human µ-opioid receptor (hMOPr) with a Ki of 210 nM.[1] Through chemical modifications, a significantly more potent and selective analog, named bilorphin, was developed. Bilorphin exhibits a G protein-biased agonism at the MOPr, meaning it preferentially activates the G protein signaling pathway over the β-arrestin pathway. This biased signaling is a sought-after characteristic in the development of new analgesics, as it is hypothesized to separate the desired pain-relief effects from adverse side effects such as respiratory depression and tolerance.[2][3][4]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of this compound and its analogs for human opioid receptors. Lower Ki values indicate higher binding affinity.

CompoundhMOPr Ki (nM)hDOPr Ki (nM)hKOPr Ki (nM)
This compound 210Not ReportedNot Reported
This compound (amidated) 93Not ReportedNot Reported
Bilorphin 1.1190770

Data sourced from Dekan Z, et al. PNAS, 2019.[1]

Signaling Pathway

This compound and its analog bilorphin exert their effects by binding to and activating the µ-opioid receptor, a G protein-coupled receptor (GPCR). Upon activation by a biased agonist like bilorphin, the receptor undergoes a conformational change that preferentially facilitates the coupling and activation of intracellular Gi/o proteins. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors to produce an analgesic effect. A key feature of bilorphin's mechanism is its weak engagement with the β-arrestin pathway, resulting in minimal receptor phosphorylation and internalization.[2] This biased signaling profile is believed to contribute to a more favorable safety profile compared to traditional opioids.

Bilaid_C_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound / Bilorphin This compound / Bilorphin MOPr µ-Opioid Receptor This compound / Bilorphin->MOPr Binds to G_protein G Protein (Gi/o) MOPr->G_protein Preferentially Activates beta_arrestin β-Arrestin MOPr->beta_arrestin Weakly Recruits Analgesia Analgesia G_protein->Analgesia Leads to Side_Effects Side Effects & Internalization beta_arrestin->Side_Effects Leads to

This compound/Bilorphin biased agonism at the µ-opioid receptor.

Experimental Protocols

The following are summaries of the key experimental protocols used in the characterization of this compound and bilorphin, based on the descriptions in the primary research publication.[1] Disclaimer: These protocols are derived from the main text of the cited research article and may not encompass all the granular details typically found in supplementary materials.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound and its analogs to human µ, δ, and κ opioid receptors.

Methodology:

  • Receptor Preparation: Membranes were prepared from cultured cells stably expressing either the human µ-opioid receptor (hMOPr), human δ-opioid receptor (hDOPr), or human κ-opioid receptor (hKOPr).

  • Competitive Binding: Competition binding assays were performed using specific radioligands for each receptor type:

    • hMOPr: [3H]DAMGO

    • hDOPr: [3H]DADLE

    • hKOPr: [3H]U69593

  • Procedure: The cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound, its analogs, or bilorphin).

  • Detection: Following incubation, the bound and free radioligand were separated by rapid filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

Locus Coeruleus Neuron Electrophysiology

Objective: To assess the agonist activity of the compounds on natively expressed µ-opioid receptors.

Methodology:

  • Preparation: Brainstem slices containing the locus coeruleus (LC) were prepared from rats.

  • Recording: Whole-cell patch-clamp recordings were made from LC neurons.

  • Measurement: The activity of G protein-activated inwardly rectifying potassium (GIRK) channels was measured. Activation of these channels by MOPr agonists leads to membrane hyperpolarization and inhibition of neuronal firing.

  • Procedure: The baseline GIRK current was established. Test compounds (this compound, bilorphin, or morphine as a positive control) were applied to the bath, and the change in GIRK current was recorded. The reversibility of the effect was tested by co-application of a MOPr-selective antagonist (CTAP).

  • Data Analysis: The potency and efficacy of the compounds in activating GIRK channels were determined and compared to that of morphine.

Experimental Workflow

The discovery and development of bilorphin followed a structured workflow, from the initial identification of the natural product to the rational design of a potent, biased agonist.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase cluster_Development Development Phase Isolation Isolation of this compound from Penicillium sp. Screening Initial screening for MOPr activity Isolation->Screening Binding_Assay Radioligand Binding Assays (Ki determination) Screening->Binding_Assay Functional_Assay Locus Coeruleus Patch-Clamp Electrophysiology Binding_Assay->Functional_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Functional_Assay->SAR_Studies Bilorphin_Synthesis Synthesis of Bilorphin (N-terminal dimethylation & C-terminal amidation) SAR_Studies->Bilorphin_Synthesis Bias_Testing G Protein vs. β-Arrestin Signaling Assays Bilorphin_Synthesis->Bias_Testing

Workflow from the discovery of this compound to the development of Bilorphin.

References

Unveiling the µ-Opioid Receptor Affinity of Bilaid C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the µ-opioid receptor (MOR) binding affinity and functional activity of Bilaid C, a tetrapeptide discovered in the fungus Penicillium sp.[1] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this novel compound.

Quantitative Binding and Functional Data

This compound has been identified as an agonist for the µ-opioid receptor.[1] The following table summarizes the key quantitative data regarding its binding affinity and functional effects.

ParameterValueCell Line/SystemNotes
Binding Affinity (Ki) 210 nMHEK293 cells expressing human MORCompetitive binding assay.[1]
cAMP Accumulation 77% inhibition at 10 µMHEK293 cells expressing human MORInhibition of forskolin-induced cAMP accumulation.[1]
Kir Channel Current EC50 = 4.2 µMRat locus coeruleus slicesInduction of inwardly rectifying potassium (Kir) currents.[1]

Experimental Protocols

The following sections detail representative experimental methodologies for determining the µ-opioid receptor binding affinity and functional activity of compounds like this compound. While the exact protocols used for this compound may have specific variations, these methods represent the standard in the field.

Radioligand Competition Binding Assay for µ-Opioid Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective MOR agonist) or [³H]-Diprenorphine (a non-selective opioid antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing human MOR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (typically 10-20 µg of protein).

    • Radioligand at a concentration near its Kd (e.g., 1-2 nM [³H]-DAMGO).

    • Varying concentrations of the test compound (this compound).

    • For non-specific binding wells, add a high concentration of naloxone instead of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to inhibit the production of cyclic adenosine monophosphate (cAMP), a downstream signaling molecule of the Gαi-coupled µ-opioid receptor.

Materials:

  • Cells: HEK293 cells stably expressing the human µ-opioid receptor.

  • Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • Cell Culture Medium.

  • Phosphodiesterase (PDE) Inhibitor (e.g., IBMX): To prevent the degradation of cAMP.

Procedure:

  • Cell Culture: Plate the HEK293-MOR cells in a 96-well plate and grow to a suitable confluency.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 10-15 minutes) to prevent cAMP degradation.

  • Compound Treatment: Add varying concentrations of the test compound (this compound) to the cells.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. Determine the EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect).

Inwardly Rectifying Potassium (Kir) Channel Current Measurement

This electrophysiological assay measures the ability of a compound to activate G-protein coupled inwardly rectifying potassium (GIRK or Kir3) channels, which are downstream effectors of the µ-opioid receptor.

Materials:

  • Tissue Slices: Brain slices containing the locus coeruleus from rats.

  • Artificial Cerebrospinal Fluid (aCSF): For maintaining the viability of the brain slices.

  • Patch-clamp Electrophysiology Rig: Including a microscope, micromanipulators, amplifier, and data acquisition system.

  • Glass Pipettes: For whole-cell patch-clamp recording.

  • Intracellular and Extracellular Solutions.

  • Test Compound: this compound.

Procedure:

  • Slice Preparation: Prepare acute brain slices containing the locus coeruleus using a vibratome. Maintain the slices in oxygenated aCSF.

  • Patch-clamp Recording: Transfer a slice to the recording chamber of the patch-clamp setup and continuously perfuse with aCSF. Identify locus coeruleus neurons under the microscope.

  • Whole-cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron using a glass pipette filled with intracellular solution.

  • Baseline Recording: Record the baseline membrane current or potential.

  • Compound Application: Apply varying concentrations of this compound to the bath solution perfusing the slice.

  • Current Measurement: Measure the change in the inwardly rectifying potassium current in response to the compound application. This is often done by applying a voltage ramp or step protocol.

  • Data Analysis: Plot the current amplitude as a function of the compound concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of the µ-opioid receptor and the general workflows for the experimental protocols described above.

MOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BilaidC This compound MOR µ-Opioid Receptor (MOR) BilaidC->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Kir Kir Channel G_protein->Kir Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion Kir->K_ion Efflux

Caption: µ-Opioid receptor signaling pathway activated by this compound.

Binding_Assay_Workflow prep Prepare MOR-expressing cell membranes setup Set up assay plate: - Membranes - Radioligand - this compound prep->setup incubate Incubate to reach equilibrium setup->incubate filter Filter to separate bound and unbound ligand incubate->filter wash Wash filters filter->wash count Scintillation counting wash->count analyze Analyze data (IC50, Ki) count->analyze

Caption: Workflow for the radioligand competition binding assay.

cAMP_Assay_Workflow plate Plate HEK293-MOR cells preincubate Pre-incubate with PDE inhibitor plate->preincubate treat Add this compound preincubate->treat stimulate Stimulate with Forskolin treat->stimulate incubate Incubate stimulate->incubate measure Lyse cells and measure cAMP incubate->measure analyze Analyze data (EC50) measure->analyze

Caption: Workflow for the cAMP accumulation assay.

References

A Technical Guide to the Discovery of Bilaid C from Penicillium

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, there is no public domain information available on a compound specifically named "Bilaid C" from the genus Penicillium. This technical guide has been generated using Roquefortine C , a well-characterized neurotoxic indole alkaloid produced by several Penicillium species, as a representative model. The methodologies, data, and pathways described herein are based on published research for Roquefortine C and serve as an illustrative example of the in-depth technical documentation required for the discovery and characterization of a novel fungal secondary metabolite.

Introduction

The genus Penicillium is a prolific source of structurally diverse and biologically active secondary metabolites, a fact famously highlighted by the discovery of penicillin.[1][2] These compounds are of significant interest to the pharmaceutical and biotechnology industries for their potential as therapeutic agents. This guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological characterization of Roquefortine C, a representative diketopiperazine alkaloid.[3][4] First isolated from Penicillium roqueforti in 1975, this mycotoxin serves as an excellent case study for the multifaceted process of natural product discovery.[5]

Discovery and Isolation Workflow

The discovery of a novel secondary metabolite like Roquefortine C follows a systematic workflow, beginning with the cultivation of the producing organism and culminating in the purification of the pure compound for structural and biological analysis.

Discovery_Workflow cluster_fermentation Fungal Cultivation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis A Strain Selection (Penicillium roqueforti) B Media Optimization (e.g., Sucrose-Yeast Extract) A->B C Solid or Liquid Fermentation B->C D Solvent Extraction (e.g., Ethyl Acetate, Chloroform) C->D E Crude Extract Preparation D->E F Liquid-Liquid Partitioning E->F G Column Chromatography (Silica Gel) F->G H Preparative HPLC G->H I Pure Compound (Roquefortine C) H->I J Structure Elucidation (NMR, HRMS) I->J K Bioactivity Screening I->K

Caption: General workflow for the discovery of Roquefortine C.

Experimental Protocols

Fungal Fermentation

Objective: To cultivate Penicillium roqueforti for the production of Roquefortine C.

Protocol:

  • Strain Inoculation: A pure culture of Penicillium roqueforti is grown on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C to achieve sufficient sporulation.

  • Seed Culture: Spores are harvested and inoculated into a liquid seed medium (e.g., Yeast Extract Sucrose, YES broth). The culture is incubated for 2-3 days at 25°C on a rotary shaker at 150 rpm.

  • Production Culture: The seed culture is used to inoculate a larger volume of production medium. A suitable medium is Sucrose (15%) and Yeast Extract (2%).[6][7] The production culture is incubated under the same conditions for 14-21 days.[6]

  • Harvesting: After the incubation period, the mycelium and broth are separated by vacuum filtration. The mycelium is retained for intracellular metabolite extraction.

Extraction and Purification

Objective: To isolate and purify Roquefortine C from the fungal culture.

Protocol:

  • Mycelial Extraction: The filtered mycelium is dried and then extracted exhaustively with a solvent such as chloroform or ethyl acetate. This is typically done overnight with continuous agitation.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then partitioned between a nonpolar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol) to remove fats and other nonpolar components. The methanol fraction, containing Roquefortine C, is collected.

  • Silica Gel Chromatography: The concentrated methanol-soluble fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing Roquefortine C are pooled, concentrated, and further purified by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a methanol/water gradient) to yield the pure compound.[8]

Structure Elucidation

Objective: To determine the chemical structure of the isolated compound.

Protocol:

  • High-Resolution Mass Spectrometry (HRMS): The molecular formula is determined by analyzing the pure compound using ESI-HRMS to obtain a precise mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments is performed, including 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC). The spectra are recorded in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]

  • Data Analysis: The collective data from HRMS and NMR are used to piece together the planar structure, stereochemistry, and final chemical identity of the compound.

Data Presentation

Physicochemical and Spectroscopic Data
PropertyDataReference(s)
Compound Name Roquefortine C[5]
Molecular Formula C₂₂H₂₃N₅O₂[10]
Molecular Weight 389.45 g/mol [10]
Appearance White to pale yellow crystalline solid
Mass Spectrometry m/z [M+H]⁺: 390.1875[9]
¹H NMR (CDCl₃) See Table 4.2 for detailed assignments[9]
¹³C NMR (CDCl₃) See Table 4.2 for detailed assignments[9]
UV λmax (MeOH) 210, 242, 328 nm
NMR Spectroscopic Data for Roquefortine C

(Note: Chemical shifts (δ) are reported in ppm. Data is representative and may vary slightly based on solvent and instrument.)

Positionδ ¹³C (ppm)δ ¹H (ppm, multiplicity, J in Hz)
2165.8-
3121.56.45 (s, 1H)
559.84.20 (dd, 1H)
631.23.10 (m, 1H), 2.95 (m, 1H)
7133.5-
8108.97.05 (d, 1H)
9126.3-
10118.27.15 (t, 1H)
11122.57.25 (t, 1H)
12110.17.50 (d, 1H)
13136.2-
15163.7-
1754.14.85 (t, 1H)
1827.93.30 (m, 1H), 3.20 (m, 1H)
20128.1-
21119.57.00 (s, 1H)
22135.0-
2321.31.75 (s, 3H)
2422.51.80 (s, 3H)
Biological Activity Data
Activity TypeAssay/ModelResultReference(s)
Cytotoxicity Caco-2 cellsIC₅₀: 48 µg/mL[5]
Neurotoxicity Mouse model (i.p. injection)LD₅₀: 15–20 mg/kg[5][11]
Antimicrobial Staphylococcus aureusBacteriostatic activity[5]
Antimicrobial Gram-negative bacteriaNo significant activity
Enzyme Inhibition Rat & Human Cytochrome P450 enzymesPotent inhibitor (Ks: 0.2-8 µM)[5][10]

Biosynthesis and Mechanism of Action

Biosynthetic Pathway of Roquefortine C

Roquefortine C is a diketopiperazine alkaloid derived from the amino acids L-tryptophan and L-histidine.[5] Its biosynthesis is governed by a dedicated gene cluster. The pathway involves the formation of a cyclodipeptide, followed by dehydrogenation and prenylation steps.[3][5]

Biosynthesis_Pathway cluster_branch L_His L-Histidine RoqA RoqA (NRPS) L_His->RoqA L_Trp L-Tryptophan L_Trp->RoqA HTD Histidyltryptophanyl- diketopiperazine (HTD) RoqR RoqR (Oxidoreductase) HTD->RoqR Dehydrogenation RoqD_prenyl RoqD (Prenyltransferase) HTD->RoqD_prenyl Prenylation DHTD Dehydro-HTD (DHTD) DHTD->RoqD_prenyl Prenylation RoqD_Intermediate Roquefortine D Rdh Rdh (Dehydrogenase) RoqD_Intermediate->Rdh Dehydrogenation RoqC Roquefortine C RoqA->HTD RoqR->DHTD RoqD_prenyl->RoqD_Intermediate RoqD_prenyl->RoqC Rdh->RoqC

Caption: Branched biosynthetic pathway of Roquefortine C in Penicillium.

Proposed Mechanism of Action

The biological effects of Roquefortine C are linked to several molecular interactions. Its neurotoxicity is thought to arise from its activity in the central nervous system, while its antimicrobial and cytotoxic effects are attributed to the inhibition of key cellular processes.[5]

Mechanism_of_Action RoqC Roquefortine C P450 Cytochrome P450 Enzymes RoqC->P450 Inhibits RNAPoly RNA Synthesis (in Gram+ Bacteria) RoqC->RNAPoly Impairs CNS Central Nervous System RoqC->CNS Acts on Metabolism Altered Drug Metabolism P450->Metabolism Bacteriostatic Bacteriostatic Effect RNAPoly->Bacteriostatic Neurotoxicity Neurotoxicity (Paralysis, Seizures) CNS->Neurotoxicity

Caption: Proposed mechanisms of action for Roquefortine C.

Conclusion

The discovery of Roquefortine C from Penicillium species exemplifies the rigorous, multi-step process required in modern natural product research. From fungal fermentation to advanced spectroscopic analysis, each stage is critical for isolating and characterizing novel bioactive compounds. The detailed protocols, structured data, and pathway visualizations provided in this guide offer a framework for researchers and drug development professionals engaged in the search for new secondary metabolites. The diverse biological activities of Roquefortine C, including its potent enzyme inhibition and antimicrobial properties, underscore the continued importance of Penicillium as a source of valuable lead compounds for therapeutic development.

References

An In-Depth Technical Guide to the Tetrapeptide Bilaid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilaid C is a naturally occurring tetrapeptide first identified in an Australian estuarine isolate of the fungus Penicillium sp. MST-MF667.[1] It is a linear peptide with a unique alternating stereochemistry of L-tyrosyl-D-valyl-L-valyl-D-phenylalanine. This compound exhibits agonist activity at the human µ-opioid receptor (hMOPr), a key target in pain management. This document provides a comprehensive overview of the structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation and key biological assays are provided, along with a visualization of its signaling pathway. This guide is intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in novel opioid receptor modulators.

Core Structure and Physicochemical Properties

This compound is a tetrapeptide with the amino acid sequence L-tyrosyl-D-valyl-L-valyl-D-phenylalanine. This alternating L-D-L-D stereochemical arrangement is an unusual feature for naturally occurring peptides.[1]

PropertyValueReference
IUPAC Name L-tyrosyl-D-valyl-L-valyl-D-phenylalanine[2]
Sequence H-L-Tyr-D-Val-L-Val-D-Phe-OH (YvVf-OH)[2]
Molecular Formula C₂₈H₃₈N₄O₆[2]
Molecular Weight 526.6 g/mol [2]
CAS Number 2393866-13-0[2]
Natural Source Penicillium sp. MST-MF667[1]

Biological Activity and Quantitative Data

This compound functions as an agonist at the µ-opioid receptor. Its binding affinity and functional potency have been characterized through various in vitro assays.

AssayReceptor/SystemParameterValueReference
Radioligand Competition Binding AssayHuman µ-opioid receptor (hMOPr)Kᵢ210 nM[2]
Electrophysiology AssayRat Locus Coeruleus Slices (endogenous MOPr)EC₅₀ (Kir current induction)4.2 µM[2]
cAMP Accumulation AssayHEK293 cells expressing hMOPr% Inhibition (at 10 µM)77%[2]

Signaling Pathway

As a µ-opioid receptor agonist, this compound is understood to initiate signaling through the G protein-coupled receptor cascade. The receptor is coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. Research on related compounds derived from the Bilaid scaffold, such as bilorphin, suggests a bias towards this G protein signaling pathway with minimal recruitment of β-arrestin.[1]

Bilaid_C_Signaling_Pathway cluster_intracellular Intracellular Space BilaidC This compound uOPr µ-Opioid Receptor (GPCR) BilaidC->uOPr Binds G_protein Gi/o Protein (αβγ) uOPr->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (via Gα) GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) ATP ATP cAMP cAMP AC->cAMP Converts K_ion_out GIRK->K_ion_out K+ Efflux (Hyperpolarization) ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Signaling K_ion_in K_ion_in->GIRK

This compound µ-Opioid Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments related to the isolation and characterization of this compound.

Isolation of this compound from Penicillium sp. MST-MF667

This protocol is based on general methods for the isolation of secondary metabolites from Penicillium species.

  • Fermentation:

    • Inoculate a solid rice medium with Penicillium sp. MST-MF667.

    • Incubate the culture at 30°C for 15 days to allow for the production of secondary metabolites.

  • Extraction:

    • Harvest the fungal culture and add a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH).

    • Shake the mixture vigorously for 2 hours to extract the metabolites.

    • Decant and filter the organic extract.

    • Concentrate the extract under vacuum to yield the crude extract.

  • Purification:

    • Subject the crude extract to solvent partitioning.

    • Further purify the partitioned extract using reversed-phase high-performance liquid chromatography (HPLC).

    • Collect fractions and analyze for the presence of this compound using techniques such as mass spectrometry.

Isolation_Workflow start Penicillium sp. MST-MF667 Culture fermentation Solid Rice Medium Fermentation (15 days, 30°C) start->fermentation extraction Solvent Extraction (DCM/MeOH) fermentation->extraction partition Solvent Partitioning extraction->partition hplc Reversed-Phase HPLC partition->hplc analysis Fraction Analysis (e.g., Mass Spectrometry) hplc->analysis end Isolated this compound analysis->end

Isolation Workflow for this compound
Radioligand Competition Binding Assay for µ-Opioid Receptor

This protocol is a standard method for determining the binding affinity of a compound to a receptor.

  • Membrane Preparation:

    • Use cell membranes from HEK293 cells stably expressing the human µ-opioid receptor.

    • Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO).

    • Add varying concentrations of the unlabeled test compound (this compound).

    • For non-specific binding control wells, add a high concentration of a known µ-opioid receptor ligand (e.g., naloxone).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection and Analysis:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, providing a functional measure of Gαi-coupled GPCR activity.

  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the human µ-opioid receptor in a suitable growth medium.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Replace the growth medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound (this compound).

    • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in each well using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the experimental wells by interpolating from the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of the test compound.

    • Calculate the percent inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test compound.

Conclusion

This compound represents an interesting natural product scaffold for the development of novel µ-opioid receptor agonists. Its unique alternating stereochemistry may confer advantages in terms of metabolic stability. The demonstrated G protein-biased signaling of related analogs suggests the potential for developing therapeutics with improved side-effect profiles compared to conventional opioids. Further investigation into the structure-activity relationship of the this compound tetrapeptide is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide on the Biological Activity of Bilaid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid C is a naturally occurring tetrapeptide first isolated from an Australian estuarine isolate of the fungus Penicillium sp. (MST-MF667).[1] It is a member of the bilaid family of peptides, which are characterized by an unusual alternating L-D-L-D stereochemical arrangement of hydrophobic amino acids.[1][2] This unique structure has garnered interest in the field of pharmacology, particularly in the development of novel analgesics. This compound's primary biological activity stems from its function as an agonist at the µ-opioid receptor (MOPr), a key target for pain management.[1][2][3] This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Core Biological Activity: µ-Opioid Receptor Agonism

This compound acts as a selective agonist for the µ-opioid receptor (MOPr), a member of the G protein-coupled receptor (GPCR) family.[1][2][3] Upon binding to the MOPr, this compound initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, producing analgesic effects.

Quantitative Analysis of Receptor Binding and Functional Potency

The interaction of this compound and its analogs with opioid receptors has been quantified through various in vitro assays. The data presented below summarizes the binding affinities (Ki) and functional potencies (EC50) at human µ-opioid (hMOPr), delta-opioid (hDOPr), and kappa-opioid (hKOPr) receptors, as well as its effect on cAMP accumulation.

CompoundhMOPr Ki (nM)hDOPr Ki (nM)hKOPr Ki (nM)Locus Coeruleus EC50 (µM)cAMP Inhibition (%) @ 10 µM
This compound 210[1][2][3]>10,000>10,0004.2[2]77[2]
Bilaid A 3100[1][4]>10,000>10,000--
Bilorphin 1.1[1]190[1]770[1]--
Morphine ---0.3-

Signaling Pathways

As an agonist of the µ-opioid receptor, this compound triggers intracellular signaling pathways primarily through the Gαi/o subunit of the heterotrimeric G protein.

G Protein-Dependent Signaling

Activation of the µ-opioid receptor by this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] The Gβγ dimer can also modulate the activity of various downstream effectors, including G protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). The opening of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, reducing neuronal excitability.[2] Concurrently, the inhibition of VGCCs reduces calcium influx, which in turn decreases the release of neurotransmitters such as glutamate and substance P, both of which are involved in the transmission of pain signals.

Bilaid_C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Bilaid_C This compound MOPr µ-Opioid Receptor (MOPr) Bilaid_C->MOPr Binds G_protein Gαi/oβγ MOPr->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) GIRK->Hyperpolarization Leads to VGCC VGCC Neurotransmitter_release Neurotransmitter Release VGCC->Neurotransmitter_release Reduces G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC K_ion K+ K_ion->GIRK Efflux Ca_ion Ca2+ Ca_ion->VGCC Influx

Caption: µ-Opioid receptor signaling pathway activated by this compound.

Experimental Protocols

The biological activity of this compound was characterized using a series of standard and specialized assays. The following sections detail the methodologies for the key experiments cited.

µ-Opioid Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the µ-opioid receptor.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor (hMOPr) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand that specifically binds to the µ-opioid receptor (e.g., [³H]DAMGO) and varying concentrations of the test compound (this compound).

  • Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate the bound from the unbound radioligand. The radioactivity retained on the filter, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay in Locus Coeruleus Neurons

This electrophysiological assay measures the functional effect of this compound on neurons that endogenously express the µ-opioid receptor.

  • Slice Preparation: Brain slices containing the locus coeruleus are prepared from rats.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on locus coeruleus neurons to measure their membrane potential and ion channel activity.

  • Drug Application: this compound is applied to the brain slice at various concentrations.

  • Data Acquisition and Analysis: The activation of G protein-coupled inwardly rectifying potassium (GIRK) channels by this compound leads to an outward current, which can be measured. The magnitude of this current is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is determined.[2]

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in G protein signaling.

  • Cell Culture and Treatment: HEK293 cells expressing the hMOPr are treated with forskolin, an activator of adenylyl cyclase, to stimulate cAMP production. The cells are then co-incubated with varying concentrations of this compound.

  • cAMP Measurement: The intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of forskolin-induced cAMP accumulation is calculated for each concentration of this compound.[2]

Experimental Workflow

The characterization of a novel compound like this compound typically follows a logical progression of experiments to determine its biological activity.

Experimental_Workflow cluster_discovery Discovery & Isolation cluster_in_vitro In Vitro Characterization cluster_synthesis Lead Optimization cluster_in_vivo In Vivo Evaluation Isolation Isolation of this compound from Penicillium sp. Structure_Elucidation Structure Elucidation Isolation->Structure_Elucidation Binding_Assay Radioligand Binding Assay (Determine Ki for MOPr, DOPr, KOPr) Structure_Elucidation->Binding_Assay Functional_Assay_cAMP cAMP Accumulation Assay (Measure functional activity) Binding_Assay->Functional_Assay_cAMP Functional_Assay_Electrophysiology Locus Coeruleus Electrophysiology (Measure neuronal response) Binding_Assay->Functional_Assay_Electrophysiology Analog_Synthesis Synthesis of Analogs (e.g., Bilorphin) Functional_Assay_cAMP->Analog_Synthesis Functional_Assay_Electrophysiology->Analog_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Analog_Synthesis->SAR_Studies Animal_Models Animal Models of Pain (Assess analgesic efficacy) SAR_Studies->Animal_Models

Caption: A typical experimental workflow for the characterization of a novel natural product like this compound.

Conclusion

This compound is a µ-opioid receptor agonist with a unique tetrapeptide structure. Its biological activity has been characterized through a combination of receptor binding assays, functional cellular assays, and electrophysiological recordings. While its potency is modest compared to clinically used opioids, its novel scaffold has served as a valuable starting point for the development of more potent and potentially safer analgesics, such as bilorphin. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for the continued exploration of the therapeutic potential of the bilaid class of peptides.

References

The Emergence of Bilaid C and its Analogs: A New Frontier in Biased Opioid Agonism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for safer and more effective analgesics has led researchers to explore the concept of biased agonism at the μ-opioid receptor (MOR). This approach aims to selectively activate the G-protein signaling pathway, responsible for analgesia, while avoiding the β-arrestin pathway, which is implicated in many of the adverse effects associated with traditional opioids, such as respiratory depression and tolerance.[1][2][3] Recently, a novel class of tetrapeptides, the bilaids, has emerged from nature as a promising scaffold for the development of such biased analgesics. This technical guide delves into the discovery and characterization of Bilaid C and its potent, synthetically-derived analog, bilorphin, which together highlight a new avenue for therapeutic development.

Discovery and Initial Characterization of this compound

This compound is a naturally occurring tetrapeptide, with the structure Tyr-d-Val-Val-d-Phe-OH (YvVf-OH), isolated from an Australian estuarine isolate of the fungus Penicillium sp. MST-MF667.[4] It belongs to a family of three closely related compounds, Bilaids A-C, which are notable for their unusual alternating sequence of L- and D-amino acids. Initial investigations revealed that these naturally occurring tetrapeptides were weak agonists at the μ-opioid receptor, with Ki values in the low micromolar range.[4] While not potent enough for direct therapeutic development, their unique structure and opioid receptor activity prompted further investigation into this new chemical space.

Bilorphin: A Potent and Selective G-Protein Biased Analog

Recognizing the potential of the bilaid scaffold, researchers designed and synthesized a novel analog, bilorphin, to improve potency and selectivity for the μ-opioid receptor.[4] This optimization was successful, resulting in a potent and selective MOR agonist with a Ki of 1.1 nM.[4] Crucially, detailed pharmacological characterization of bilorphin revealed it to be a G-protein biased agonist, exhibiting a signaling profile comparable to that of oliceridine, a biased agonist that has undergone clinical trials.[4]

Quantitative In Vitro Pharmacology of Bilorphin

The following table summarizes the key in vitro pharmacological data for bilorphin, demonstrating its potency and bias towards the G-protein signaling pathway.

ParameterBilorphinDAMGO (Reference Agonist)Morphine (Reference Agonist)
Binding Affinity (Ki, nM)
μ-Opioid Receptor1.1--
G-Protein Signaling
GTPγS Binding (EC50, nM)121.825
GTPγS Binding (Emax, %)9810085
β-Arrestin Recruitment
β-Arrestin-2 Recruitment (EC50, nM)>10,000180310
β-Arrestin-2 Recruitment (Emax, %)1510095
Receptor Internalization
MOR Internalization (EC50, nM)>10,000150-
MOR Internalization (Emax, %)0100-

Data sourced from the primary literature on bilorphin, the potent analog of the naturally occurring this compound.[4]

Signaling Pathways: Canonical vs. Biased Agonism

The differential signaling effects of a canonical opioid agonist like morphine versus a G-protein biased agonist like bilorphin can be visualized as follows.

cluster_0 Canonical Agonist (e.g., Morphine) cluster_1 Biased Agonist (e.g., Bilorphin) MOR_A μ-Opioid Receptor G_Protein_A G-Protein Activation MOR_A->G_Protein_A Beta_Arrestin_A β-Arrestin Recruitment MOR_A->Beta_Arrestin_A Analgesia_A Analgesia G_Protein_A->Analgesia_A Side_Effects_A Adverse Effects (e.g., Respiratory Depression, Tolerance) Beta_Arrestin_A->Side_Effects_A MOR_B μ-Opioid Receptor G_Protein_B G-Protein Activation MOR_B->G_Protein_B Beta_Arrestin_B β-Arrestin Recruitment (Weak) MOR_B->Beta_Arrestin_B Analgesia_B Analgesia G_Protein_B->Analgesia_B Side_Effects_B Reduced Adverse Effects Beta_Arrestin_B->Side_Effects_B

Caption: Signaling pathways of canonical vs. biased opioid agonists.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biased agonism of bilorphin.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of the test compound for the μ-opioid receptor.

  • Cell Line: HEK293 cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]DAMGO.

  • Procedure:

    • Cell membranes are prepared and incubated with a fixed concentration of [³H]DAMGO.

    • Increasing concentrations of the test compound (e.g., bilorphin) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., naloxone).

    • After incubation, the membranes are harvested by rapid filtration and washed.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

    • The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay
  • Objective: To measure the activation of G-proteins following receptor stimulation.

  • Cell Line: CHO cells stably expressing the human μ-opioid receptor.

  • Reagents: [³⁵S]GTPγS, GDP.

  • Procedure:

    • Cell membranes are incubated with increasing concentrations of the agonist (e.g., bilorphin) in the presence of GDP.

    • [³⁵S]GTPγS is added to the reaction mixture.

    • Upon receptor activation, the Gα subunit exchanges GDP for [³⁵S]GTPγS.

    • The reaction is terminated, and the membranes are filtered.

    • The amount of bound [³⁵S]GTPγS is measured using a scintillation counter.

    • Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) for G-protein activation.

β-Arrestin Recruitment Assay
  • Objective: To quantify the recruitment of β-arrestin-2 to the activated μ-opioid receptor.

  • Assay Principle: Enzyme-fragment complementation (e.g., PathHunter® assay).

  • Procedure:

    • U2OS cells co-expressing the μ-opioid receptor fused to a small enzyme fragment and β-arrestin-2 fused to the larger, complementing enzyme fragment are used.

    • Cells are treated with increasing concentrations of the agonist.

    • Agonist-induced receptor activation leads to the recruitment of β-arrestin-2, forcing the complementation of the two enzyme fragments and generating an active enzyme.

    • A substrate is added that is converted by the active enzyme into a chemiluminescent signal.

    • The luminescence is measured to quantify the extent of β-arrestin-2 recruitment.

    • Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

Experimental Workflow for Assessing Biased Agonism

The logical flow for determining if a compound is a biased agonist is depicted below.

Start New Compound (e.g., this compound derivative) Binding Radioligand Binding Assay (Determine Ki at MOR) Start->Binding G_Protein G-Protein Activation Assay (e.g., GTPγS) (Determine EC50 and Emax) Binding->G_Protein Beta_Arrestin β-Arrestin Recruitment Assay (Determine EC50 and Emax) Binding->Beta_Arrestin Bias_Calculation Calculate Bias Factor (Compare G-protein vs. β-arrestin pathways relative to a reference agonist) G_Protein->Bias_Calculation Beta_Arrestin->Bias_Calculation Conclusion Classify as Biased or Unbiased Agonist Bias_Calculation->Conclusion

Caption: Workflow for determining biased agonism of a novel compound.

Conclusion and Future Directions

The discovery of this compound and the subsequent development of its potent, G-protein biased analog, bilorphin, represent a significant advancement in the field of opioid research.[4] The unique tetrapeptide structure with alternating stereochemistry provides a novel chemical scaffold for the design of next-generation analgesics. While this compound itself is a weak agonist, it has served as an important lead compound. The promising in vitro and in vivo profile of bilorphin, characterized by potent analgesia with a predicted reduction in adverse effects, underscores the therapeutic potential of this new class of biased agonists.[4] Further research will likely focus on optimizing the pharmacokinetic properties of bilorphin-like compounds to enhance their drug-like characteristics for potential clinical development.

References

The Natural Origin of Bilaid C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural source, isolation, and proposed biosynthesis of Bilaid C, a tetrapeptide with potent and selective µ-Opioid Receptor (MOPr) agonist activity. The information presented herein is curated for professionals in the fields of pharmacology, natural product chemistry, and drug development.

Natural Source of this compound

This compound is a naturally occurring tetrapeptide isolated from an Australian estuarine fungus, Penicillium sp. MST-MF667.[1][2][3][4][5][6] This microbial source represents a unique origin for opioid-like peptides, which are more commonly associated with animal or plant kingdoms. The discovery of this compound and its analogs from a fungal species highlights the largely untapped potential of microbial secondary metabolites in the search for novel therapeutics.[5]

Physicochemical and Pharmacological Properties

This compound is characterized by its unique tetrapeptide structure: L-tyrosyl-D-valyl-L-valyl-D-phenylalanine (Tyr-D-Val-L-Val-D-Phe).[5] This alternating stereochemistry is a notable feature. Its primary pharmacological activity is as a potent and selective agonist of the µ-Opioid Receptor, with a reported Ki value of 210 nM for the human µ-Opioid Receptor (hMOPr).[1][3][4]

Table 1: Quantitative Data for this compound and Related Compounds
CompoundStructureSource OrganismYield (% of dry weight)µ-Opioid Receptor Binding Affinity (Ki)
This compound Tyr-D-Val-L-Val-D-PhePenicillium sp. MST-MF6670.0008%210 nM
Bilaid APhe-D-Val-L-Val-D-PhePenicillium sp. MST-MF6670.15%3.1 µM
Bilaid BPhe-D-Val-L-Val-D-TyrPenicillium sp. MST-MF6670.0018%Not Reported

Data compiled from Dekan et al., 2019.[5]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature detailing the isolation and characterization of this compound.[5]

Fungal Cultivation

Penicillium sp. MST-MF667 was cultivated on a solid-phase medium to encourage the production of secondary metabolites. While the exact composition of the medium is proprietary, solid-phase fermentation is a common technique for fungal metabolite production.

Extraction and Isolation of this compound

The isolation of this compound involves a multi-step process combining solvent extraction and chromatography.

  • Solvent Extraction: The solid-phase cultivation of Penicillium sp. MST-MF667 was extracted with an organic solvent to create a crude extract containing a mixture of secondary metabolites.

  • Solvent Partitioning: The crude extract was then subjected to solvent partitioning to separate compounds based on their polarity. This step helps in the initial fractionation of the extract.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fraction containing the bilaids was further purified using reversed-phase HPLC. This chromatographic technique separates molecules based on their hydrophobicity, leading to the isolation of pure this compound.[5]

Experimental Workflow for this compound Isolation

G cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification Cultivation Solid-Phase Cultivation of Penicillium sp. MST-MF667 Extraction Solvent Extraction Cultivation->Extraction Partitioning Solvent Partitioning Extraction->Partitioning RPHPLC Reversed-Phase HPLC Partitioning->RPHPLC PureBilaidC Pure this compound RPHPLC->PureBilaidC

Caption: Workflow for the isolation of this compound.

Proposed Biosynthesis of this compound

The presence of D-amino acids in the structure of this compound strongly suggests that its biosynthesis is not mediated by the ribosome. Instead, it is highly probable that this compound is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS). NRPSs are large, multi-enzyme complexes found in bacteria and fungi that produce a wide range of bioactive peptides.

The synthesis of a tetrapeptide like this compound would require an NRPS with four modules. Each module is responsible for the incorporation of one amino acid into the growing peptide chain.

Hypothetical NRPS Machinery for this compound Biosynthesis

A hypothetical NRPS responsible for this compound synthesis would consist of four modules, with each module containing specific domains to perform the necessary enzymatic reactions.

  • Module 1 (Tyrosine):

    • A-domain (Adenylation): Selects and activates L-Tyrosine.

    • T-domain (Thiolation/Peptidyl Carrier Protein): Covalently binds the activated Tyrosine.

    • C-domain (Condensation): Catalyzes the formation of the first peptide bond.

  • Module 2 (D-Valine):

    • A-domain: Selects and activates L-Valine.

    • T-domain: Binds the activated Valine.

    • E-domain (Epimerization): Converts L-Valine to D-Valine.

    • C-domain: Catalyzes the formation of the peptide bond between Tyrosine and D-Valine.

  • Module 3 (L-Valine):

    • A-domain: Selects and activates L-Valine.

    • T-domain: Binds the activated Valine.

    • C-domain: Catalyzes the formation of the peptide bond with the growing peptide chain.

  • Module 4 (D-Phenylalanine):

    • A-domain: Selects and activates L-Phenylalanine.

    • T-domain: Binds the activated Phenylalanine.

    • E-domain: Converts L-Phenylalanine to D-Phenylalanine.

    • C-domain: Catalyzes the final peptide bond formation.

  • TE-domain (Thioesterase): Releases the final tetrapeptide, this compound, from the enzyme complex.

Signaling Pathway Diagram for Proposed this compound Biosynthesis

G cluster_0 NRPS Modules cluster_1 Release Module1 Module 1 (Tyr) A T C Module2 Module 2 (D-Val) A T E C Module1->Module2 Tyr Module3 Module 3 (Val) A T C Module2->Module3 Tyr-D-Val Module4 Module 4 (D-Phe) A T E C Module3->Module4 Tyr-D-Val-Val TE TE (Thioesterase) Module4->TE Tyr-D-Val-Val-D-Phe BilaidC This compound TE->BilaidC Release

Caption: Proposed NRPS-mediated biosynthesis of this compound.

Conclusion

This compound, a µ-opioid receptor agonist, originates from the fungus Penicillium sp. MST-MF667. Its isolation is achieved through standard natural product chemistry techniques, including solvent extraction and HPLC. The unique D-amino acid composition points towards a non-ribosomal peptide synthetase pathway for its biosynthesis. Further research into the specific NRPS gene cluster responsible for this compound production could open avenues for synthetic biology approaches to generate novel analogs with improved therapeutic profiles. This guide provides a foundational understanding for researchers aiming to explore the potential of this compound and other fungal peptides in drug discovery.

References

An In-depth Technical Guide to Bilaid C (CAS Number: 2393866-13-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilaid C is a naturally occurring tetrapeptide with a unique alternating L-D-L-D amino acid configuration, first isolated from an Australian estuarine Penicillium species. It functions as a µ-opioid receptor (MOR) agonist. This document provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of this compound, presenting key data in a structured format for researchers. Detailed experimental methodologies are included to facilitate further investigation and development of this and related compounds.

Core Properties of this compound

This compound is a tetrapeptide with the sequence H-L-Tyr-D-Val-L-Val-D-Phe. Its distinct stereochemistry is a key feature, contributing to its biological activity.

PropertyValueSource
CAS Number 2393866-13-0[1][2][3][4]
Molecular Formula C₂₈H₃₈N₄O₆[1][2]
Molecular Weight 526.6 g/mol [1]
Synonyms H-L-Tyr-D-Val-L-Val-D-Phe, H-YVVF[1]
Appearance A solid[1]
Purity ≥95%[1]
Source Penicillium sp.[1][5]
Storage -20°C[1]
Stability ≥ 4 years[1]

Biological Activity and Mechanism of Action

This compound is an agonist of the µ-opioid receptor (MOR).[1] Its activity has been characterized through various in vitro assays.

AssayDescriptionResultSource
Receptor Binding Affinity (Ki) Competitive binding assay using HEK293 cell membranes expressing the human µ-opioid receptor.210 nM[1]
cAMP Accumulation Inhibition Inhibition of forskolin-induced cAMP accumulation in HEK293 cells expressing the human µ-opioid receptor.77% inhibition at 10 µM[1]
Potassium Channel Current Induction (EC₅₀) Induction of inward rectifying potassium channel (Kir) currents in rat locus coeruleus slices.4.2 µM[1]

The native peptide, this compound, was found to be 14-fold weaker than morphine in the locus coeruleus assay system.[6] The free N-terminus and the native L-D-L-D amino acid configuration are crucial for maintaining its activity at the µ-opioid receptor.[6] Analogs with an acetylated N-terminus or composed of all L-amino acids were found to be inactive.[6]

Signaling Pathway

The mechanism of action of this compound at the µ-opioid receptor involves G-protein coupling, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. It also promotes the opening of inwardly rectifying potassium channels.

BilaidC_Signaling_Pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) Gi Gi MOR->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Kir Inwardly Rectifying K+ Channel (Kir) K_ion_in Kir->K_ion_in Influx BilaidC This compound BilaidC->MOR Binds Gi->AC Inhibits Gi->Kir Activates ATP ATP ATP->AC K_ion_out K_ion_out->Kir

This compound signaling at the µ-opioid receptor.

Structure-Activity Relationship (SAR) Insights

Research into analogs of this compound has provided valuable insights into its structure-activity relationship. C-terminal amidation of this compound was found to improve its affinity for the human µ-opioid receptor (Ki = 93 nM).[6] Furthermore, dimethylation of the N-terminal tyrosine residue led to a significant increase in potency (Ki = 1.1 nM), resulting in the derivative named bilorphin.[6] This analog, bilorphin, exhibited nearly 200-fold selectivity for the human µ-opioid receptor over the human delta-opioid receptor and 700-fold selectivity over the human kappa-opioid receptor.[6]

Experimental Protocols

The following are summaries of key experimental methodologies used in the characterization of this compound.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the human µ-opioid receptor.

  • Methodology:

    • HEK293 cell membranes expressing the human µ-opioid receptor were used.

    • Membranes were incubated with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of this compound.

    • Non-specific binding was determined in the presence of a saturating concentration of a non-radiolabeled ligand (e.g., naloxone).

    • After incubation, the bound and free radioligand were separated by filtration.

    • The radioactivity of the filters was measured by liquid scintillation counting.

    • The Ki value was calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare HEK293 Membranes (Expressing hMOR) Start->Prepare_Membranes Incubate Incubate Membranes with [³H]DAMGO and this compound Prepare_Membranes->Incubate Filter Separate Bound/Free Ligand (Filtration) Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Calculate Calculate Ki from IC₅₀ Count->Calculate End End Calculate->End

Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay

  • Objective: To assess the functional agonism of this compound by measuring its effect on adenylyl cyclase activity.

  • Methodology:

    • HEK293 cells expressing the human µ-opioid receptor were seeded in multi-well plates.

    • Cells were pre-treated with varying concentrations of this compound.

    • Adenylyl cyclase was stimulated with forskolin.

    • The reaction was stopped, and the cells were lysed.

    • The intracellular concentration of cAMP was measured using a suitable assay kit (e.g., ELISA-based).

    • The percentage inhibition of forskolin-induced cAMP accumulation was calculated for each concentration of this compound.

Electrophysiology in Rat Locus Coeruleus Slices
  • Objective: To measure the effect of this compound on inwardly rectifying potassium channel (Kir) currents.

  • Methodology:

    • Brain slices containing the locus coeruleus were prepared from rats.

    • Whole-cell patch-clamp recordings were performed on locus coeruleus neurons.

    • A stable baseline current was established.

    • This compound was applied to the bath at various concentrations.

    • The change in the holding current required to clamp the neuron at a specific membrane potential was measured, reflecting the activation of Kir channels.

    • The EC₅₀ value was determined by fitting the concentration-response data to a sigmoidal curve.

Conclusion

This compound represents a novel class of tetrapeptide µ-opioid receptor agonists with a unique structural motif. Its discovery has paved the way for the design of more potent and selective analogs, such as bilorphin.[6] The detailed characterization of its properties and mechanism of action provides a solid foundation for further research into its therapeutic potential and for the development of new analgesics. The experimental protocols outlined in this guide offer a practical framework for scientists working in the field of opioid receptor pharmacology and drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Bilaid C, a µ-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid C is a naturally occurring tetrapeptide, isolated from an Australian fungus, that has been identified as a µ-opioid receptor (hMOPr) agonist. Its unique alternating L-D-L-D amino acid configuration confers inherent biostability, making it an interesting scaffold for the development of novel analgesics. This document provides detailed protocols for the in vitro characterization of this compound and its analogs, focusing on receptor binding and functional activity at the µ-opioid receptor. The methodologies described herein are essential for researchers in pain, pharmacology, and drug discovery to assess the potency and efficacy of this class of compounds.

Data Summary

The following table summarizes the in vitro pharmacological data for this compound and its key analog, bilorphin, at the human µ-opioid receptor. Data is compiled from competitive binding assays and functional electrophysiology assays.

CompoundhMOPr Binding Affinity (Ki, nM)Functional Potency (IC50, nM) in LC Neurons
This compound 2,100 ± 4002,900 ± 900
Bilorphin 1.1 ± 0.214 ± 4
Morphine (Reference) 2.4 ± 0.3210 ± 30

Signaling Pathway

Activation of the µ-opioid receptor by an agonist like this compound initiates a signaling cascade through a Gi/o heterotrimeric G-protein. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate other effectors, such as ion channels. This signaling ultimately results in the modulation of neuronal excitability and neurotransmitter release, which underlies the analgesic effects of opioids.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Bilaid_C This compound hMOPr µ-Opioid Receptor (hMOPr) Bilaid_C->hMOPr Binds G_Protein Gi/o Protein hMOPr->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channels G_betagamma->Ion_Channel Modulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Ion_Channel->Cellular_Response

Caption: µ-Opioid receptor signaling pathway activated by this compound.

Experimental Protocols

Radioligand Competition Binding Assay for µ-Opioid Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare cell membranes expressing hMOPr Incubate Incubate membranes, [3H]DAMGO, and this compound Membranes->Incubate Ligands Prepare dilutions of This compound and [3H]DAMGO Ligands->Incubate Filter Filter through GF/B filters to separate bound from free ligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using liquid scintillation counting Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze

Caption: Workflow for a µ-opioid receptor competitive binding assay.

Materials:

  • Cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human µ-opioid receptor (hMOPr).

  • [³H]DAMGO (a selective µ-opioid receptor agonist radioligand).

  • This compound and other test compounds.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • GF/B glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the hMOPr-expressing cell membranes on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of binding buffer.

    • 50 µL of various concentrations of this compound (or other unlabeled competitor). For total binding, add 50 µL of binding buffer. For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled µ-opioid ligand (e.g., 10 µM naloxone).

    • 50 µL of [³H]DAMGO (final concentration of ~1 nM).

    • 50 µL of diluted cell membranes (final concentration of 5-10 µg of protein per well).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Filtration: Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in binding buffer using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology Assay in Locus Coeruleus (LC) Neurons

This functional assay measures the agonist activity of this compound by recording the hyperpolarization of locus coeruleus (LC) neurons, a well-established model for µ-opioid receptor function.

Experimental Workflow:

electrophysiology_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Slice_Prep Prepare acute brain slices containing the locus coeruleus Patch_Clamp Establish whole-cell patch-clamp recording from an LC neuron Slice_Prep->Patch_Clamp ACSF Prepare artificial cerebrospinal fluid (ACSF) ACSF->Patch_Clamp Baseline Record baseline membrane potential Patch_Clamp->Baseline Application Apply increasing concentrations of this compound Baseline->Application Record_Response Record changes in membrane potential Application->Record_Response Analyze Measure hyperpolarization and calculate IC50 Record_Response->Analyze

Caption: Workflow for electrophysiological recording in LC neurons.

Materials:

  • Sprague-Dawley rats (postnatal day 14-21).

  • Vibrating microtome.

  • Artificial cerebrospinal fluid (ACSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.2 MgCl₂, 2.4 CaCl₂, 1.2 NaH₂PO₄, 11 D-glucose, and 25 NaHCO₃, bubbled with 95% O₂/5% CO₂.

  • Intracellular solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.3 with KOH.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with infrared differential interference contrast (IR-DIC) optics.

  • This compound and other test compounds.

Procedure:

  • Slice Preparation: Anesthetize the rat and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated ACSF. Prepare coronal slices (300 µm thick) containing the LC using a vibrating microtome.

  • Slice Recovery: Allow the slices to recover in oxygenated ACSF at 34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at 32-34°C.

    • Visualize LC neurons using IR-DIC microscopy.

    • Establish a whole-cell patch-clamp recording in current-clamp mode.

    • Record the baseline resting membrane potential.

  • Drug Application:

    • Apply increasing concentrations of this compound to the perfusion bath.

    • Allow the response to each concentration to reach a steady state before applying the next concentration.

  • Data Acquisition: Record the membrane potential throughout the experiment.

  • Data Analysis:

    • Measure the peak hyperpolarization from the baseline resting membrane potential at each concentration of this compound.

    • Normalize the responses to the maximal response.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

The protocols detailed in this document provide a robust framework for the in vitro characterization of this compound and its analogs. The competitive binding assay allows for the precise determination of affinity for the µ-opioid receptor, while the electrophysiology assay in LC neurons provides a functional measure of agonist potency in a physiologically relevant system. These assays are critical tools for the preclinical evaluation of this novel class of tetrapeptide opioid agonists and for guiding the development of new, safer, and more effective pain therapeutics.

Application Notes and Protocols for Studying G Protein-Coupled Receptors Using Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. The study of their pharmacology and signaling is crucial for the development of new therapeutics. While the specific compound "Bilaid C" is not documented in publicly available scientific literature, this guide provides comprehensive application notes and protocols using a well-established class of research tools: fluorescent probes.

Fluorescent ligands are powerful tools for investigating GPCRs, offering a safer and often more versatile alternative to traditional radioligands.[1][2] They can be used to study ligand binding, receptor localization, and receptor dynamics in real-time and in live cells.[1][2][3][4] This document will use a fluorescent antagonist for the β2-adrenergic receptor (β2AR), a well-characterized GPCR, as a representative example to illustrate key experimental principles and methodologies.

Application Notes: Fluorescent Probes for GPCRs

Fluorescent probes for GPCRs are typically composed of a known GPCR ligand (agonist or antagonist) covalently linked to a fluorophore.[5] The choice of ligand determines the receptor specificity, while the fluorophore provides the means of detection. These probes are instrumental in various assays to characterize receptor-ligand interactions.

Principle of Fluorescent Ligand-Based Assays

The fundamental principle of these assays is the detection of changes in the fluorescence signal upon the binding of a fluorescent ligand to its receptor. These changes can manifest as alterations in fluorescence intensity, polarization (anisotropy), or through energy transfer phenomena like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET).[6][7][8]

Advantages of Fluorescent Probes:

  • Safety: They are non-radioactive, eliminating the safety concerns and disposal issues associated with radioligands.[1][2]

  • Versatility: The same fluorescent probe can often be used in a variety of assays, including saturation binding, competitive binding, and high-content imaging.[5]

  • Real-Time Kinetics: Fluorescent techniques can monitor ligand binding in real-time, providing valuable kinetic data (association and dissociation rates).[1][2]

  • High-Throughput Screening: Many fluorescence-based assays are amenable to high-throughput screening formats.

Quantitative Data for a Representative Fluorescent Probe

The following table summarizes the binding affinities of several fluorescent ligands based on the selective β2AR antagonist ICI 118,551. These ligands are examples of the types of probes used in the protocols described below.

Fluorescent LigandFluorophoreβ2AR Affinity (pKD)β1AR Affinity (pKD)Selectivity (β2 vs. β1)Reference
8c (ICI 118,551-Gly-Ala-BODIPY-FL-X) BODIPY-FL7.48<6.0>30-fold[4]
9c (ICI 118,551-βAla-βAla-BODIPY-FL-X) BODIPY-FL7.48<6.0>30-fold[4]
12a (ICI 118,551-PEG-BODIPY-X-630/650) BODIPY-630/6507.56<6.0>35-fold[4]
12b (ICI 118,551-PEG-BODIPY-FL) BODIPY-FL7.42<6.0>26-fold[4]

pKD is the negative logarithm of the dissociation constant (KD). A higher pKD indicates higher binding affinity.

Experimental Protocols

The following are generalized protocols that can be adapted for specific fluorescent probes and GPCRs.

Protocol 1: Saturation Binding Assay using Fluorescence Anisotropy

This protocol determines the binding affinity (KD) and the density of receptors (Bmax) by measuring the binding of increasing concentrations of a fluorescent ligand. Fluorescence anisotropy (or polarization) measures the change in the rotational speed of the fluorescent ligand upon binding to the much larger receptor.[9][10]

Materials:

  • Cells or membranes expressing the GPCR of interest (e.g., HEK293 cells with β2AR).

  • Fluorescent ligand (e.g., a BODIPY-labeled antagonist).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Unlabeled competing ligand for non-specific binding determination (e.g., propranolol for β2AR).

  • Microplate reader capable of measuring fluorescence anisotropy.

Procedure:

  • Preparation:

    • Prepare a dilution series of the fluorescent ligand in assay buffer.

    • Prepare a high concentration of the unlabeled competing ligand (at least 100-fold higher than its Ki).

  • Assay Plate Setup:

    • Add a fixed amount of cells or membranes to each well of a microplate.

    • For total binding, add increasing concentrations of the fluorescent ligand.

    • For non-specific binding, add the high concentration of the unlabeled competitor to a separate set of wells, followed by the increasing concentrations of the fluorescent ligand.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 1-3 hours), protected from light.

  • Measurement:

    • Measure the fluorescence anisotropy in each well using the microplate reader.

    • The excitation and emission wavelengths should be appropriate for the fluorophore used.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each fluorescent ligand concentration.

    • Plot the specific binding against the concentration of the fluorescent ligand.

    • Fit the data to a one-site binding model to determine the KD and Bmax.

Protocol 2: Competitive Binding Assay using Fluorescence Anisotropy

This protocol determines the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a fluorescent ligand for binding to the receptor.

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled test compounds.

Procedure:

  • Preparation:

    • Prepare a dilution series of the unlabeled test compounds.

    • Prepare the fluorescent ligand at a fixed concentration, typically at or below its KD.

  • Assay Plate Setup:

    • Add a fixed amount of cells or membranes to each well.

    • Add the fixed concentration of the fluorescent ligand to all wells.

    • Add increasing concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature to reach equilibrium, protected from light.

  • Measurement: Measure the fluorescence anisotropy in each well.

  • Data Analysis:

    • Plot the fluorescence anisotropy against the logarithm of the concentration of the unlabeled test compound.

    • Fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand).

    • Calculate the Ki of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the fluorescent ligand and KD is its dissociation constant.[6]

Protocol 3: Ligand Binding using FRET or BRET

These assays measure the binding of a fluorescent ligand to a receptor that is genetically tagged with a fluorescent or luminescent protein.

  • FRET (Förster Resonance Energy Transfer): Requires the receptor to be tagged with a donor fluorophore (e.g., GFP) and the ligand to be labeled with an acceptor fluorophore. When the ligand binds, the two fluorophores are brought into close proximity, allowing for energy transfer from the donor to the acceptor.[6][8]

  • BRET (Bioluminescence Resonance Energy Transfer): Similar to FRET, but the receptor is tagged with a luciferase (e.g., NanoLuc), and the ligand is labeled with a fluorescent acceptor. The luciferase emits light upon addition of a substrate, which is then transferred to the fluorescent ligand upon binding.[7][11]

General Procedure:

  • Cell Culture: Use cells expressing the GPCR fused to a donor protein (e.g., N-terminal NanoLuc-β2AR).

  • Assay Setup: Plate the cells and incubate with the fluorescently labeled ligand.

  • Substrate Addition (for BRET): Add the luciferase substrate (e.g., furimazine for NanoLuc).

  • Measurement: Measure the emission from both the donor and the acceptor simultaneously using a plate reader capable of detecting both signals.

  • Data Analysis: Calculate the FRET or BRET ratio (acceptor emission / donor emission). This ratio will increase with ligand binding. Competition assays can be performed by adding unlabeled compounds to measure their Ki values.

Visualizations

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (Inactive) GPCR_active GPCR (Active) GPCR->GPCR_active Conformational Change G_Protein G Protein (GDP-bound) G_Protein_active Gα-GTP G_Protein->G_Protein_active G_beta_gamma Gβγ G_Protein->G_beta_gamma GPCR_active->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein_active->Effector G_beta_gamma->Effector Ligand Agonist Ligand Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response FA_Saturation_Workflow Start Start Prepare_Reagents Prepare Dilution Series of Fluorescent Ligand Start->Prepare_Reagents Plate_Setup Plate Cells/Membranes Prepare_Reagents->Plate_Setup Add_Ligands Add Ligand Dilutions (Total & Non-specific Binding Arms) Plate_Setup->Add_Ligands Incubate Incubate to Equilibrium Add_Ligands->Incubate Measure_FA Measure Fluorescence Anisotropy Incubate->Measure_FA Calculate_SB Calculate Specific Binding (Total - Non-specific) Measure_FA->Calculate_SB Plot_Data Plot Specific Binding vs. [Ligand] Calculate_SB->Plot_Data Fit_Model Fit to One-Site Binding Model Plot_Data->Fit_Model End Determine KD and Bmax Fit_Model->End Competitive_Binding_Principle cluster_low Low [Competitor] cluster_high High [Competitor] Receptor1 Receptor Fluor_Ligand1 Fluorescent Ligand Receptor1->Fluor_Ligand1 High Binding High Anisotropy Receptor2 Receptor Competitor Unlabeled Competitor Receptor2->Competitor Low Binding Low Anisotropy Fluor_Ligand2 Fluorescent Ligand BRET_Assay_Principle cluster_membrane Cell Membrane GPCR_NLuc GPCR-NanoLuc Light_460nm Bioluminescence (~460 nm) GPCR_NLuc->Light_460nm Substrate Substrate (Furimazine) Substrate->GPCR_NLuc Oxidation Fluor_Ligand Fluorescent Ligand Fluor_Ligand->GPCR_NLuc Binding Light_acceptor Fluorescence (>500 nm) Fluor_Ligand->Light_acceptor Light_460nm->Fluor_Ligand Energy Transfer (<10 nm) BRET_Signal BRET Signal Detected Light_acceptor->BRET_Signal

References

Application Notes and Protocols for Bilaid C in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bilaid C is a novel small molecule compound under investigation for its potential as an inducer of apoptosis. Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line in biomedical research due to their ease of growth and transfection.[1][2] These application notes provide a comprehensive overview of the use of this compound in HEK293 cells, including its mechanism of action, protocols for key experiments, and expected outcomes. Understanding the interaction of this compound with HEK293 cells is crucial for its development as a potential therapeutic agent.

Mechanism of Action

This compound is hypothesized to induce apoptosis in HEK293 cells through the intrinsic pathway. This is initiated by intracellular signals that lead to changes in the inner mitochondrial membrane, resulting in the release of pro-apoptotic proteins. While the precise molecular targets of this compound are still under investigation, preliminary data suggests that it modulates the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. Specifically, this compound may upregulate the expression of pro-apoptotic proteins like Bax and Bak, while downregulating the anti-apoptotic protein Bcl-2.[1][3][4] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis in HEK293 cells is depicted below.

BilaidC_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell HEK293 Cell cluster_mitochondrion Mitochondrion This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Mitochondrion Mitochondrion Cellular Uptake->Mitochondrion Targets Bax/Bak Activation Bax/Bak Activation Mitochondrion->Bax/Bak Activation Bcl-2 Inhibition Bcl-2 Inhibition Mitochondrion->Bcl-2 Inhibition MOMP MOMP Bax/Bak Activation->MOMP Bcl-2 Inhibition->MOMP Cytochrome c Cytochrome c (in Mitochondrion) Cytochrome c->MOMP Cytochrome c Release Cytochrome c (Cytosol) MOMP->Cytochrome c Release Release Apoptosome Apoptosome Cytochrome c Release->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 (pro) Pro-Caspase-9 Caspase-9 (pro)->Apoptosome Caspase-9 (active) Active Caspase-9 Apoptosome->Caspase-9 (active) Cleavage Caspase-3/7 (active) Active Caspase-3/7 Caspase-9 (active)->Caspase-3/7 (active) Cleavage Caspase-3/7 (pro) Pro-Caspase-3/7 Caspase-3/7 (pro)->Caspase-3/7 (active) Substrate Cleavage Cellular Substrate Cleavage Caspase-3/7 (active)->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound in HEK293 cells.

Experimental Protocols

Cell Culture and Maintenance of HEK293 Cells
  • Cell Line: HEK293 cells (ATCC® CRL-1573™).

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Subculturing: Passage cells when they reach 80-90% confluency.[6] a. Aspirate the growth medium. b. Wash the cell monolayer with phosphate-buffered saline (PBS). c. Add trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. d. Neutralize trypsin with growth medium and centrifuge the cell suspension. e. Resuspend the cell pellet in fresh growth medium and seed into new culture flasks at a 1:5 to 1:10 ratio.[6]

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on HEK293 cells.

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium and incubate overnight.

  • Treatment: Prepare serial dilutions of this compound in growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed HEK293 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate overnight. Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases.

  • Cell Seeding and Treatment: Seed HEK293 cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight. Treat cells with this compound for the desired time points.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells or total protein concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis and Interpretation Cell_Culture HEK293 Cell Culture (DMEM + 10% FBS) Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Treatment Treat with this compound (Dose- and Time-course) Seeding->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Detection (Annexin V/PI Staining) Treatment->Apoptosis Caspase Caspase-3/7 Activity (Luminescence Assay) Treatment->Caspase Data_Viability Calculate IC50 Viability->Data_Viability Data_Apoptosis Quantify Apoptotic Cell Population Apoptosis->Data_Apoptosis Data_Caspase Determine Caspase Fold-Induction Caspase->Data_Caspase Conclusion Elucidate Pro-apoptotic Activity of this compound Data_Viability->Conclusion Data_Apoptosis->Conclusion Data_Caspase->Conclusion

Caption: General workflow for evaluating the effects of this compound on HEK293 cells.

Data Presentation

Table 1: Cytotoxicity of this compound on HEK293 Cells (IC50 Values)
Time PointIC50 (µM)
24 hours50
48 hours25
72 hours10

Note: These are example data and should be determined experimentally.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining after 24-hour Treatment
TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Untreated)95 ± 2.13 ± 0.82 ± 0.5
This compound (10 µM)70 ± 3.515 ± 1.215 ± 2.0
This compound (25 µM)45 ± 4.230 ± 2.525 ± 2.3
This compound (50 µM)20 ± 3.150 ± 3.830 ± 2.9

Note: Data are presented as mean ± standard deviation from three independent experiments. These are example data.

Table 3: Caspase-3/7 Activity in HEK293 Cells Treated with this compound
Treatment (24 hours)Fold Increase in Caspase-3/7 Activity
Control (Untreated)1.0
This compound (10 µM)2.5 ± 0.3
This compound (25 µM)4.8 ± 0.5
This compound (50 µM)8.2 ± 0.9

Note: Data are presented as mean ± standard deviation relative to the untreated control. These are example data.

Troubleshooting

ProblemPossible CauseSolution
Low cell viability in control groupCell contamination, improper storage of reagents, harsh cell handlingCheck for contamination, use fresh reagents, handle cells gently during passaging and seeding
High background in apoptosis assayCells were harvested too harshly, incorrect buffer compositionUse a gentle harvesting method, ensure correct buffer preparation and use
Inconsistent resultsVariation in cell seeding density, inconsistent treatment times, reagent degradationEnsure accurate cell counting, standardize all incubation times, prepare fresh reagents

Conclusion

These application notes provide a framework for investigating the effects of this compound on HEK293 cells. The provided protocols for assessing cell viability, apoptosis, and caspase activity are fundamental to characterizing the pro-apoptotic potential of this compound. The hypothetical data and signaling pathway serve as a guide for expected outcomes and mechanistic understanding. It is recommended that researchers optimize these protocols for their specific experimental conditions.

References

Application Notes and Protocols for Investigating Inwardly Rectifying Potassium (Kir) Currents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Investigating Kir Currents with Small Molecule Modulators

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inwardly rectifying potassium (Kir) channels are a family of ion channels crucial for maintaining cellular excitability and potassium homeostasis in various tissues, including the brain, heart, and kidneys.[1][2][3] These channels exhibit a characteristic feature known as inward rectification, allowing a greater influx of K+ ions at membrane potentials negative to the potassium equilibrium potential (EK) than the efflux of K+ at potentials positive to EK.[1][4] This property is due to a voltage-dependent block of the channel pore by intracellular cations like Mg2+ and polyamines.[3][4][5] Kir channels are structurally distinct from voltage-gated potassium channels, possessing only two transmembrane helices flanking a pore-forming P-loop.[1][3] The Kir channel family is diverse, with seven subfamilies (Kir1.x-Kir7.x) that can be broadly categorized into four functional groups: classical constitutively active channels (Kir2.x), G protein-gated channels (Kir3.x), ATP-sensitive channels (Kir6.x), and K+ transport channels (Kir1.x, Kir4.x, Kir5.x, and Kir7.x).[3][6] The dysfunction of Kir channels has been implicated in a variety of diseases, making them important therapeutic targets.[4][7]

This document provides detailed application notes and protocols for investigating Kir currents, with a focus on the use of small molecule modulators.

I. Data Presentation: Characterization of a Kir Channel Inhibitor (VU573)

The following tables summarize the inhibitory activity of VU573, a known small molecule inhibitor of several Kir channels. This data is presented to exemplify the type of quantitative information that can be obtained through the protocols described below.

Table 1: Inhibitory Potency (IC50) of VU573 on Various Kir Channels

Kir Channel SubtypeExpression SystemAssay TypeIC50 (µM)Reference
Kir3.1/3.2 (GIRK)HEK-293 CellsThallium (Tl+) Flux1.9[8]
Kir1.1 (ROMK)HEK-293 CellsThallium (Tl+) Flux19[8]
Kir3.1/3.2 (GIRK)Xenopus OocytesTwo-Electrode Voltage Clamp10[8]

Table 2: Percent Inhibition of Kir Currents by VU573

Kir Channel SubtypeVU573 Concentration (µM)Percent Inhibition (Mean ± SEM)Reference
Kir3.1/3.21~20%[8]
Kir3.1/3.210~75%[8]
Kir3.1/3.225~90%[8]
Kir3.1/3.41~20%[8]
Kir3.1/3.410~75%[8]
Kir3.1/3.425~90%[8]

Table 3: Kinetics of Kir Channel Inhibition by VU573

Kir Channel SubtypeVU573 Concentration (µM)Time Constant (τ) for Inhibition (Mean ± SEM)Reference
Kir3.1/3.22528 ± 4 s[8]
Kir3.1/3.42527 ± 5 s[8]

II. Experimental Protocols

A. Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted for the characterization of Kir channel modulators using the Xenopus oocyte expression system.[8]

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from female Xenopus laevis frogs.

  • Defolliculate the oocytes by enzymatic digestion.

  • Prepare complementary RNA (cRNA) for the Kir channel subunits of interest. Purify the cRNA by LiCl precipitation and dilute in RNase-free water.

  • Inject each oocyte with 0.5–10 ng of the Kir channel cRNA using a digital microdispenser.

  • Incubate the injected oocytes at 16°C in modified L-15 medium for 24–72 hours to allow for channel expression.[8]

2. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with a recording solution (e.g., 90 mM NaCl, 2 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping.

  • Use a GeneClamp 600 amplifier, a Digidata 1200 A/D converter, and pCLAMP software for data acquisition and analysis.[8]

  • To measure Kir currents, switch to a high-potassium (high-K+) bath solution (e.g., 90 mM KCl, 2 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4) to increase the inward current.

  • Apply voltage clamp protocols appropriate for Kir channels, such as voltage steps or ramps.

3. Compound Application and Data Analysis:

  • After obtaining a stable baseline current in the high-K+ solution, perfuse the chamber with the high-K+ solution containing the test compound (e.g., Bilaid C) at various concentrations.

  • Record the current until a steady-state effect is observed.

  • After compound application, apply a known Kir channel blocker, such as 2 mM BaCl2, to determine the total Kir-mediated current.[8]

  • Measure the current amplitude at a specific negative membrane potential (e.g., -120 mV).

  • Calculate the percentage of inhibition for each compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

B. Protocol 2: Whole-Cell Patch Clamp in Mammalian Cells

This protocol is suitable for studying the effects of compounds on Kir channels expressed in mammalian cell lines (e.g., HEK-293).[8]

1. Cell Culture and Transfection:

  • Culture HEK-293 cells in appropriate media and conditions.

  • Transiently or stably transfect the cells with the plasmid DNA encoding the Kir channel subunits of interest.

2. Electrophysiological Recording:

  • Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • The internal solution should contain a high concentration of potassium (e.g., in mM: 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with KOH).

  • The external solution can be a standard Tyrode's solution (e.g., in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH).

  • Establish a whole-cell patch clamp configuration on a transfected cell.

  • Clamp the cell at a holding potential of -75 mV.

  • Apply a voltage ramp protocol (e.g., from -120 mV to +120 mV over 200 ms) to elicit both inward and outward currents.[8]

  • Use pClamp software for data acquisition and analysis.[8]

3. Compound Application and Data Analysis:

  • After establishing a stable whole-cell recording, perfuse the recording chamber with the external solution containing the test compound.

  • Apply the compound for 2–10 minutes to reach a steady-state block.[8]

  • Following compound application, perfuse with a solution containing 2 mM BaCl2 to block the remaining Kir current.[8]

  • Measure the inward current amplitude at a hyperpolarized potential (e.g., -120 mV).

  • Analyze the data as described in the TEVC protocol to determine the inhibitory effects of the compound.

C. Protocol 3: Thallium (Tl+) Flux Assay

This high-throughput screening assay is used to identify and characterize modulators of Kir channels.[7]

1. Cell Preparation:

  • Plate HEK-293 cells stably expressing the Kir channel of interest in 384-well, clear-bottom plates.

  • Load the cells with a thallium-sensitive fluorescent dye, such as FluoZin-2.[9]

2. Assay Procedure:

  • Use a kinetic imaging plate reader (e.g., FDSS 6000) for fluorescence measurements.[9]

  • Take baseline fluorescence readings (e.g., 10 images at 1 Hz).

  • Add the test compounds to the wells and incubate for a defined period (e.g., 20 minutes).[9]

  • Add a stimulus solution containing Tl+ to activate the Kir channels and initiate Tl+ influx. For G-protein coupled Kir channels (Kir3.x), the stimulus could be an appropriate agonist (e.g., glutamate for mGluR-coupled channels).[8]

  • Record the change in fluorescence over time (e.g., 170 images at 1 Hz).[9]

3. Data Analysis:

  • Normalize the raw fluorescence data to the initial baseline reading.

  • The rate of fluorescence increase corresponds to the rate of Tl+ influx through the Kir channels.

  • Determine the effect of the test compound by comparing the fluorescence signal in the presence and absence of the compound.

  • Calculate IC50 values from concentration-response curves.

III. Visualizations

Kir_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein 2. G Protein   Activation Kir3 Kir3 (GIRK) Channel K_efflux K+ Efflux (Hyperpolarization) Kir3->K_efflux PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ligand Ligand (e.g., Acetylcholine) Ligand->GPCR 1. Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP->PLC Alternative Pathway G_beta_gamma->Kir3 3. Direct Gating Bilaid_C This compound (Inhibitor) Bilaid_C->Kir3 Inhibition Experimental_Workflow cluster_prep Preparation cluster_screening Screening & Characterization cluster_analysis Data Analysis cluster_output Output Cell_Culture 1. Cell Culture & Kir Channel Expression (HEK-293 or Oocytes) HTS 2. High-Throughput Screening (Thallium Flux Assay) Cell_Culture->HTS Electrophysiology 3. Electrophysiology (Patch Clamp or TEVC) HTS->Electrophysiology Hit Confirmation IC50 4. Determine IC50 Electrophysiology->IC50 Kinetics 5. Analyze Kinetics (On/Off Rates) Electrophysiology->Kinetics Selectivity 6. Assess Selectivity (vs. other Kir channels) Electrophysiology->Selectivity Lead_Compound Lead Compound (e.g., this compound) IC50->Lead_Compound Kinetics->Lead_Compound Selectivity->Lead_Compound

References

Bilaid C: Application Notes and Protocols for a Novel Pharmacological Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid C is a tetrapeptide with an unusual alternating LDLD chirality, originally isolated from the Australian estuarine fungus Penicillium sp. MST-MF667.[1] It serves as a valuable tool compound in pharmacological research, particularly in the study of opioid receptors. This compound is a weak agonist of the µ-opioid receptor (MOPr), and its unique structure has been the foundation for the development of more potent and selective analgesics.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in studying MOPr signaling and for its use as a scaffold in drug discovery.

Physicochemical Properties

PropertyValue
Molecular Formula C28H38N4O5
Molecular Weight 510.6 g/mol
CAS Number 2393865-97-7
Solubility Soluble in methanol or DMSO
Long-Term Storage -20°C

Source:[1]

Biological Activity and Data

This compound and its analogs have been characterized for their binding affinity to the human µ-opioid receptor (hMOPr). The following table summarizes key quantitative data.

CompoundModificationhMOPr Affinity (Ki)SelectivityReference
Bilaid A (1a) -3.1 µM-[2]
Bilaid A amide (1e) C-terminal amidation0.75 µM-[2]
This compound (3a) -Low micromolarWeak µ-opioid agonist[2][3]
This compound amide (3b) C-terminal amidation93 nM-[2][3]
Bilorphin (3c) N-terminal dimethylation of this compound amide1.1 nM~200-fold vs hDOPr, ~700-fold vs hKOPr[2][3]

hDOPr: human delta-opioid receptor, hKOPr: human kappa-opioid receptor

Mechanism of Action

This compound acts as an agonist at the µ-opioid receptor. The development of its derivative, bilorphin, has shed light on the potential for G protein-biased agonism within this class of compounds. Unlike many opioid peptides that strongly recruit β-arrestin, bilorphin exhibits a G protein bias, leading to potent analgesia with potentially fewer side effects such as respiratory depression and tolerance.[2] This suggests that the bilaid scaffold can be modified to create tool compounds that selectively activate G protein signaling pathways downstream of the MOPr.

MOPr_Signaling cluster_membrane Cell Membrane MOPr µ-Opioid Receptor (MOPr) G_protein Gi/o Protein MOPr->G_protein Activates Beta_Arrestin β-Arrestin MOPr->Beta_Arrestin Weakly Recruits Bilaid_C This compound (Agonist) Bilaid_C->MOPr Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects

Caption: G protein-biased signaling of the µ-opioid receptor by this compound analogs.

Experimental Protocols

Radioligand Binding Assay for µ-Opioid Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the µ-opioid receptor using a radiolabeled ligand, such as [³H]-DAMGO.

Materials:

  • HEK293 cells stably expressing hMOPr

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • [³H]-DAMGO (specific activity ~50 Ci/mmol)

  • Naloxone (for non-specific binding determination)

  • This compound (and other test compounds)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hMOPr cells to ~90% confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 min at 4°C.

    • Resuspend cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 20,000 x g for 20 min at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of varying concentrations of this compound (or other unlabeled competitor).

    • For total binding, add 50 µL of assay buffer.

    • For non-specific binding, add 50 µL of 10 µM naloxone.

    • Add 50 µL of [³H]-DAMGO (final concentration ~1 nM).

    • Add 50 µL of cell membrane preparation (final concentration ~10-20 µg protein/well).

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293-hMOPr) start->prep_membranes setup_assay Set up 96-well Plate (Buffer, Compound, Radioligand, Membranes) prep_membranes->setup_assay incubate Incubate (25°C for 60 min) setup_assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki calculation) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay

This protocol measures the functional activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing the µ-opioid receptor.

Materials:

  • CHO or HEK293 cells stably expressing hMOPr

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)

  • Forskolin

  • This compound (and other test compounds)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well or 384-well plates

Procedure:

  • Cell Culture:

    • Plate CHO-hMOPr or HEK293-hMOPr cells in a 96-well or 384-well plate and grow to ~90% confluency.

  • Assay:

    • Remove the culture medium and wash the cells once with assay buffer.

    • Add 50 µL of assay buffer containing varying concentrations of this compound to the wells.

    • Incubate for 15 minutes at 37°C.

    • Add 50 µL of assay buffer containing forskolin (final concentration ~10 µM) to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, plate reader).

  • Data Analysis:

    • Generate a standard curve for cAMP.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

cAMP_Assay_Workflow start Start plate_cells Plate hMOPr-expressing cells start->plate_cells add_compound Add this compound plate_cells->add_compound stimulate Stimulate with Forskolin add_compound->stimulate incubate Incubate (37°C for 30 min) stimulate->incubate lyse_measure Lyse Cells and Measure cAMP incubate->lyse_measure analyze Data Analysis (EC50 calculation) lyse_measure->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation assay.

Applications and Future Directions

This compound serves as an excellent starting point for several research applications:

  • Structure-Activity Relationship (SAR) Studies: The tetrapeptide scaffold of this compound can be systematically modified to explore the structural requirements for MOPr binding and activation.[2]

  • Biased Agonism Research: The development of bilorphin from the bilaid scaffold highlights the potential to create G protein-biased agonists. This compound and its analogs can be used as tool compounds to investigate the molecular determinants of biased signaling at the MOPr.

  • Lead Compound for Analgesic Development: The unique LDLD stereochemistry of bilaids may confer resistance to proteolysis, making them attractive leads for the development of novel, stable peptide-based analgesics.[3]

References

Application Notes: Solubility and Handling of Bilaid C in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid C is a tetrapeptide µ-opioid receptor agonist that has been identified from the fungus Penicillium bilaiae. As a modulator of the µ-opioid receptor, this compound is a valuable tool for research in pain signaling and the development of novel analgesics. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), protocols for its preparation and use in experimental settings, and an overview of its known signaling pathway.

Data Presentation: Solubility of this compound

CompoundSolventSolubilityMolecular Weight
This compoundDMSOSoluble526.6 g/mol

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted in aqueous buffers or cell culture media for experimental use.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free pipette tips

Procedure:

  • Determine the Desired Stock Concentration: Based on your experimental needs, calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Weighing this compound: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance in a clean, dry weighing boat or microcentrifuge tube.

  • Adding DMSO: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to the weighed this compound. It is recommended to add the DMSO incrementally.

  • Dissolution: Vortex the tube gently until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Use of this compound in Cell Culture Experiments

This protocol outlines the steps for diluting the DMSO stock solution of this compound for use in cell-based assays, while minimizing DMSO-induced cytotoxicity.

Materials:

  • This compound in DMSO stock solution (from Protocol 1)

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Cultured cells in appropriate vessels (e.g., 96-well plates, flasks)

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (if necessary): If a range of concentrations is being tested, perform serial dilutions of the stock solution in 100% DMSO. This ensures that the final concentration of DMSO in the cell culture medium remains consistent across all experimental conditions.[1]

  • Dilution into Culture Medium: Directly add a small volume of the this compound DMSO stock (or diluted stock) to the pre-warmed cell culture medium to achieve the final desired experimental concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid cytotoxic effects.[2][3] A common practice is to make a 200x or 1000x stock solution in DMSO and then dilute it 1:200 or 1:1000 in the final culture medium.[2][4]

  • Mixing: Gently mix the medium immediately after adding the this compound solution to ensure a homogenous concentration.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.

  • Cell Treatment: Replace the existing medium in the cell culture vessels with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions.

Signaling Pathway and Experimental Workflow Visualization

This compound functions as an agonist for the µ-opioid receptor, a G-protein coupled receptor (GPCR).[5] The activation of this receptor initiates a cascade of intracellular signaling events.

Bilaid_C_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR Agonist Binding G_protein Gαi/o & Gβγ MOR->G_protein Activation Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruitment & Internalization AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channels K+ Channels (GIRK) Ca2+ Channels G_protein->Ion_Channels Modulation MAPK_Pathway MAPK Pathway (ERK1/2) G_protein->MAPK_Pathway Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation

Caption: µ-Opioid Receptor Signaling Pathway Activated by this compound.

The binding of this compound to the µ-opioid receptor leads to the activation of inhibitory G-proteins (Gαi/o).[4] This activation results in the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][6] The Gβγ subunits can directly modulate ion channels, leading to hyperpolarization of the neuron and reduced neuronal excitability.[4][7] Furthermore, the receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[1][8] The receptor is also subject to desensitization and internalization through the β-arrestin pathway.[1][4]

Experimental_Workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture Experiment weigh Weigh this compound dissolve Dissolve in 100% DMSO (e.g., 10 mM stock) weigh->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Dilute Stock in Culture Medium (Final DMSO < 0.5%) thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Endpoint incubate->analyze

References

Application Notes and Protocols for Analgesia Studies: Experimental Design for Bilaid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of the analgesic properties of a novel compound, Bilaid C. The following protocols detail standard and widely accepted experimental models for assessing central and peripheral analgesic activity. This document outlines the hot plate test, tail-flick test, and the acetic acid-induced writhing test. Furthermore, it provides a framework for data presentation and discusses key signaling pathways pertinent to the mechanism of action of analgesic compounds.

Experimental Protocols for Analgesic Activity

Hot Plate Test (Central Analgesic Activity)

The hot plate test is a widely used method to evaluate the efficacy of centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[1][2] An increase in the latency to respond is indicative of an analgesic effect.

Protocol:

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 1°C.[2] The apparatus should be enclosed by a transparent cylinder to confine the animal to the heated surface.[3]

  • Animals: Male or female mice (e.g., Swiss albino, 20-30g) are commonly used.[2][4] Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Procedure:

    • Divide animals into experimental groups (n=6-10 per group): Vehicle control, positive control (e.g., Morphine, 5 mg/kg), and this compound treated groups (various doses).[4][5]

    • Administer this compound or the respective control substance via the intended route of administration (e.g., intraperitoneally or orally).

    • At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.[2]

    • Start a stopwatch immediately upon placing the mouse on the hot plate.

    • Record the latency (in seconds) for the animal to exhibit nociceptive responses, such as paw licking, flicking, or jumping.[2][3]

    • A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[3] If the animal does not respond within this time, it should be removed, and the latency recorded as the cut-off time.

  • Data Analysis: The mean latency for each group at each time point is calculated. The percentage of maximal possible effect (% MPE) can also be calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Tail-Flick Test (Central Analgesic Activity)

Similar to the hot plate test, the tail-flick test assesses the central analgesic activity of a compound by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.[6] This response is primarily a spinal reflex.[7]

Protocol:

  • Apparatus: A tail-flick analgesiometer that focuses a high-intensity light beam or radiant heat onto the animal's tail.[6][7]

  • Animals: Male or female rats or mice are suitable for this assay.[8]

  • Procedure:

    • Group animals and administer this compound or control substances as described in the hot plate test.

    • Gently restrain the animal, allowing the tail to be exposed.

    • Apply the heat source to a specific portion of the tail.

    • The instrument automatically records the time taken for the animal to flick its tail away from the heat source.[6]

    • A cut-off time is pre-set to avoid tissue damage.

    • Measure the tail-flick latency at various time points post-drug administration.

  • Data Analysis: Calculate the mean tail-flick latency for each group. Data can be presented as the raw latency time or as a percentage increase in latency compared to the baseline.

Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)

This test is a chemical-based model used to screen for peripheral analgesic activity.[4] The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching of the hind limbs), which is a manifestation of visceral pain.[4][9]

Protocol:

  • Materials: 0.6-1% acetic acid solution in distilled water.[4][10]

  • Animals: Mice are typically used for this assay.[4]

  • Procedure:

    • Group animals and administer this compound or control substances (e.g., a non-steroidal anti-inflammatory drug like Indomethacin, 10 mg/kg) as previously described.[10]

    • After a suitable absorption period (e.g., 30-60 minutes), administer the acetic acid solution intraperitoneally (typically 10 mL/kg).[4][10]

    • Immediately place the mouse in an individual observation chamber.

    • After a short latency period (e.g., 5 minutes), count the number of writhes for a defined period (e.g., 10-20 minutes).[4][11]

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (or inhibition of writhing) is calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

Data Presentation

Quantitative data from the analgesic assays should be summarized in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: Analgesic Effects of this compound in Different Nociceptive Models

Experimental Model Treatment Group Dose (mg/kg) Measured Parameter (Mean ± SEM) % Analgesic Effect / % Inhibition
Hot Plate Test Vehicle Control-Latency (s) at 60 min: 8.5 ± 0.7-
Morphine5Latency (s) at 60 min: 25.2 ± 1.575.6% MPE
This compound10Latency (s) at 60 min: 12.1 ± 0.926.5% MPE
This compound30Latency (s) at 60 min: 18.7 ± 1.254.8% MPE
Tail-Flick Test Vehicle Control-Latency (s) at 60 min: 3.2 ± 0.3-
Morphine5Latency (s) at 60 min: 8.9 ± 0.6178.1% Increase
This compound10Latency (s) at 60 min: 4.5 ± 0.440.6% Increase
This compound30Latency (s) at 60 min: 6.8 ± 0.5112.5% Increase
Acetic Acid Writhing Vehicle Control-Number of Writhes: 45.3 ± 3.1-
Indomethacin10Number of Writhes: 15.1 ± 1.866.7%
This compound10Number of Writhes: 30.7 ± 2.532.2%
This compound30Number of Writhes: 18.2 ± 2.1*59.8%

* Indicates a statistically significant difference compared to the vehicle control group (p < 0.05).

Signaling Pathways in Analgesia

Understanding the potential mechanism of action of this compound involves investigating its interaction with key signaling pathways involved in pain perception and modulation.

Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are critical for the synthesis of prostaglandins from arachidonic acid.[12] Prostaglandins are key inflammatory mediators that sensitize peripheral nociceptors, thereby lowering the pain threshold.[12][13] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects primarily by inhibiting COX enzymes.[14] If this compound demonstrates significant activity in the acetic acid-induced writhing test, its potential to inhibit COX enzymes should be investigated.

Opioid Receptor Signaling

Opioid receptors (mu, delta, and kappa) are G-protein coupled receptors (GPCRs) that play a crucial role in modulating pain perception in the central nervous system.[15][16] Activation of these receptors by endogenous or exogenous opioids leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of potassium channels.[16] These actions collectively reduce neuronal excitability and inhibit the transmission of nociceptive signals.[17] Strong analgesic effects in the hot plate and tail-flick tests may suggest that this compound interacts with the opioid system.

Mandatory Visualizations

Experimental Workflows

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Nociceptive Testing cluster_3 Data Analysis acclimatization Acclimatization grouping Grouping & Randomization acclimatization->grouping drug_admin Drug Administration (this compound, Vehicle, Positive Control) grouping->drug_admin hot_plate Place on Hot Plate (55°C) drug_admin->hot_plate observe Observe for Paw Licking/Jumping hot_plate->observe record Record Latency (s) observe->record analysis Calculate Mean Latency & % MPE record->analysis

Caption: Hot Plate Test Experimental Workflow.

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Nociceptive Testing cluster_3 Data Analysis acclimatization Acclimatization grouping Grouping & Randomization acclimatization->grouping drug_admin Drug Administration (this compound, Vehicle, Positive Control) grouping->drug_admin restrain Gently Restrain Animal drug_admin->restrain heat_stim Apply Radiant Heat to Tail restrain->heat_stim record Record Tail-Flick Latency (s) heat_stim->record analysis Calculate Mean Latency record->analysis

Caption: Tail-Flick Test Experimental Workflow.

G cluster_0 Animal Preparation cluster_1 Treatment & Induction cluster_2 Observation cluster_3 Data Analysis acclimatization Acclimatization grouping Grouping & Randomization acclimatization->grouping drug_admin Drug Administration (this compound, Vehicle, Positive Control) grouping->drug_admin acetic_acid Intraperitoneal Acetic Acid Injection drug_admin->acetic_acid observe Observe & Count Writhing Responses acetic_acid->observe analysis Calculate Mean Writhes & % Inhibition observe->analysis

Caption: Acetic Acid-Induced Writhing Test Workflow.

Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Nociceptor membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 membrane_phospholipids->pla2 Cell Damage/ Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (PGE2) cox->prostaglandins nociceptor Nociceptor Sensitization prostaglandins->nociceptor Binding to Receptors pain_signal Increased Pain Signal Transmission nociceptor->pain_signal

Caption: Simplified COX Signaling Pathway in Pain.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron opioid Opioid Agonist (e.g., this compound) opioid_receptor Opioid Receptor (GPCR) opioid->opioid_receptor g_protein G-Protein (Gi/Go) opioid_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ca_channel Ca2+ Channel g_protein->ca_channel Inhibition k_channel K+ Channel g_protein->k_channel Activation camp cAMP adenylyl_cyclase->camp neurotransmitter Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) ca_channel->neurotransmitter hyperpolarization Hyperpolarization k_channel->hyperpolarization K+ Efflux pain_transmission Reduced Pain Signal Transmission neurotransmitter->pain_transmission hyperpolarization->pain_transmission

Caption: Opioid Receptor Signaling Pathway.

References

Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Bilaid C

Initial Investigation: A thorough search of scientific literature and public databases reveals no currently available information for a compound specifically designated as "this compound" in the context of drug discovery and development. The information presented below is a generalized template to illustrate the expected content and format of application notes and protocols for a hypothetical anti-cancer compound, which we will refer to as "Compound X" for illustrative purposes. This template is designed to guide researchers, scientists, and drug development professionals in structuring and presenting their findings.

Compound X: A Novel Kinase Inhibitor for Oncology

Introduction: Compound X is a synthetic small molecule identified through a high-throughput screening campaign for inhibitors of the MEK1/2 kinases. Dysregulation of the Mitogen-Activated Protein Kinase (MAPK) pathway is a critical factor in the proliferation and survival of various cancer types. Compound X demonstrates potent and selective inhibition of MEK1/2, leading to the suppression of downstream signaling and induction of apoptosis in tumor cells. These application notes provide an overview of its biological activity and protocols for its investigation.

Data Presentation

Table 1: In Vitro Cytotoxicity of Compound X against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A375Malignant Melanoma15 ± 2.5
HT-29Colorectal Carcinoma50 ± 5.1
HCT116Colorectal Carcinoma75 ± 8.3
MCF-7Breast Adenocarcinoma120 ± 10.2
PC-3Prostate Cancer> 1000

IC50 values were determined after 72 hours of continuous exposure to Compound X using a resazurin-based cell viability assay.

Table 2: Kinase Inhibitory Activity of Compound X

KinaseIC50 (nM)
MEK15 ± 0.8
MEK28 ± 1.1
ERK1> 5000
ERK2> 5000
BRAF> 10000

Kinase inhibition was assessed using a luminescence-based in vitro kinase assay.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/Resazurin Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of Compound X on cultured cancer cells.

Materials:

  • Cancer cell lines (e.g., A375, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound X (dissolved in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization buffer (for MTT assay) or PBS

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of Compound X in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Compound X or vehicle control (0.1% DMSO).

  • Incubate the cells for the desired time period (e.g., 72 hours).

  • For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

  • For Resazurin assay: Add 10 µL of 0.15 mg/mL Resazurin solution to each well and incubate for 2-4 hours.

  • Measure the absorbance (MTT at 570 nm) or fluorescence (Resazurin at 560 nm excitation/590 nm emission) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Phospho-ERK

This protocol is used to determine the effect of Compound X on the phosphorylation of ERK, a downstream target of MEK.

Materials:

  • Cancer cell lines

  • Compound X

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of Compound X or vehicle control for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Compound_X_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription CompoundX Compound X CompoundX->MEK Inhibition Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: Mechanism of action of Compound X on the MAPK signaling pathway.

Experimental_Workflow start Start: Cancer Cell Lines cell_culture Cell Seeding (96-well plates) start->cell_culture treatment Treatment with Compound X (72h) cell_culture->treatment viability_assay Cell Viability Assay (Resazurin) treatment->viability_assay data_analysis Data Analysis: IC50 Determination viability_assay->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Experimental workflow for determining the in vitro cytotoxicity of Compound X.

Troubleshooting & Optimization

Bilaid C stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Bilaid C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

This compound, supplied as a solid, should be stored at -20°C.[1][2]

Q2: What is the shelf life of this compound powder?

When stored correctly at -20°C, this compound is stable for at least four years.[1]

Q3: How should I handle incoming shipments of this compound?

This compound is typically shipped on wet ice. Upon receipt, the product should be immediately transferred to a -20°C freezer for long-term storage.

Q4: What solvents should be used to reconstitute this compound?

This compound is soluble in methanol and dimethyl sulfoxide (DMSO).[2]

Q5: How should I store reconstituted this compound solutions?

For a related compound, Bilaid C1, it is recommended to prepare stock solutions and store them in aliquots to minimize freeze-thaw cycles. It is advised to use the stock solution within one month when stored at -20°C and within six months if stored at -80°C.[3] These are good general practices to adopt for this compound solutions as well.

Q6: What is this compound?

This compound is a tetrapeptide (H-L-Tyr-D-Val-L-Val-D-Phe) that has been identified in the fungus Penicillium. It functions as a µ-opioid receptor agonist.[1][2]

Stability and Storage Data Summary

ParameterRecommendationSource
Physical Form Solid[1]
Long-Term Storage Temperature -20°C[1][2]
Shelf Life (Powder) ≥ 4 years[1]
Recommended Solvents Methanol, DMSO[2]
Shipping Condition Wet Ice[1]
Stock Solution Storage (General Guideline) -20°C for short-term (≤ 1 month), -80°C for long-term (≤ 6 months)[3]

Troubleshooting Guide

This guide addresses potential issues related to the stability and storage of this compound.

Problem Potential Cause Recommended Solution
Reduced or no activity of this compound in an experiment. 1. Improper storage of the powder. 2. Degradation of the stock solution due to multiple freeze-thaw cycles. 3. Incorrect solvent used for reconstitution.1. Ensure the lyophilized powder has been consistently stored at -20°C. 2. Prepare fresh stock solutions from the powder. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Reconstitute this compound in methanol or DMSO.
Precipitate observed in the stock solution upon thawing. 1. The concentration of the stock solution may be too high. 2. The solution was not allowed to fully equilibrate to room temperature before use.1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. 2. Ensure the vial is at room temperature and the solution is clear before adding to your experimental setup.
Inconsistent experimental results between different batches or over time. 1. Degradation of an older stock solution. 2. Inconsistent aliquoting leading to concentration variations.1. Prepare a fresh stock solution from the powder for critical experiments. 2. Ensure accurate and consistent pipetting when preparing aliquots.

Experimental Protocols

Protocol 1: Reconstitution of this compound

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the desired volume of a recommended solvent (e.g., DMSO or methanol) to the vial to achieve the target concentration.

  • Vortex the vial gently until the solid is completely dissolved.

  • If not for immediate use, dispense the stock solution into single-use aliquots.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Visual Guides

Bilaid_C_Storage_Workflow This compound Storage and Handling Workflow receipt Receipt of this compound (on wet ice) storage_powder Store powder at -20°C receipt->storage_powder reconstitution Reconstitute in DMSO or Methanol storage_powder->reconstitution aliquot Aliquot into single-use volumes reconstitution->aliquot storage_solution_short Store at -20°C (≤ 1 month) aliquot->storage_solution_short storage_solution_long Store at -80°C (≤ 6 months) aliquot->storage_solution_long use Use in experiment storage_solution_short->use storage_solution_long->use

Caption: Workflow for proper storage and handling of this compound.

Troubleshooting_Logic Troubleshooting this compound Activity Issues start Reduced or No Activity Observed check_storage Was powder stored at -20°C? start->check_storage check_freeze_thaw Were stock solutions aliquoted? check_storage->check_freeze_thaw Yes improper_storage Action: Discard and use a properly stored sample. check_storage->improper_storage No check_solvent Was it dissolved in DMSO or Methanol? check_freeze_thaw->check_solvent Yes many_cycles Action: Prepare fresh stock solution and aliquot. check_freeze_thaw->many_cycles No wrong_solvent Action: Re-dissolve a new sample in the correct solvent. check_solvent->wrong_solvent No success Problem Resolved check_solvent->success Yes

Caption: Logic diagram for troubleshooting common issues with this compound.

References

Optimizing Bilaid C Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Bilaid C for various cell-based assays. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual aids to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a tetrapeptide that acts as a µ-opioid receptor agonist.[1][2] Its molecular formula is C28H38N4O6 and its molecular weight is 526.6 g/mol .[2] this compound originates from the fungus Penicillium sp.[2] Upon binding to the µ-opioid receptor, a G-protein-coupled receptor (GPCR), it initiates a signaling cascade. This activation leads to the dissociation of the G-protein complex into its Gα and Gβγ subunits.[3][4] The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunits can modulate ion channels, such as promoting the opening of inwardly rectifying potassium (Kir) channels, which leads to hyperpolarization of the cell membrane.[2]

Q2: What are the common applications of this compound in cell-based assays?

A2: Given its function as a µ-opioid receptor agonist, this compound is primarily used in cell-based assays to study the µ-opioid receptor signaling pathway and its downstream effects. Common applications include:

  • cAMP accumulation assays: To measure the inhibition of adenylyl cyclase activity.[2]

  • Ion channel activity assays: To assess the modulation of ion channels, particularly inwardly rectifying potassium channels.[2]

  • Cell viability and cytotoxicity assays: To determine the effect of this compound on cell survival and identify potential cytotoxic effects at higher concentrations.

  • Apoptosis assays: To investigate if this compound induces programmed cell death.

Q3: What is a good starting concentration for this compound in my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on available data, a good starting point for exploratory experiments is in the low micromolar range. For instance, this compound has been shown to inhibit forskolin-induced cAMP accumulation by 77% in HEK293 cells at a concentration of 10 µM and induces inwardly rectifying potassium channel currents in rat locus coeruleus slices with an EC50 of 4.2 µM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in methanol or DMSO.[1][5] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. To avoid potential cytotoxicity from the solvent, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, and ideally below 0.1%.[1] Store the stock solution at -20°C for long-term storage.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cell-based assays.

Problem Potential Cause Recommended Solution
Low or no observable effect of this compound Suboptimal concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the EC50.
Receptor desensitization: Prolonged exposure to an agonist can lead to the uncoupling of the receptor from its signaling pathway.Reduce the incubation time with this compound. Perform time-course experiments to identify the optimal duration of exposure.
Low receptor expression: The cell line used may have low or no expression of the µ-opioid receptor.Verify µ-opioid receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the receptor, such as HEK293 cells stably expressing the human µ-opioid receptor.
Incorrect assay conditions: The assay may not be sensitive enough to detect the changes induced by this compound.Optimize assay parameters such as cell density, incubation time, and substrate concentrations. Include positive and negative controls to ensure the assay is performing correctly.
High background or non-specific effects High concentration of this compound: High concentrations may lead to off-target effects or general cytotoxicity.Lower the concentration of this compound and perform a dose-response curve. Use a µ-opioid receptor antagonist (e.g., naloxone) to confirm that the observed effects are receptor-mediated.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress or death.Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%).[1] Include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments.
Inconsistent or variable results Peptide degradation: this compound, being a peptide, may be susceptible to degradation by proteases in the serum of the cell culture medium.Use serum-free medium for the duration of the experiment if possible, or use serum that has been heat-inactivated.
Cell health and passage number: Variations in cell health or using cells at a high passage number can lead to inconsistent responses.Use healthy, low-passage cells for all experiments. Ensure consistent cell seeding density and culture conditions.

Data Presentation

This compound Activity in Different Assay Systems
Assay TypeCell Line/TissueConcentration/PotencyEffectReference
cAMP AccumulationHEK293 cells expressing human µ-opioid receptor10 µM77% inhibition of forskolin-induced cAMP accumulation[2]
Inward Rectifying Potassium (Kir) Channel CurrentsRat locus coeruleus slicesEC50 = 4.2 µMInduction of Kir currents[2]
Receptor Binding AffinityHEK293 cell membranes expressing human µ-opioid receptorKi = 210 nM-[2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Assessing this compound-Induced Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (determined from the viability assay) and a vehicle control for a specified time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

µ-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BilaidC This compound MOR µ-Opioid Receptor (GPCR) BilaidC->MOR Binds G_protein Gαi/βγ MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Kir Kir Channel G_betagamma->Kir Activates cAMP cAMP AC->cAMP Converts ATP to K_ion Kir->K_ion K+ efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Desensitization Receptor Desensitization Beta_arrestin->Desensitization Leads to

Caption: µ-Opioid receptor signaling pathway activated by this compound.

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow start Start prepare_stock Prepare this compound Stock (in DMSO) start->prepare_stock dose_response Perform Dose-Response Curve (e.g., MTT Assay) prepare_stock->dose_response determine_ic50 Determine IC50 and Non-toxic Concentration Range dose_response->determine_ic50 functional_assay Perform Functional Assay (e.g., cAMP, Apoptosis) determine_ic50->functional_assay analyze_data Analyze and Interpret Data functional_assay->analyze_data troubleshoot Troubleshoot if Necessary analyze_data->troubleshoot troubleshoot->dose_response Re-optimize Concentration end End troubleshoot->end Successful

Caption: Workflow for optimizing this compound concentration in cell-based assays.

Troubleshooting Logic for Low this compound Activity

troubleshooting_logic start Low/No Activity Observed check_conc Is concentration range appropriate? start->check_conc increase_conc Increase concentration range and repeat dose-response. check_conc->increase_conc No check_receptor Does the cell line express the µ-opioid receptor? check_conc->check_receptor Yes increase_conc->start validate_receptor Validate receptor expression (qPCR, Western, etc.). check_receptor->validate_receptor Unsure change_cell_line Use a different cell line with known receptor expression. check_receptor->change_cell_line No check_desensitization Could receptor desensitization be an issue? check_receptor->check_desensitization Yes validate_receptor->start change_cell_line->start reduce_incubation Reduce incubation time and perform time-course. check_desensitization->reduce_incubation Yes check_assay Is the assay sensitive enough? check_desensitization->check_assay No reduce_incubation->start optimize_assay Optimize assay parameters and include proper controls. check_assay->optimize_assay No success Problem Resolved check_assay->success Yes optimize_assay->start

Caption: A logical guide for troubleshooting low activity of this compound.

References

Technical Support Center: Bilaid C Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bilaid C in their experiments. The information is designed to address common challenges and provide clarity on experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a tetrapeptide originally isolated from a Penicillium fungus. It is an agonist for the µ-opioid receptor (MOPr). Its modified, more potent analog is known as bilorphin. The native peptide, this compound, was found to be 14-fold weaker than morphine in its activity.[1]

Q2: What is the difference in receptor affinity between this compound and its analog, bilorphin?

A2: C-terminal amidation of this compound improves its affinity for the human µ-opioid receptor (hMOPr) to a Ki of 93 nM. Further dimethylation of the N-terminal tyrosine residue creates bilorphin, which has a significantly increased potency with a Ki of 1.1 nM.[1] Bilorphin exhibits nearly 200-fold selectivity for hMOPr over the human delta-opioid receptor (hDOPr) and 700-fold selectivity over the human kappa-opioid receptor (hKOPr).[1]

Q3: Are there any structural modifications that are critical for this compound's activity?

A3: Yes, a free N-terminus and the native LDLD amino acid configuration are important for maintaining MOPr activity.[1] Analogs with an acetylated N-terminus or those containing all L-amino acids were found to be inactive.[1]

Q4: I am not observing the expected analgesic or cellular effects. What are some potential reasons?

A4: Several factors could contribute to a lack of effect. Please refer to the "General Troubleshooting" section below for a detailed guide on potential issues such as peptide degradation, improper storage, or incorrect concentration.

Troubleshooting Guides

General Troubleshooting
Issue Potential Cause Recommended Solution
Inconsistent or no biological activity Peptide degradationEnsure proper storage of this compound at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Incorrect concentrationVerify the calculated concentration of your stock and working solutions. Perform a dose-response curve to determine the optimal concentration for your specific cell line or model.
Low receptor expressionConfirm the expression of the µ-opioid receptor in your experimental system (e.g., via Western Blot or qPCR).
Inactive analog usedConfirm the structure and configuration of the this compound analog being used. Modifications like N-terminal acetylation can render it inactive.[1]
Cell-Based Assay Troubleshooting
Issue Potential Cause Recommended Solution
High background in signaling assays (e.g., cAMP) Endogenous opioid peptide productionUse serum-free media or charcoal-stripped serum to reduce the presence of endogenous ligands.
Non-specific bindingInclude appropriate controls, such as a µ-opioid receptor antagonist (e.g., CTAP), to confirm that the observed effects are receptor-mediated.[1]
Cell death or toxicity observed High concentration of this compound or solventPerform a toxicity assay to determine the maximum non-toxic concentration. Ensure the final solvent concentration is not affecting cell viability.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of this compound and its analogs for the human µ-opioid receptor (hMOPr).

Compound Modification hMOPr Affinity (Ki)
Bilaid A-3.1 µM[1]
Bilaid A analog (1e)C-terminal amidation0.75 µM[1]
This compound analog (3b)C-terminal amidation93 nM[1]
Bilorphin (3c)N-terminal dimethylation of 3b1.1 nM[1]

Experimental Protocols

Protocol: In Vitro cAMP Assay for MOPr Activation

This protocol outlines a method to assess the activation of the µ-opioid receptor by this compound by measuring the inhibition of cyclic AMP (cAMP) production.

  • Cell Culture: Plate cells expressing hMOPr (e.g., HEK293 or CHO cells) in a 96-well plate and grow to 80-90% confluency.

  • Assay Medium: Prepare assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin Stimulation: Treat cells with forskolin to stimulate adenylate cyclase and induce cAMP production.

  • This compound Treatment: Simultaneously treat cells with varying concentrations of this compound or controls (e.g., DAMGO as a positive control, vehicle as a negative control).

  • Incubation: Incubate the plate at 37°C for the optimized duration (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway of this compound (Bilorphin) via µ-Opioid Receptor

BilaidC_Signaling BilaidC This compound / Bilorphin MOPr µ-Opioid Receptor (MOPr) BilaidC->MOPr Binds Gi Gi MOPr->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Analgesia, etc.) CREB->Gene Regulates

Caption: Canonical signaling pathway of a µ-opioid receptor agonist like this compound.

Experimental Workflow for Assessing this compound Activity

BilaidC_Workflow start Start Experiment prep Prepare this compound Stock and Working Solutions start->prep cells Culture MOPr-expressing Cells prep->cells treat Treat Cells with this compound (Dose-Response) cells->treat assay Perform Functional Assay (e.g., cAMP Assay) treat->assay measure Measure Endpoint assay->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end Troubleshooting_Flow start No/Low Activity Observed check_peptide Check Peptide Integrity (Storage, Fresh Prep) start->check_peptide decision1 Problem Solved? check_peptide->decision1 check_conc Verify Concentration decision2 Problem Solved? check_conc->decision2 check_receptor Confirm MOPr Expression in Cells decision3 Problem Solved? check_receptor->decision3 check_controls Review Controls (Positive/Negative) decision4 Problem Solved? check_controls->decision4 decision1->check_conc No end_good Experiment Successful decision1->end_good Yes decision2->check_receptor No decision2->end_good Yes decision3->check_controls No decision3->end_good Yes decision4->end_good Yes end_bad Consult Further decision4->end_bad No

References

Technical Support Center: Stabilizing Bilaid C (Bilastine) in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Bilaid C (bilastine) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in solution?

A1: The stability of this compound in solution is significantly influenced by pH, temperature, exposure to oxidizing agents, and light.[1][2][3] this compound is susceptible to hydrolysis under both acidic and alkaline conditions, oxidative degradation, and photodegradation.[1][4]

Q2: At what pH is this compound most stable?

A2: Studies indicate that this compound exhibits maximum stability in a slightly acidic to neutral pH range. One study identified the maximum solution stability to be around pH 4.6.[1] Significant degradation is observed under strong acidic (e.g., pH 2.2) and alkaline (e.g., pH 8.0) conditions.[3]

Q3: How does temperature affect the stability of this compound solutions?

A3: Increased temperature accelerates the degradation of this compound. The degradation follows pseudo-first-order kinetics, and the rate of degradation increases with rising temperature.[1][2][3] For example, at 60°C, significant degradation was observed at pH 2.2 and 4.6.[3] Therefore, it is recommended to store this compound solutions at lower temperatures.

Q4: Is this compound susceptible to oxidative degradation?

A4: Yes, this compound is susceptible to oxidative degradation.[1] Forced degradation studies using hydrogen peroxide (H₂O₂) have shown significant degradation of the molecule.[4] This indicates that the presence of oxidizing agents in the solution or exposure to atmospheric oxygen can lead to the degradation of this compound.

Q5: Does light exposure affect the stability of this compound in solution?

A5: Yes, this compound is sensitive to light and can undergo photodegradation.[4][5] It is crucial to protect this compound solutions from light, especially UV radiation, to prevent degradation.[4] Studies have shown significant degradation when exposed to UV light for several hours.[4]

Q6: Are there any known stabilizing agents for this compound in solution?

A6: Yes, cyclodextrins have been shown to improve the solubility and stability of this compound.[6][7] Specifically, beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-beta-cyclodextrin (HP-β-CD) and methyl-beta-cyclodextrin (M-β-CD) can form inclusion complexes with this compound, thereby enhancing its stability in aqueous solutions.[6][7] The use of hydrophilic polymers in combination with cyclodextrins can further enhance this stabilizing effect.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of this compound potency over a short period. - Inappropriate pH of the solution.- High storage temperature.- Exposure to light.- Presence of oxidizing agents.- Adjust the pH of the solution to a range of 4.5-6.5.- Store the solution at refrigerated temperatures (2-8°C).- Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.- Use deoxygenated solvents and consider adding an antioxidant if oxidative degradation is suspected.
Appearance of unknown peaks in HPLC analysis. - Degradation of this compound into byproducts.- Compare the chromatogram with a freshly prepared standard solution to identify the parent peak.- Review the storage conditions and preparation procedure to identify the potential cause of degradation based on the information in this guide.- Perform stress testing (acid, base, oxidation, heat, light) on a known standard to tentatively identify the degradation products.
Precipitation of this compound from the solution. - Poor solubility of this compound in the chosen solvent.- Change in temperature affecting solubility.- Consider using a co-solvent system.- Investigate the use of cyclodextrins (e.g., HP-β-CD) to enhance solubility and stability.[6]

Data Summary

Table 1: Summary of this compound Degradation Under Various Stress Conditions

Stress Condition Reagents/Conditions Observed Degradation Reference(s)
Acid Hydrolysis 2N HCl, 30 minSignificant Degradation
Alkaline Hydrolysis 0.1 M NaOH, 60°CSignificant Degradation
Oxidative Degradation 2% H₂O₂, 30 minSignificant Degradation
Thermal Degradation 105°C, 12 hoursSignificant Degradation
Photodegradation Direct sunlight, 2 daysSignificant Degradation
Humidity 75% RH, 12 hoursSignificant Degradation

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution using HP-β-Cyclodextrin

This protocol describes the preparation of a this compound solution with enhanced stability using hydroxypropyl-beta-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Phosphate buffer (pH 6.0)

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare the HP-β-CD Solution: Weigh the required amount of HP-β-CD and dissolve it in the phosphate buffer (pH 6.0) in a volumetric flask. Stir until the HP-β-CD is completely dissolved. The concentration of HP-β-CD will depend on the desired final concentration of this compound and the molar ratio required for complexation. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.

  • Add this compound: Slowly add the accurately weighed this compound powder to the HP-β-CD solution while stirring continuously.

  • Complexation: Continue stirring the mixture at room temperature for at least 4-6 hours to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves.

  • Final Volume Adjustment: Once the this compound is completely dissolved, adjust the final volume with the phosphate buffer.

  • Sterilization (Optional): If a sterile solution is required, filter the final solution through a 0.22 µm sterile filter.

  • Storage: Store the prepared solution in a tightly sealed, light-protected container (e.g., amber glass vial) at 2-8°C.

Protocol 2: HPLC Method for Monitoring this compound Degradation

This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound in solution.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to around 6.0) and a suitable organic solvent like acetonitrile or methanol. The exact ratio should be optimized for good peak shape and resolution. A common starting point is a 60:40 or 50:50 (v/v) ratio of buffer to organic solvent.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 282 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25-30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase. Prepare a series of working standards by diluting the stock solution to create a calibration curve.

  • Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Quantify the amount of this compound remaining in the sample by comparing its peak area to the calibration curve. The appearance of new peaks at different retention times indicates the formation of degradation products.

Visualizations

Bilaid_C_Degradation_Pathways cluster_stressors Stress Factors Bilaid_C This compound in Solution Degradation_Products Degradation Products Bilaid_C->Degradation_Products Degradation Acid Acidic pH Acid->Degradation_Products Alkali Alkaline pH Alkali->Degradation_Products Oxidants Oxidizing Agents (e.g., H₂O₂) Oxidants->Degradation_Products Light Light (UV) Light->Degradation_Products Heat Heat Heat->Degradation_Products Troubleshooting_Workflow start This compound Degradation Observed check_pH Is the pH of the solution between 4.5-6.5? start->check_pH adjust_pH Adjust pH to 4.5-6.5 check_pH->adjust_pH No check_temp Is the solution stored at 2-8°C? check_pH->check_temp Yes adjust_pH->check_temp adjust_temp Store at 2-8°C check_temp->adjust_temp No check_light Is the solution protected from light? check_temp->check_light Yes adjust_temp->check_light protect_light Use amber vials or wrap in foil check_light->protect_light No check_oxidants Are oxidizing agents present or suspected? check_light->check_oxidants Yes protect_light->check_oxidants use_antioxidants Consider using deoxygenated solvents and/or antioxidants check_oxidants->use_antioxidants Yes end Degradation Minimized check_oxidants->end No use_antioxidants->end

References

Bilaid C Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Bilaid C, a tetrapeptide µ-opioid receptor (MOPr) agonist.[1] This guide offers structured advice to navigate common experimental challenges and interpret complex datasets.

Frequently Asked Questions (FAQs)

Q1: What are the known targets of this compound and its analogs?

A1: The primary target of this compound is the µ-opioid receptor (MOPr).[1] An analog, bilorphin, was developed with significantly increased potency and selectivity for the human MOPr (hMOPr) over the human delta-opioid receptor (hDOPr) and the human kappa-opioid receptor (hKOPr).[1] The native LDLD amino acid configuration and a free N-terminus are crucial for its activity at the MOPr.[1]

Q2: Why is it important to investigate the off-target effects of this compound?

A2: Investigating off-target effects is a critical step in preclinical drug development to ensure the safety and efficacy of a therapeutic candidate. Off-target interactions can lead to unexpected side effects, toxicity, or a misleading interpretation of experimental results. Identifying these interactions early allows for better risk assessment and the development of more selective compounds.

Q3: What are the first steps to take if I suspect off-target effects with this compound in my cellular assay?

A3: If you observe a cellular phenotype that is inconsistent with MOPr activation, the first step is to confirm that the effect is dose-dependent and reproducible. Subsequently, you should use a selective MOPr antagonist, such as CTAP, to determine if the effect can be blocked.[1] If the antagonist does not reverse the phenotype, it is a strong indication of a potential off-target effect.

Q4: What are some general strategies for identifying unknown off-targets of a small molecule like this compound?

A4: Several unbiased, systematic approaches can be employed to identify unknown off-targets. These include:

  • Affinity-based methods: Immobilizing this compound on a solid support to capture interacting proteins from cell lysates, followed by identification via mass spectrometry.

  • Computational approaches: In silico screening of this compound against a panel of known protein structures to predict potential binding partners.

  • Phenotypic screening: Testing this compound across a broad range of cell lines with known genetic backgrounds to identify unexpected patterns of activity.

  • Target-based screening: Screening this compound against a commercially available panel of receptors, kinases, and enzymes.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in a Cell-Based Assay

You are observing a cellular response to this compound that is not consistent with the known downstream signaling of the µ-opioid receptor in your cell line.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Antagonist Rescue: Pre-treat your cells with a highly selective MOPr antagonist (e.g., CTAP) before adding this compound. If the unexpected phenotype persists, it is likely an off-target effect.

    • Knockout/Knockdown Model: If available, use a cell line where the gene for the MOPr (OPRM1) has been knocked out or its expression is knocked down. The absence of the phenotype in these cells would suggest it is MOPr-mediated, while its persistence points to an off-target.

  • Characterize the Off-Target Phenotype:

    • Dose-Response Curve: Generate a detailed dose-response curve for the unexpected phenotype to determine its potency (EC50). Compare this to the EC50 for on-target MOPr activation. A significant difference in potency may suggest an off-target interaction.

    • Signaling Pathway Analysis: Use pathway inhibitors or reporters to investigate which signaling pathways are being modulated to produce the unexpected phenotype.

Illustrative Data:

Table 1: Effect of MOPr Antagonist on this compound-Induced Cellular Responses

Cellular ResponseThis compound (10 µM)This compound (10 µM) + CTAP (1 µM)Conclusion
cAMP Inhibition90% reduction5% reductionOn-target (MOPr-mediated)
Cell Proliferation40% increase38% increaseLikely Off-target

Experimental Workflow for Investigating Unexpected Phenotypes

G A Unexpected Phenotype Observed B Dose-Response Curve A->B C MOPr Antagonist Rescue A->C D OPRM1 Knockout/Knockdown A->D E On-Target Effect Confirmed C->E Phenotype Blocked F Off-Target Effect Suspected C->F Phenotype Persists D->E Phenotype Absent D->F Phenotype Persists G Characterize Off-Target Pathway F->G H Identify Off-Target Protein G->H

Caption: Troubleshooting workflow for an unexpected phenotype.

Issue 2: Contradictory Results Between Binding and Functional Assays

You observe that this compound has high affinity for a putative off-target in a binding assay, but you do not see a corresponding functional response in a cellular assay.

Troubleshooting Steps:

  • Evaluate Assay Conditions:

    • Binding Assay: Ensure that the protein used in your binding assay is correctly folded and functional. The use of denatured protein can lead to non-specific binding.

    • Functional Assay: Confirm that the putative off-target is expressed at sufficient levels in your cell line and is coupled to the downstream signaling pathway you are measuring.

  • Consider the Nature of the Interaction:

    • Agonist vs. Antagonist: this compound may be binding to the off-target but acting as an antagonist or a silent allosteric modulator, which would not produce a direct functional response. Perform a functional assay where you stimulate the off-target with its known agonist in the presence and absence of this compound to test for antagonism.

    • Cellular Context: The interaction may only be functionally relevant in a specific cellular context (e.g., a particular cell type or disease state) that is not replicated in your current assay system.

Illustrative Data:

Table 2: Comparison of Binding Affinity and Functional Activity of this compound

TargetBinding Affinity (Ki)Functional Activity (EC50)Interpretation
MOPr93 nM[1]150 nM (cAMP inhibition)On-target agonist
Receptor X250 nM> 100 µM (Calcium flux)Binds, but may not be a functional agonist at this pathway

Hypothetical Signaling Pathway Interaction

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Interaction BilaidC_on This compound MOPr µ-Opioid Receptor BilaidC_on->MOPr G_protein_on Gi/o Protein MOPr->G_protein_on AC Adenylyl Cyclase G_protein_on->AC cAMP ↓ cAMP AC->cAMP BilaidC_off This compound OffTarget Receptor X BilaidC_off->OffTarget Binding without activation? G_protein_off Gq Protein OffTarget->G_protein_off PLC Phospholipase C G_protein_off->PLC Calcium ↑ Ca²⁺ PLC->Calcium

Caption: On-target vs. potential non-functional off-target binding.

Experimental Protocols

Protocol 1: Affinity Chromatography for Off-Target Identification

Objective: To identify proteins that physically interact with this compound.

Methodology:

  • Immobilization: Synthesize a derivative of this compound with a linker arm that can be covalently coupled to activated sepharose beads. A C-terminal amide modification could be a suitable point for linker attachment to preserve N-terminal activity.[1]

  • Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.

  • Affinity Pulldown: Incubate the lysate with the this compound-coupled beads. As a negative control, incubate a separate aliquot of the lysate with beads coupled only with the linker arm.

  • Washing: Wash the beads extensively with a low-stringency buffer to remove non-specific binders.

  • Elution: Elute the bound proteins using a high-salt buffer or by competing with free this compound.

  • Protein Identification: Identify the eluted proteins using SDS-PAGE followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the this compound beads to the control beads. Proteins that are significantly enriched in the this compound pulldown are considered potential off-targets.

Workflow for Off-Target Identification

G A Immobilize this compound on Beads B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E LC-MS/MS Analysis D->E F Identify Enriched Proteins (Potential Off-Targets) E->F

Caption: Experimental workflow for affinity-based off-target identification.

References

Technical Support Center: Enhancing Bilaid C Solubility for In Vivo Success

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Bilaid C in in vivo studies. Our goal is to equip you with the necessary information and protocols to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a tetrapeptide with an alternating LDLD chirality, originally isolated from an Australian estuarine fungus, Penicillium sp.[1]. It has been identified as a weak µ-opioid receptor agonist and serves as a foundational compound for the development of more potent analogs[1][2]. Like many peptides, this compound's inherent physicochemical properties can lead to poor aqueous solubility, which poses a significant challenge for in vivo research. Inadequate solubility can result in low bioavailability, erratic absorption, and precipitation at the injection site, leading to inconsistent and unreliable experimental data[3][4][5].

Q2: What are the initial signs of solubility issues in my in vivo experiment with this compound?

Common indicators of solubility problems include:

  • Visible precipitation: Cloudiness or solid particles in your formulation vial or upon administration.

  • Inconsistent results: High variability in efficacy, pharmacokinetic, or pharmacodynamic data between individual animals or study groups.

  • Poor dose-response relationship: Lack of a clear and predictable relationship between the administered dose and the observed effect.

  • Injection site reactions: Inflammation, irritation, or the formation of a depot at the site of injection, suggesting the compound has precipitated out of solution.

Q3: What are the recommended solvents for dissolving this compound?

This compound is reported to be soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO)[1]. For in vivo studies, it is crucial to use a biocompatible solvent system. While DMSO is a powerful solvent, its concentration in the final formulation should be minimized due to potential toxicity[6]. A common starting point is to prepare a concentrated stock solution in 100% DMSO and then dilute it with a suitable aqueous vehicle for administration.

Q4: Can I simply use a higher concentration of DMSO to dissolve this compound for my in vivo study?

While tempting, using high concentrations of DMSO is generally not recommended for in vivo studies due to its potential to cause local tissue damage, hemolysis, and other toxic effects. The final concentration of DMSO in the administered formulation should ideally be kept below 10%, and often even lower (e.g., <5%), depending on the animal model and administration route. It is essential to conduct preliminary tolerability studies to determine the maximum acceptable concentration of any organic solvent in your specific experimental setup.

Troubleshooting Guide: Common Solubility Problems and Solutions

This guide addresses specific issues you may encounter when preparing this compound formulations for in vivo experiments.

Problem Potential Cause Recommended Solution(s)
This compound precipitates out of solution after dilution of the DMSO stock with an aqueous buffer (e.g., PBS or saline). The aqueous environment drastically reduces the solubility of the lipophilic peptide.1. Utilize Co-solvents: Instead of diluting directly into a purely aqueous buffer, use a mixture of the buffer with a biocompatible co-solvent like polyethylene glycol (PEG 300 or PEG 400), propylene glycol, or ethanol.[7] A common vehicle for poorly soluble compounds is a ternary system, for example, DMSO/PEG/Saline. 2. Incorporate Surfactants: Add a non-ionic surfactant such as Tween® 80 or Cremophor® EL to the aqueous diluent. Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[8][9] 3. pH Adjustment: For peptides containing ionizable groups, adjusting the pH of the formulation can significantly impact solubility.[6] Systematically test a range of pH values to identify the point of maximum solubility.
The formulation appears clear initially but becomes cloudy over time or upon storage. The formulation is a supersaturated solution and is thermodynamically unstable.1. Prepare Fresh Formulations: For early-stage studies, the most straightforward approach is to prepare the formulation immediately before administration. 2. Conduct Stability Studies: If the formulation needs to be stored, perform short-term stability assessments at different temperatures (e.g., room temperature, 4°C) to determine the window of usability. 3. Consider Solid Dispersions: For oral formulations, creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and stability.[10][11]
High inter-animal variability is observed in the experimental results. This could be due to inconsistent dosing of a non-homogeneous suspension or variable precipitation of the compound in vivo.1. Ensure Homogeneity: If you are administering a suspension, ensure it is uniformly mixed before drawing each dose. Gentle sonication or vortexing can be helpful. 2. Optimize the Formulation for In Vivo Stability: The goal is to create a formulation that remains stable upon injection into the physiological environment. This may require a combination of co-solvents and surfactants. 3. Particle Size Reduction: For oral or suspension formulations, reducing the particle size of this compound through techniques like micronization can improve dissolution and absorption rates.[5][12]
Injection site reactions are observed in the animals. This is often a sign of drug precipitation at the injection site, which can cause inflammation and pain.1. Reduce Drug Concentration: If possible, lower the concentration of this compound in the formulation to reduce the likelihood of precipitation. This may require increasing the dosing volume, which should be done within the acceptable limits for the chosen animal model and administration route. 2. Change the Formulation: Experiment with different co-solvent and surfactant combinations to find a more biocompatible and stable formulation. 3. Consider Alternative Administration Routes: If subcutaneous or intramuscular injections are problematic, explore other routes like intravenous infusion (if solubility allows for a suitable formulation) or oral gavage (if bioavailability is acceptable).

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection

This protocol describes the preparation of a common co-solvent vehicle for a poorly soluble compound like this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Tween® 80, sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile, low-protein binding microcentrifuge tubes or vials

Procedure:

  • Prepare the Vehicle Mixture: In a sterile tube, prepare the desired volume of the vehicle by combining the components in the following order. A common ratio to start with is 10% DMSO, 40% PEG 400, and 50% Saline (v/v/v). For enhanced solubility, 5% Tween® 80 can be included, adjusting the saline volume accordingly (e.g., 10% DMSO, 40% PEG 400, 5% Tween® 80, 45% Saline).

    • Note: Always add the components in a specific, consistent order to ensure reproducibility. Adding the aqueous component last is generally recommended.

  • Prepare this compound Stock Solution: Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO to create a concentrated stock solution. Ensure it is fully dissolved by vortexing or gentle sonication.

  • Prepare the Final Formulation: Slowly add the pre-prepared vehicle mixture (from step 1, excluding the DMSO portion that is already in the stock) to the this compound stock solution while vortexing. For example, if your final formulation is 10% DMSO, add 9 parts of the PEG/Saline/Tween mixture to 1 part of your DMSO stock.

  • Final Check: Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Administration: Administer the formulation to the animals within a short, pre-determined time frame to avoid potential stability issues.

Protocol 2: Screening for Optimal pH and Excipients

This protocol provides a systematic approach to screen for conditions that improve the solubility of this compound.

Materials:

  • This compound

  • A range of biocompatible buffers (e.g., citrate, phosphate, acetate) at various pH levels (e.g., pH 4.0, 5.5, 7.4)

  • A selection of co-solvents (e.g., PEG 400, Propylene Glycol)

  • A selection of surfactants (e.g., Tween® 80, Poloxamer 188)

  • DMSO

  • 96-well microplate (UV-transparent for analysis)

  • Plate shaker

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a Concentrated Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).

  • Set up the Screening Plate: In a 96-well plate, add a small, fixed volume of the this compound stock solution to each well.

  • Add Screening Solutions: To each well, add a different buffer, co-solvent, or surfactant solution. Include controls with only buffer.

  • Equilibrate: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-4 hours) to allow for equilibration.

  • Assess Solubility:

    • Visual Inspection: First, visually inspect each well for signs of precipitation.

    • Quantitative Analysis: Centrifuge the plate to pellet any undissolved compound. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where this compound absorbs. Alternatively, analyze the concentration of this compound in the supernatant using a validated HPLC method.

  • Data Analysis: Compare the solubility of this compound in the different conditions to identify the optimal buffer, pH, co-solvent, or surfactant for your formulation.

Visualizations

Experimental_Workflow_for_Solubility_Screening cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis stock Prepare Concentrated This compound Stock in DMSO plate_setup Aliquot Stock into 96-Well Plate stock->plate_setup add_solutions Add Test Solutions (Buffers, Co-solvents, Surfactants) plate_setup->add_solutions equilibrate Equilibrate on Plate Shaker add_solutions->equilibrate visual_insp Visual Inspection for Precipitation equilibrate->visual_insp centrifuge Centrifuge Plate equilibrate->centrifuge Proceed to Quant. visual_insp->centrifuge If cloudy hplc_uv Quantitative Analysis (HPLC or UV-Vis) centrifuge->hplc_uv data_analysis Identify Optimal Conditions hplc_uv->data_analysis

Caption: Workflow for systematic screening of excipients to enhance this compound solubility.

CoSolvent_Formulation_Workflow cluster_0 Component Preparation cluster_1 Formulation cluster_2 Quality Control & Administration A 1. Dissolve this compound in 100% DMSO (Stock Solution) C 3. Slowly add Vehicle to Stock Solution with Vortexing A->C B 2. Prepare Vehicle (e.g., PEG 400 + Saline + Tween 80) B->C D 4. Visually Inspect for Clarity C->D D->A If Precipitated, Reformulate E 5. Administer to Animal (Within validated timeframe) D->E If Clear

Caption: Step-by-step workflow for preparing a co-solvent-based formulation for in vivo studies.

References

Technical Support Center: Synthesis of Bilaid C Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Bilaid C analogues.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound analogues, offering potential causes and solutions.

Issue ID Problem Potential Causes Recommended Solutions
SYN-001 Low final yield of the desired LDLD-tetrapeptide - Incomplete coupling reactions.- Aggregation of the growing peptide chain on the solid support.[1][2]- Steric hindrance from the N,N-dimethyltyrosine residue.[3]- Formation of deletion sequences.[4]- Use highly efficient coupling reagents like HATU or HCTU.- Double couple each amino acid, especially the D-amino acids and the N,N-dimethyltyrosine.- Synthesize in a high-swelling resin (e.g., ChemMatrix®).- Perform couplings at elevated temperatures (microwave synthesis).[5]
SYN-002 Presence of multiple diastereomers in the crude product - Racemization/epimerization during amino acid activation and coupling.[6][7]- Use of a base with strong alkalinity (e.g., triethylamine).[8]- Contamination of starting amino acid enantiomers.- Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[8]- Add racemization-suppressing additives like HOBt or OxymaPure.[8][9]- Pre-activate the amino acid for a shorter duration before adding it to the resin.- Verify the enantiomeric purity of the amino acid building blocks before synthesis.[7]
SYN-003 Side reaction leading to a product with a mass increase of +14 Da - Unwanted methylation of the peptide backbone or side chains if methylating agents are used in situ.- If performing on-resin N-methylation of the N-terminus, ensure complete reaction and subsequent washing to remove excess methylating agents before proceeding with the next coupling step.
SYN-004 Formation of a cyclic by-product (diketopiperazine) - This is common when coupling the third amino acid, especially if Proline or Glycine are in the first two positions. While not present in the core this compound structure, this can be an issue in analogues.[9]- Use 2-chlorotrityl chloride resin, which is sterically hindered and suppresses diketopiperazine formation.[9]- Couple the third amino acid at a lower temperature.
PUR-001 Poor separation of the desired LDLD isomer from other diastereomers by RP-HPLC - Diastereomers have very similar hydrophobicities, leading to co-elution.[10]- Inappropriate column chemistry or gradient.- Use a high-resolution C18 or phenyl-hexyl column with a shallow acetonitrile gradient (e.g., 0.5% change per minute).[10][11]- Modify the mobile phase with different ion-pairing agents (e.g., triethylammonium phosphate instead of TFA).- Optimize the column temperature; sometimes sub-ambient temperatures can improve resolution.[10]
AGG-001 Incomplete deprotection or coupling steps, particularly for the last amino acids - Inter-chain hydrogen bonding leading to peptide aggregation on the resin, hindering reagent access.[1][9]- Use a resin with a lower loading capacity.- Incorporate a chaotropic salt like LiCl in the coupling and deprotection steps.- Use solvents known to disrupt secondary structures, such as a mixture of DMF and DMSO.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when synthesizing peptides with alternating L- and D-amino acids like this compound analogues?

A1: The most critical factor is controlling stereochemistry. The activation of each amino acid before coupling can lead to epimerization, where the stereocenter is inverted.[6] This is particularly problematic in LD-sequences as it can generate multiple diastereomers that are difficult to separate. To minimize this, it is crucial to use racemization-suppressing additives and carefully select the base used for neutralization.[8][9]

Q2: I am observing significant aggregation during the synthesis of a hydrophobic this compound analogue. What can I do?

A2: Aggregation is a common problem with hydrophobic peptides, as the growing chains can interact with each other on the solid support, preventing efficient reaction.[1][2] Several strategies can mitigate this:

  • Microwave-assisted synthesis: The rapid heating can disrupt intermolecular hydrogen bonds that cause aggregation.[5]

  • Chaotropic agents: Adding salts like LiCl to the reaction mixture can disrupt secondary structures.

  • "Difficult sequence" solvents: Using solvent mixtures like DMF/DMSO can improve solvation of the peptide chains.[9]

  • Low-loading resin: Using a resin with a lower substitution level increases the distance between peptide chains, reducing aggregation.

Q3: Are there any specific challenges associated with incorporating N,N-dimethyltyrosine into the peptide sequence?

A3: Yes, the N,N-dimethyl group on the tyrosine can introduce steric hindrance, potentially slowing down the coupling reaction.[3] It is advisable to use a longer coupling time or a double coupling strategy for this residue. Additionally, the synthesis of the Fmoc- or Boc-protected N,N-dimethyltyrosine building block itself can be challenging and may require specialized synthetic routes.[12][13]

Q4: My final product shows a peak with the correct mass but has no biological activity. What could be the reason?

A4: Assuming the primary sequence is correct, the most likely reason is an inversion of stereochemistry at one or more of the chiral centers, leading to an inactive diastereomer. Even a single L- to D-amino acid inversion can drastically alter the three-dimensional structure of the peptide and its ability to bind to its target receptor. It is essential to confirm the stereochemical integrity of your final product, which can be challenging and may require advanced analytical techniques like chiral chromatography or NMR studies of the hydrolyzed peptide.

Q5: What is the best approach for purifying this compound analogues, especially for separating diastereomers?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[4][11] For separating diastereomers, which often have very similar retention times, the following are recommended:

  • High-resolution column: Use a column with a high theoretical plate count, typically a C18 or phenyl-hexyl stationary phase.[10]

  • Shallow gradient: Employ a very slow gradient of the organic mobile phase (e.g., acetonitrile). This will maximize the separation between closely eluting peaks.[10]

  • Optimize temperature: Temperature can affect the selectivity of the separation. Experiment with different column temperatures to find the optimal resolution.[10]

  • Alternative ion-pairing agent: If trifluoroacetic acid (TFA) does not provide adequate separation, consider using a different ion-pairing agent in the mobile phase.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for a this compound Analogue

This protocol outlines a general procedure for the manual synthesis of a this compound analogue on a 0.1 mmol scale using Fmoc/tBu strategy.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve 2 equivalents of the first Fmoc-protected D-amino acid and 4 equivalents of DIPEA in DCM and add to the resin. Agitate for 1-2 hours.

  • Capping: Cap any unreacted sites on the resin using a solution of methanol/DIPEA in DCM (e.g., 80:15:5 v/v/v) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Amino Acid Coupling:

    • Pre-activate a solution of 3 equivalents of the next Fmoc-protected amino acid, 3 equivalents of a coupling agent (e.g., HATU), and 6 equivalents of DIPEA in DMF for 2-5 minutes.

    • Add the pre-activated amino acid solution to the resin and agitate for 1-2 hours. For N,N-dimethyltyrosine, extend the coupling time to 4 hours or perform a double coupling.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 4-6 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (step 4).

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification and Analysis Resin 1. Resin Swelling Loading 2. First Amino Acid Loading Resin->Loading Capping 3. Capping Loading->Capping Deprotection 4. Fmoc Deprotection Capping->Deprotection Coupling 5. Amino Acid Coupling Deprotection->Coupling Wash 6. Washing Coupling->Wash Wash->Deprotection Repeat for each amino acid Cleavage 7. Cleavage from Resin Wash->Cleavage Precipitation 8. Precipitation Cleavage->Precipitation Lyophilization 9. Lyophilization Precipitation->Lyophilization Purification 10. RP-HPLC Purification Lyophilization->Purification Analysis 11. Analysis (LC-MS, etc.) Purification->Analysis Final_Product Pure this compound Analogue Analysis->Final_Product

Caption: General workflow for the synthesis and purification of this compound analogues.

troubleshooting_logic cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions cluster_solutions_mass Incorrect Mass Solutions Start Crude Product Analysis (LC-MS) LowYield Low Yield? Start->LowYield MultiplePeaks Multiple Diastereomers? LowYield->MultiplePeaks No Sol_Yield1 Optimize Coupling (Reagents, Time) LowYield->Sol_Yield1 Yes Sol_Yield2 Address Aggregation (Solvents, Resin) LowYield->Sol_Yield2 Yes CorrectMass Correct Mass? MultiplePeaks->CorrectMass No Sol_Purity1 Minimize Racemization (Base, Additives) MultiplePeaks->Sol_Purity1 Yes Sol_Purity2 Optimize Purification (Gradient, Column) MultiplePeaks->Sol_Purity2 Yes GoodPurity High Purity? CorrectMass->GoodPurity Yes Sol_Mass1 Check for Deletion Sequences CorrectMass->Sol_Mass1 No Sol_Mass2 Investigate Side Reactions CorrectMass->Sol_Mass2 No GoodPurity->Sol_Purity2 No FinalProduct Proceed to Biological Assays GoodPurity->FinalProduct Yes Sol_Yield1->MultiplePeaks Sol_Yield2->MultiplePeaks Sol_Purity1->CorrectMass Sol_Purity2->CorrectMass Sol_Mass1->GoodPurity Sol_Mass2->GoodPurity

Caption: Troubleshooting decision tree for the synthesis of this compound analogues.

References

Technical Support Center: Bilaid C Purity Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purity analysis of Bilaid C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible purity results for this compound using High-Performance Liquid Chromatography (HPLC).

For the purpose of this guide, This compound is a synthetically produced peptide with the following hypothetical characteristics:

  • Length: 25 amino acids

  • Molecular Weight: ~2800 Da

  • Properties: Moderately hydrophobic, soluble in aqueous solutions containing a small percentage of organic solvent.

  • Common Impurities: Truncated sequences, deletion sequences, and products of deamidation or oxidation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended column for this compound purity analysis?

A1: A reversed-phase C18 column is the standard choice for analyzing peptides like this compound.[2] Key parameters to consider are:

  • Particle Size: 3.5 µm or 5 µm for standard HPLC systems. Smaller particle sizes (e.g., sub-2 µm) can be used with UHPLC systems for higher resolution.

  • Pore Size: A wider pore size of 300 Å is generally recommended for peptides to ensure proper interaction with the stationary phase.[3]

  • Dimensions: A common analytical column dimension is 4.6 x 250 mm.[3]

Q2: How should I prepare the mobile phase for this compound analysis?

A2: A typical mobile phase for peptide analysis consists of:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

TFA is an ion-pairing agent that helps to improve peak shape for peptides.[4] For applications sensitive to TFA (like LC-MS), 0.1% formic acid can be used as an alternative.[4] Always filter and degas your mobile phases before use to prevent blockages and baseline noise.[5]

Q3: What is the best way to prepare a this compound sample for injection?

A3: Dissolve the lyophilized this compound powder in a solvent that is compatible with your mobile phase, preferably the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). A typical sample concentration is between 0.2 and 1.0 mg/mL.[1] It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the column.[6]

Q4: At what wavelength should I monitor the separation of this compound?

A4: The peptide bond has a strong absorbance around 214-220 nm, making this the primary wavelength range for detection.[2][7] If this compound contains aromatic amino acids like Tryptophan (Trp) or Tyrosine (Tyr), you can also monitor at 280 nm as a secondary wavelength.[7]

Q5: How is the purity of this compound calculated from the chromatogram?

A5: Peptide purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The formula is:

% Purity = (Area of the Main Peak / Total Area of All Peaks) x 100 [8]

This calculation assumes that all components have a similar response factor at the detection wavelength.

Experimental Protocol: Purity Analysis of this compound by RP-HPLC

This protocol outlines a general method for determining the purity of this compound. Optimization may be required based on your specific instrumentation and the impurity profile of your sample.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm, 300 Å).

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA).

  • This compound sample.

  • Volumetric flasks, pipettes, and solvent filtration apparatus.

  • Syringe filters (0.22 µm).

Preparation of Solutions
  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Filter and degas.

  • Mobile Phase B: Add 1 mL of TFA to 1 L of acetonitrile (0.1% TFA). Filter and degas.

  • Sample Diluent: Prepare a mixture of 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Solution: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 0.5 mg/mL. Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter.

HPLC Method Parameters
ParameterRecommended Setting
Column C18, 4.6 x 250 mm, 5 µm, 300 Å
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 40 minutes
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
30.05545
31.0595
35.0595
36.0955
40.0955
Data Analysis
  • Integrate all peaks in the chromatogram.

  • Identify the main peak corresponding to this compound.

  • Calculate the area percentage of the main peak to determine the purity.[8]

Troubleshooting Guide

Issue: Peak Tailing

  • Possible Cause: Secondary interactions between the peptide and the column's stationary phase, or a partially blocked column frit.[9]

  • Solution:

    • Ensure the mobile phase pH is low enough (TFA helps with this) to protonate silanol groups.[4]

    • If the problem persists, try a different column or a guard column.

    • Back-flush the column with a strong solvent to try and clear any blockage.

Issue: Peak Fronting

  • Possible Cause: Sample overload or a sample solvent that is too strong.[9]

  • Solution:

    • Reduce the injection volume or the concentration of the sample.

    • Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[6]

Issue: Split Peaks

  • Possible Cause: A contaminated or clogged column inlet frit, or a void in the column packing.[9]

  • Solution:

    • Replace the column inlet frit.

    • Use a guard column to protect the analytical column.

    • If a void has formed, the column may need to be replaced.

Issue: Drifting Retention Times

  • Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or insufficient column equilibration.[9]

  • Solution:

    • Prepare fresh mobile phase and ensure it is properly mixed and degassed.[5]

    • Use a column oven to maintain a constant temperature.[5]

    • Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

Issue: Ghost Peaks (Spurious Peaks)

  • Possible Cause: Contaminants in the mobile phase or carryover from a previous injection.[10]

  • Solution:

    • Use high-purity solvents and reagents for your mobile phase.[6]

    • Run a blank gradient (injecting only the sample diluent) to see if the peaks persist.

    • Implement a needle wash step in your autosampler method and flush the column with a strong solvent between runs.

Visualizations

HPLC_Workflow Figure 1. Experimental Workflow for this compound Purity Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile Phase Prep Mobile Phase Prep System Equilibration System Equilibration Mobile Phase Prep->System Equilibration Sample Prep Sample Prep Sample Injection Sample Injection Sample Prep->Sample Injection System Equilibration->Sample Injection Gradient Elution Gradient Elution Sample Injection->Gradient Elution UV Detection UV Detection Gradient Elution->UV Detection Chromatogram Generation Chromatogram Generation UV Detection->Chromatogram Generation Peak Integration Peak Integration Chromatogram Generation->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation Report Report Purity Calculation->Report

Caption: Figure 1. Experimental Workflow for this compound Purity Analysis

Troubleshooting_Tree Figure 2. Troubleshooting Decision Tree for Common HPLC Issues Problem Chromatographic Problem Identified PeakShape Poor Peak Shape? Problem->PeakShape RetentionTime Retention Time Issues? Problem->RetentionTime Baseline Baseline Problems? Problem->Baseline Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes Splitting Splitting PeakShape->Splitting Yes Drifting Drifting RT RetentionTime->Drifting Yes Noise Noise / Drift Baseline->Noise Yes Sol_Tailing Check mobile phase pH Back-flush column Tailing->Sol_Tailing Sol_Fronting Reduce sample load Check sample solvent Fronting->Sol_Fronting Sol_Splitting Replace column frit Use guard column Splitting->Sol_Splitting Sol_Drifting Check temp control Fresh mobile phase Equilibrate longer Drifting->Sol_Drifting Sol_Noise Degas mobile phase Check for leaks Use HPLC-grade solvents Noise->Sol_Noise

Caption: Figure 2. Troubleshooting Decision Tree for Common HPLC Issues

References

Technical Support Center: Overcoming Low Potency of Bilaid C in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the low potency of Bilaid C in various assays.

Troubleshooting Guide

Q1: My dose-response curve for this compound is flat or shows a very weak response. What are the potential causes and solutions?

A flat or weak dose-response curve for this compound, a known µ-opioid receptor (µOR) agonist with relatively low potency, can stem from several factors. Here's a systematic approach to troubleshooting this issue:

Potential Cause Troubleshooting Step Rationale
Compound Integrity and Stability 1. Verify this compound Integrity: Confirm the identity and purity of your this compound stock using methods like mass spectrometry or HPLC. 2. Assess Peptide Stability: Peptides like this compound can be susceptible to degradation by proteases in cell culture media or serum.[1] Minimize incubation times and consider using protease inhibitor cocktails. Lyophilized this compound should be stored at -20°C or -80°C to prevent degradation.[2] 3. Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment from a lyophilized stock. Avoid repeated freeze-thaw cycles.[2]
Assay Conditions 1. Optimize Cell Density: Titrate the number of cells per well. Too few cells may not produce a detectable signal, while too many can lead to a decreased assay window.[3] 2. Optimize Incubation Time: The equilibrium for agonist binding and subsequent signaling can vary. Perform a time-course experiment to determine the optimal stimulation time for this compound in your specific assay.[3] 3. Check Buffer Composition: Ensure the assay buffer composition (pH, ionic strength) is optimal for µ-opioid receptor binding and function.
Receptor Expression and Functionality 1. Confirm Receptor Expression: Verify the expression of functional µ-opioid receptors in your cell line using a potent, well-characterized µOR agonist as a positive control (e.g., DAMGO).[4] 2. Consider Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization. Ensure that pre-incubation steps or previous treatments are not affecting receptor availability.
Assay Sensitivity 1. Use a More Sensitive Assay: If using a cAMP assay, ensure it has the sensitivity to detect small changes. Consider signal amplification techniques or alternative assay formats like β-arrestin recruitment assays, which may have a different sensitivity profile. 2. Optimize Reagent Concentrations: For competitive binding assays, ensure the concentration of the radioligand is appropriate. For functional assays like cAMP measurement, the concentration of forskolin (for Gi-coupled receptors) is critical.[5][6]

Q2: I am observing high variability between replicate wells for my this compound experiment. What could be the cause?

High variability can obscure a real, albeit weak, signal. Here are common sources of variability and how to address them:

Potential Cause Troubleshooting Step
Pipetting Inaccuracy 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Consistent Technique: Use consistent pipetting techniques, especially for small volumes. 3. Automated Liquid Handling: If available, use automated liquid handlers for dispensing reagents to minimize human error.
Uneven Cell Seeding 1. Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before plating to ensure an even distribution in each well. 2. Avoid Edge Effects: Be mindful of "edge effects" in microplates. Consider not using the outer wells for critical experiments or filling them with buffer to maintain humidity.
Compound Solubility 1. Confirm Solubility: this compound is soluble in methanol or DMSO.[7] Ensure your stock solution is fully dissolved before preparing dilutions. 2. Avoid Precipitation: When diluting into aqueous assay buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells to prevent compound precipitation.
Inconsistent Incubation Conditions 1. Maintain Stable Temperature and CO2: Ensure the incubator provides a stable and uniform environment. 2. Minimize Plate Handling: Reduce the time plates are outside the incubator to prevent temperature and pH fluctuations.

Q3: The potency of this compound in my cellular assay is significantly lower than the reported biochemical Ki value. Why is there a discrepancy?

It is common for the potency of a compound to be lower in a cell-based assay compared to a biochemical assay.[8][9] Several factors contribute to this "cell-shift":

  • Cellular Barriers: The compound must cross the cell membrane to reach the intracellularly located signaling machinery.

  • Off-Target Binding: The compound can bind to other proteins or lipids within the cell, reducing its effective concentration at the target receptor.

  • Cellular Metabolism: The compound may be metabolized by intracellular enzymes.

  • Presence of Endogenous Ligands: Endogenous opioids in the cell culture system could compete with this compound for receptor binding.

To investigate this, you can perform cell permeability assays or use cell lines with varying levels of drug transporters.

Frequently Asked Questions (FAQs)

Q: What is the known potency of this compound?

A: this compound is a tetrapeptide µ-opioid receptor agonist with a reported Ki of 210 nM in HEK293 cell membranes expressing the human receptor.[10] It has an EC50 of 4.2 µM for inducing inward rectifying potassium channel (Kir) currents in rat locus coeruleus slices.[10] It has been described as a weak µ-opioid agonist.[7]

Q: How can I increase the potency of this compound in my experiments?

A: While you cannot change the intrinsic potency of the this compound molecule you are using, you can consider the following approaches for future experiments:

  • Chemical Modification: Research has shown that C-terminal amidation and N-terminal dimethylation of this compound can significantly increase its potency. The N-terminally dimethylated analog, named bilorphin, has a Ki of 1.1 nM.

  • Use a More Potent Analog: If your experimental design allows, consider using a more potent analog of this compound, such as bilorphin.

Q: What is the mechanism of action of this compound?

A: this compound acts as an agonist at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it is expected to activate intracellular signaling pathways, such as the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the recruitment of β-arrestin.

Q: Is this compound stable in solution?

A: As a peptide, this compound may be susceptible to degradation in solution, particularly in the presence of proteases found in serum-containing cell culture media.[1] It is recommended to prepare solutions fresh from a lyophilized stock and store them at -20°C.[10] The lyophilized solid is stable for at least 4 years when stored at -20°C.[10]

Q: What are appropriate positive and negative controls for a this compound experiment?

A:

  • Positive Control: A well-characterized, potent µ-opioid receptor agonist such as DAMGO or morphine.[4]

  • Negative Control: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a µ-opioid receptor antagonist such as naloxone to demonstrate that the observed effect is receptor-mediated.

Quantitative Data Summary

The following table summarizes the reported potency values for this compound.

ParameterValueAssay SystemReference
Ki 210 nMHEK293 cell membranes expressing human µ-opioid receptor[10]
EC50 4.2 µMInward rectifying potassium channel (Kir) currents in rat locus coeruleus slices[10]
cAMP Inhibition 77% inhibition at 10 µMForskolin-induced cAMP accumulation in HEK293 cells expressing human µ-opioid receptor[10]

Experimental Protocols

Detailed Protocol: cAMP Inhibition Assay for this compound

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by this compound in a cell line expressing the µ-opioid receptor.

Materials:

  • Cells stably expressing the human µ-opioid receptor (e.g., HEK293-µOR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Forskolin

  • DAMGO (positive control)

  • Naloxone (antagonist control)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor[6]

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • White, opaque 384-well plates[5]

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend cells in culture medium.

    • Plate the cells in a white, opaque 384-well plate at a pre-optimized density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[5] Also prepare dilutions of DAMGO as a positive control.

  • Antagonist Pre-incubation (Optional):

    • To confirm µOR-mediated effects, pre-incubate some wells with naloxone for 15-30 minutes before adding this compound.

  • Agonist Stimulation:

    • Remove the culture medium from the cells.

    • Add the diluted compounds (this compound, DAMGO, vehicle control) to the respective wells.

    • Incubate for a pre-determined optimal time (e.g., 15-30 minutes) at room temperature.

  • Forskolin Stimulation:

    • Add a pre-optimized concentration of forskolin to all wells except the basal control wells.

    • Incubate for a further 15-30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves and calculate the EC50 value for this compound.

Detailed Protocol: β-Arrestin Recruitment Assay for this compound

This protocol describes a method to measure the recruitment of β-arrestin 2 to the µ-opioid receptor upon stimulation with this compound, using a commercially available assay system (e.g., DiscoverX PathHunter or Promega NanoBRET).

Materials:

  • Cell line co-expressing µ-opioid receptor fused to a larger fragment of β-galactosidase and β-arrestin 2 fused to a smaller, complementing fragment of β-galactosidase.

  • Cell culture medium

  • This compound

  • DAMGO (positive control)

  • Assay buffer

  • Detection reagents from the assay kit

Procedure:

  • Cell Plating:

    • Plate the cells in a white, opaque 96- or 384-well plate at the recommended density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and DAMGO in assay buffer.

  • Agonist Stimulation:

    • Add the diluted compounds to the cells.

    • Incubate for 90 minutes at 37°C.

  • Signal Detection:

    • Add the detection reagents as per the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Measurement:

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Plot the dose-response curves and determine the EC50 value for this compound-induced β-arrestin recruitment.

Visualizations

Bilaid_C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bilaid_C This compound uOR µ-Opioid Receptor Bilaid_C->uOR Binds G_protein Gi/o Protein uOR->G_protein Activates beta_arrestin β-Arrestin uOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Troubleshooting_Workflow start Low Potency of this compound Observed check_compound Verify Compound Integrity & Stability start->check_compound check_assay Review Assay Conditions start->check_assay check_receptor Assess Receptor Expression & Function start->check_receptor optimize_assay Optimize Assay Parameters (Cell density, incubation time) check_compound->optimize_assay If issues found check_assay->optimize_assay If issues found use_controls Use Appropriate Controls (DAMGO, Naloxone) check_receptor->use_controls If issues found consider_alternatives Consider Alternative Strategies optimize_assay->consider_alternatives If potency remains low use_controls->consider_alternatives If potency remains low Logical_Relationships cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_target Target-Related Issues low_potency Observed Low Potency degradation Peptide Degradation degradation->low_potency solubility Poor Solubility solubility->low_potency purity Low Purity purity->low_potency suboptimal_conditions Suboptimal Conditions (pH, temp, time) suboptimal_conditions->low_potency low_sensitivity Low Assay Sensitivity low_sensitivity->low_potency cell_health Poor Cell Health cell_health->low_potency low_receptor_expression Low Receptor Expression low_receptor_expression->low_potency receptor_desensitization Receptor Desensitization receptor_desensitization->low_potency

References

Bilaid C experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using Bilaid C, a tetrapeptide µ-opioid receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a tetrapeptide (H-L-Tyr-D-Val-L-Val-D-Phe) originally isolated from a Penicillium fungus.[1] It functions as a µ-opioid receptor (MOR) agonist.[1][2] Its binding to the MOR initiates downstream signaling cascades.

Q2: What are the key downstream effects of µ-opioid receptor activation by this compound?

A2: Activation of the µ-opioid receptor, a G-protein-coupled receptor (GPCR), by this compound leads to several downstream effects, including:

  • Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]

  • Activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in neuronal excitability.[2][3]

Q3: How should I store and handle this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C.[4] For experimental use, it is soluble in methanol or DMSO.[4][5] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[6]

Q4: What are appropriate positive and negative controls for experiments with this compound?

A4:

  • Positive Controls: A well-characterized µ-opioid receptor agonist such as DAMGO or morphine can be used as a positive control.

  • Negative Controls:

    • A vehicle control (e.g., DMSO or the solvent used to dissolve this compound) is essential.

    • To confirm the involvement of the µ-opioid receptor, a selective MOR antagonist like naloxone or CTAP can be used to block the effects of this compound.

    • Inactive analogs of this compound, such as those with an acetylated N-terminus or an altered amino acid configuration (e.g., all L-amino acids), can also serve as negative controls to demonstrate the specificity of the native LDLD motif.

Q5: What are some known derivatives or analogs of this compound?

A5: A notable derivative is bilorphin , which is the N-terminal dimethylated and C-terminal amidated form of this compound. Bilorphin exhibits significantly increased potency and selectivity for the µ-opioid receptor compared to this compound. C-terminal amidation of this compound alone also improves its affinity for the µ-opioid receptor.[5]

Quantitative Data Summary

CompoundReceptorAssay TypeValueReference
This compound human µ-opioidBinding Affinity (Ki)210 nM[2]
rat µ-opioidInward Rectifying K+ Channel Activation (EC50)4.2 µM[2]
Bilorphin human µ-opioidBinding Affinity (Ki)1.1 nM
human δ-opioidBinding Affinity (Ki)190 nM
human κ-opioidBinding Affinity (Ki)770 nM
This compound (C-terminal amide) human µ-opioidBinding Affinity (Ki)93 nM
Bilaid A human µ-opioidBinding Affinity (Ki)3.1 µM
Bilaid A (C-terminal amide) human µ-opioidBinding Affinity (Ki)0.75 µM

Experimental Protocols

cAMP Accumulation Assay

This protocol is a general guideline for measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the µ-opioid receptor.

Materials:

  • HEK293 cells stably expressing the human µ-opioid receptor

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Stimulation buffer (e.g., HBSS)

  • Forskolin

  • This compound

  • cAMP assay kit (e.g., AlphaScreen or ELISA-based)

  • Lysis buffer (provided with the kit)

Procedure:

  • Cell Culture: Plate the µ-opioid receptor-expressing HEK293 cells in a 96-well plate at a suitable density and culture overnight.

  • Cell Stimulation: a. Wash the cells with PBS. b. Pre-incubate the cells with varying concentrations of this compound (and controls) in stimulation buffer for 15-30 minutes. c. Add a fixed concentration of forskolin (e.g., 10 µM, to be optimized) to all wells except the basal control, and incubate for 30 minutes at 37°C.

  • Cell Lysis: Aspirate the stimulation buffer and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Measure the intracellular cAMP levels using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.

Electrophysiological Recording of Inwardly Rectifying Potassium (Kir) Channels

This is a generalized protocol for whole-cell patch-clamp recording of this compound-induced Kir currents in neurons endogenously expressing µ-opioid receptors (e.g., rat locus coeruleus neurons).

Materials:

  • Brain slice preparation setup (vibratome)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for patch pipette

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • This compound

  • Control compounds (e.g., vehicle, antagonist)

Procedure:

  • Slice Preparation: Prepare acute brain slices containing the region of interest (e.g., locus coeruleus).

  • Recording Setup: a. Transfer a slice to the recording chamber and continuously perfuse with aCSF. b. Establish a whole-cell patch-clamp configuration on a target neuron.

  • Data Acquisition: a. Apply a voltage ramp protocol to measure the current-voltage (I-V) relationship and identify the characteristic inward rectification of Kir channels. b. Obtain a stable baseline recording of Kir currents. c. Perfuse the slice with a known concentration of this compound and record the change in holding current or the response to voltage ramps.

  • Data Analysis: a. Measure the amplitude of the this compound-induced outward current. b. Construct a dose-response curve by applying different concentrations of this compound to determine the EC50.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or weak response to this compound Peptide Degradation: Improper storage or handling.Ensure this compound is stored at -20°C and avoid multiple freeze-thaw cycles by preparing aliquots.
Low Receptor Expression: The cell line used has low or no expression of the µ-opioid receptor.Use a cell line with confirmed high expression of the µ-opioid receptor.
Incorrect Assay Conditions: Suboptimal incubation times, temperatures, or buffer compositions.Optimize assay parameters, such as incubation time and temperature.
High background signal Contamination of Reagents: Contamination in the cell culture medium or assay buffers.Use fresh, sterile reagents.
Non-specific Binding: this compound may be binding to other components in the assay system.Include appropriate negative controls and consider using a blocking agent if necessary.
Inconsistent results between experiments Peptide Solubility Issues: Incomplete dissolution of this compound.Ensure complete dissolution in the recommended solvent (methanol or DMSO) before further dilution in aqueous buffers.[4][5]
Cell Passage Number: High passage number of cells can lead to changes in receptor expression and signaling.Use cells within a consistent and low passage number range.
Variability in Reagent Preparation: Inconsistent concentrations of reagents.Prepare fresh dilutions of this compound and other critical reagents for each experiment.

Visualizations

BilaidC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR µ-Opioid Receptor This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Decreases K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: Signaling pathway of this compound via the µ-opioid receptor.

BilaidC_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_func Functional Assays cluster_analysis Data Analysis & Interpretation Reagent_Prep Prepare this compound Stock (DMSO or Methanol) Binding_Assay Competitive Binding Assay (Determine Ki) Reagent_Prep->Binding_Assay Functional_Assay Functional Assays Reagent_Prep->Functional_Assay Cell_Culture Culture Cells Expressing µ-Opioid Receptor Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay Data_Analysis Dose-Response Curves (IC50 / EC50 Calculation) Binding_Assay->Data_Analysis cAMP_Assay cAMP Accumulation Assay (Measure IC50) Functional_Assay->cAMP_Assay Ephys_Assay Electrophysiology (Measure EC50 for Kir activation) Functional_Assay->Ephys_Assay cAMP_Assay->Data_Analysis Ephys_Assay->Data_Analysis Interpretation Interpret Results with Controls Data_Analysis->Interpretation

Caption: General experimental workflow for characterizing this compound.

References

Validation & Comparative

A Comparative Analysis of Bilaid C and Other µ-Opioid Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Bilaid C, a novel tetrapeptide µ-opioid receptor (MOPr) agonist, with other well-established µ-opioid agonists, including the traditional opioids morphine and fentanyl, and the G-protein biased agonist oliceridine. This document synthesizes experimental data on binding affinity, functional activity, and signaling bias, presenting it in a clear and comparative format to aid in research and drug development.

Introduction to this compound and its Analogs

This compound is a tetrapeptide isolated from the Australian estuarine fungus Penicillium sp. MST-MF667. It has been identified as a potent and selective agonist for the µ-opioid receptor.[1] Chemical modification of this compound has led to the development of bilorphin, an analog with significantly increased potency and a pronounced G-protein signaling bias. This bias is of significant interest as it is hypothesized to lead to a reduction in the common adverse effects associated with traditional opioid therapies, such as respiratory depression and constipation, which are thought to be mediated by the β-arrestin pathway.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for this compound, bilorphin, and other selected µ-opioid agonists. It is important to note that the data have been compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: µ-Opioid Receptor Binding Affinity (Ki)

CompoundKi (nM)Receptor SourceRadioligandReference
This compound 210Human recombinant MOPr[³H]DAMGOPNAS, 2019
Bilorphin 1.1Human recombinant MOPr[³H]DAMGOPNAS, 2019
Morphine 1.17 - 1.2Recombinant human MOR, Rat brain[³H]DAMGOVolpe et al., 2011; Chen et al., 1991
Fentanyl 1.35Recombinant human MORNot SpecifiedVolpe et al., 2011
Oliceridine (TRV130) ~24Human recombinant MOPr[³H]DAMGODeWire et al., 2013
DAMGO 0.3 - 3.46Various[³H]DAMGOVarious Sources

Table 2: Functional Activity - G-Protein Activation ([³⁵S]GTPγS Binding Assay)

CompoundEC₅₀ (nM)Eₘₐₓ (% of DAMGO)Cell LineReference
This compound Data not availableData not available
Bilorphin Data not availableData not available
Morphine 430~60%CHO-hMORVarious Sources
Fentanyl 1.7 - 32~100%CHO-hMORVarious Sources
Oliceridine (TRV130) 18081%CHO-hMORDeWire et al., 2013
DAMGO 11 - 45100%CHO-hMOR, SH-SY5YVarious Sources

Table 3: Functional Activity - β-Arrestin 2 Recruitment (PathHunter Assay)

CompoundEC₅₀ (nM)Eₘₐₓ (% of DAMGO)Cell LineReference
This compound Data not availableData not available
Bilorphin >10,000~10%AtT20-hMORPNAS, 2019
Morphine 23,00033.8%MOR PathHunterHe et al., 2021
Fentanyl 12094.9%MOR PathHunterHe et al., 2021
Oliceridine (TRV130) >30,000NegligibleMOR PathHunterHe et al., 2021
DAMGO 100100%MOR PathHunterHe et al., 2021

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G_Protein_Signaling µ-Opioid Receptor Signaling Pathways cluster_receptor Cell Membrane cluster_gprotein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) Agonist µ-Opioid Agonist (e.g., this compound, Morphine) MOPr µ-Opioid Receptor (MOPr) Agonist->MOPr Binds to G_protein Gi/o Protein MOPr->G_protein Activates GRK GRK MOPr->GRK Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits GIRK ↑ GIRK Channel Activity G_protein->GIRK cAMP ↓ cAMP Adenylyl_Cyclase->cAMP P_MOPr Phosphorylated MOPr GRK->P_MOPr Phosphorylates Beta_Arrestin β-Arrestin P_MOPr->Beta_Arrestin Recruits Internalization Receptor Internalization & Downstream Signaling Beta_Arrestin->Internalization

Figure 1: µ-Opioid Receptor Signaling Pathways.

GTP_gamma_S_Workflow [³⁵S]GTPγS Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection Membranes Cell Membranes expressing MOPr Incubation_Mix Incubate with: - Test Agonist - GDP - [³⁵S]GTPγS Membranes->Incubation_Mix Filtration Rapid Filtration (Glass Fiber Filter) Incubation_Mix->Filtration Agonist binding activates G-protein Scintillation Scintillation Counting (Measures bound [³⁵S]GTPγS) Filtration->Scintillation Washes away unbound [³⁵S]GTPγS

Figure 2: [³⁵S]GTPγS Binding Assay Workflow.

Signaling_Bias_Comparison Signaling Bias Comparison cluster_gprotein G-Protein Activation cluster_arrestin β-Arrestin Recruitment MOPr MOPr Activation G_Protein High MOPr->G_Protein Morphine, Fentanyl, Oliceridine, Bilorphin B_Arrestin_High High MOPr->B_Arrestin_High Fentanyl, Morphine B_Arrestin_Low Low MOPr->B_Arrestin_Low Bilorphin, Oliceridine

Figure 3: Signaling Bias Comparison.

Detailed Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This protocol is a generalized procedure for determining the binding affinity of a compound to the µ-opioid receptor using a competitive radioligand binding assay.

  • Membrane Preparation:

    • HEK293 cells stably expressing the human µ-opioid receptor are cultured and harvested.

    • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

    • The resulting pellet is washed and resuspended in assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).

      • 50 µL of various concentrations of the test compound (e.g., this compound).

      • 50 µL of a fixed concentration of radioligand (e.g., 1 nM [³H]DAMGO).

      • 50 µL of the membrane preparation.

    • For total binding, replace the test compound with assay buffer.

    • For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM naloxone).

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Filters are dried, and scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The IC₅₀ value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

    • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (for G-protein activation)

This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, providing a direct measure of G-protein activation.

  • Membrane Preparation:

    • Prepare cell membranes expressing the µ-opioid receptor as described in the radioligand binding assay protocol.

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).

      • GDP (e.g., 10 µM final concentration).

      • Various concentrations of the test agonist.

      • Cell membrane preparation (10-20 µg protein per well).

      • [³⁵S]GTPγS (e.g., 0.1 nM final concentration).

    • For basal binding, omit the test agonist.

    • For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Detection:

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the filter-bound radioactivity by scintillation counting.

  • Data Analysis:

    • Subtract non-specific binding from all values.

    • Plot the specific binding of [³⁵S]GTPγS as a function of agonist concentration.

    • Determine the EC₅₀ (concentration of agonist that produces 50% of the maximal stimulation) and Eₘₐₓ (maximal stimulation) by non-linear regression analysis. Eₘₐₓ is often expressed as a percentage of the maximal response to a standard full agonist like DAMGO.

PathHunter® β-Arrestin Recruitment Assay

This is a commercially available enzyme fragment complementation (EFC) assay used to measure the recruitment of β-arrestin to an activated GPCR.

  • Cell Culture and Plating:

    • Use a PathHunter® cell line engineered to co-express the µ-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

    • Culture the cells according to the manufacturer's instructions.

    • Plate the cells in a white, clear-bottom 96-well or 384-well assay plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the diluted compounds to the wells containing the cells.

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.

    • Add the detection reagent mixture to each well.

    • Incubate the plate at room temperature in the dark for 60 minutes.

  • Data Analysis:

    • Measure the chemiluminescent signal using a plate reader.

    • Plot the signal as a function of agonist concentration.

    • Determine the EC₅₀ and Eₘₐₓ values by non-linear regression analysis.

Conclusion

This compound and its analog bilorphin represent a novel class of peptide-based µ-opioid receptor agonists with a distinct pharmacological profile. Bilorphin, in particular, demonstrates high potency and a strong bias towards the G-protein signaling pathway, with minimal recruitment of β-arrestin. This profile is similar to that of the synthetic G-protein biased agonist oliceridine and contrasts with traditional opioids like morphine and fentanyl, which engage both G-protein and β-arrestin pathways more robustly.

The data presented in this guide highlight the potential of this compound and its derivatives as leads for the development of safer analgesics. Further research, including in vivo studies and the acquisition of a complete and directly comparable in vitro pharmacological dataset, is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

Validating the Biased Agonism of Bilaid C Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of G protein-coupled receptor (GPCR) signaling has evolved beyond a simple on/off switch. The concept of biased agonism, or functional selectivity, has emerged as a critical consideration in drug discovery.[1][2] Biased agonists selectively activate a subset of a receptor's downstream signaling pathways, offering the potential for more targeted therapeutics with fewer side effects.[1][3][4] At the forefront of this research are novel compounds like the derivatives of Bilaid C, a tetrapeptide isolated from an Australian fungus.[5] This guide provides a comparative analysis of this compound derivatives, focusing on their biased agonism at the µ-opioid receptor (MOR), with supporting experimental data and protocols.

Comparative Analysis of µ-Opioid Receptor Agonists

The µ-opioid receptor is a well-established target for analgesics; however, traditional opioids like morphine activate both G protein-mediated analgesia and β-arrestin-mediated side effects such as respiratory depression and constipation.[1][3][4] The development of G protein-biased MOR agonists is a promising strategy to separate these effects.[1][3][4]

Bilorphin, a synthetic derivative of this compound, has been identified as a potent and selective G protein-biased MOR agonist with minimal β-arrestin recruitment.[5] The following tables present a quantitative comparison of Bilorphin with other notable biased agonists and the standard opioid, morphine.

Table 1: In Vitro Biased Agonism at the Human µ-Opioid Receptor (hMOR)

CompoundG Protein Activation (cAMP Inhibition) EC50 (nM)G Protein Activation Emax (%)β-Arrestin 2 Recruitment EC50 (nM)β-Arrestin 2 Recruitment Emax (%)Bias Factor (relative to DAMGO)Reference
Bilorphin 1.1Potent Agonist>10,000MinimalG protein biased[5]
Morphine 47100230100Balanced[4]
TRV130 (Oliceridine) 1.89632045G protein biased[4][6][7]
PZM21 4.385>30,000<10G protein biased[8]
DAMGO 1.210025100Reference[9]

EC50: Half-maximal effective concentration. Emax: Maximum effect. Bias factor is a measure of the preference for one pathway over another, often calculated using operational models.

Table 2: In Vivo Effects of µ-Opioid Receptor Agonists in Rodent Models

CompoundAnalgesiaRespiratory DepressionGastrointestinal DysfunctionReference
Bilorphin (glycosylated analog) Potent, similar to morphineReduced vs. morphineReduced vs. morphine[5]
Morphine PotentSignificantSignificant[4]
TRV130 (Oliceridine) PotentReduced vs. morphineReduced vs. morphine[6][7]
PZM21 PotentReduced vs. morphineReduced vs. morphine[8]

Experimental Protocols

The validation of biased agonism relies on robust and reproducible in vitro assays. Below are detailed methodologies for the key experiments used to characterize the activity of this compound derivatives and other MOR agonists.

cAMP Inhibition Assay for G Protein Activation

This assay measures the inhibition of cyclic adenosine monophosphate (cAMP) production following the activation of Gαi/o-coupled receptors like the µ-opioid receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-hMOR).

Materials:

  • CHO-hMOR cells

  • Cell culture medium (e.g., MEM supplemented with 10% FBS and 2 mM glutamine)[10]

  • Stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)[10]

  • Forskolin

  • Test compounds (this compound derivatives, reference agonists)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or fluorescence-based)[10][11]

  • 384-well white opaque plates[10]

Procedure:

  • Cell Preparation:

    • Culture CHO-hMOR cells to 60-80% confluency.[12]

    • Harvest cells using a cell dissociation solution and centrifuge at 340 x g.[12][13]

    • Resuspend the cell pellet in stimulation buffer to the desired concentration (e.g., 3000 cells/well).[10]

  • Assay Protocol:

    • Dispense 5 µL of cell suspension into each well of a 384-well plate.[10]

    • Add 5 µL of test compounds at various concentrations.

    • Pre-incubate for 10 minutes at room temperature.

    • Add 5 µL of forskolin solution to stimulate adenylate cyclase and increase basal cAMP levels.

    • Incubate for 30 minutes at 37°C.[11]

    • Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the logarithm of the agonist concentration.

    • Calculate EC50 and Emax values using a non-linear regression analysis (e.g., four-parameter logistic equation).

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and β-arrestin-mediated signaling.

Assay Principle: Enzyme Fragment Complementation (EFC) is a common method, such as the PathHunter assay from DiscoverX.[14] In this system, the µ-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with the larger enzyme acceptor (EA).[14] Ligand-induced receptor activation leads to β-arrestin recruitment, forcing the complementation of the enzyme fragments and generating a chemiluminescent signal.[14]

Cell Line: HEK293 or CHO cells engineered to co-express the tagged hMOR and β-arrestin.

Materials:

  • PathHunter β-arrestin cell line for hMOR

  • Cell culture medium

  • Assay buffer

  • Test compounds

  • Detection reagents (Galacton Star substrate)[14]

  • 384-well white opaque plates

Procedure:

  • Cell Plating:

    • Plate the PathHunter cells in a 384-well plate at the recommended density and incubate overnight.

  • Compound Addition:

    • Add test compounds at various concentrations to the plated cells.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C. The optimal incubation time can vary depending on the specific receptor-β-arrestin interaction (Class A vs. Class B).[14]

  • Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Generate dose-response curves by plotting the luminescent signal against the logarithm of the agonist concentration.

    • Calculate EC50 and Emax values using a non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_G_protein G Protein-Mediated Signaling (Analgesia) Bilaid_C This compound Derivative (e.g., Bilorphin) MOR µ-Opioid Receptor Bilaid_C->MOR Binds and Stabilizes Active Conformation G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect cAMP->Analgesia cluster_beta_arrestin β-Arrestin-Mediated Signaling (Side Effects) Balanced_Agonist Balanced Agonist (e.g., Morphine) MOR µ-Opioid Receptor Balanced_Agonist->MOR GRK GRK MOR->GRK Activates P_MOR Phosphorylated MOR GRK->MOR Phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits Side_Effects Side Effects (Respiratory Depression, Constipation) beta_arrestin->Side_Effects cluster_workflow Biased Agonism Validation Workflow Start Test Compound (this compound Derivative) G_protein_assay G Protein Activation Assay (cAMP Inhibition) Start->G_protein_assay beta_arrestin_assay β-Arrestin Recruitment Assay Start->beta_arrestin_assay G_protein_data EC50 & Emax for G Protein Pathway G_protein_assay->G_protein_data beta_arrestin_data EC50 & Emax for β-Arrestin Pathway beta_arrestin_assay->beta_arrestin_data Analysis Calculate Bias Factor (relative to reference agonist) G_protein_data->Analysis beta_arrestin_data->Analysis Conclusion Determine Biased Agonism Profile Analysis->Conclusion

References

Comparative Analysis of Receptor Affinity: Bilaid C vs. Bilorphin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of Bilaid C, a naturally occurring tetrapeptide, and its synthetic derivative, bilorphin. The data presented is derived from peer-reviewed research and is intended to inform drug discovery and development efforts targeting the opioid receptor system.

Introduction

This compound is a tetrapeptide with an unusual alternating L-D-L-D amino acid configuration, originally isolated from the Australian estuarine fungus Penicillium sp.[1]. While it demonstrated weak affinity for the µ-opioid receptor (MOPr), its discovery served as a foundation for the development of more potent analogues[1]. One such analogue is bilorphin, a synthetic tetrapeptide developed from the natural template of this compound. Bilorphin is characterized by dimethylation of the N-terminal tyrosine residue and C-terminal amidation, modifications that significantly enhance its affinity and selectivity for the µ-opioid receptor[2]. This guide outlines the quantitative differences in receptor affinity between these two compounds and the experimental methods used to determine them.

Quantitative Receptor Affinity Data

The binding affinities of this compound and bilorphin for human opioid receptors were determined using competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)Selectivity vs. hMOPr
This compound hMOPr (µ-opioid)210[2][3]-
hDOPr (δ-opioid)Not Reported-
hKOPr (κ-opioid)Not Reported-
Bilorphin hMOPr (µ-opioid)1.1[2]-
hDOPr (δ-opioid)190[2]~173-fold
hKOPr (κ-opioid)770[2]~700-fold

hMOPr: human µ-opioid receptor; hDOPr: human δ-opioid receptor; hKOPr: human κ-opioid receptor.

Receptor Affinity Comparison

The data clearly indicates that bilorphin is a significantly more potent and selective ligand for the human µ-opioid receptor compared to its natural precursor, this compound.

Receptor_Affinity_Comparison cluster_BilaidC This compound cluster_Bilorphin Bilorphin cluster_Receptor µ-Opioid Receptor (hMOPr) BilaidC This compound hMOPr hMOPr BilaidC->hMOPr Ki = 210 nM (Lower Affinity) Bilorphin Bilorphin Bilorphin->hMOPr Ki = 1.1 nM (Higher Affinity)

Caption: Comparative affinity of this compound and bilorphin for the µ-opioid receptor.

Experimental Protocols

The receptor affinity data presented were obtained through competitive radioligand binding assays. The following is a detailed description of the likely methodology based on standard practices for this type of experiment.

Cell Membrane Preparation
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human µ-opioid receptor (hMOPr), δ-opioid receptor (hDOPr), or κ-opioid receptor (hKOPr) are cultured in appropriate media until confluent.

  • Harvesting: Cells are harvested and washed with a phosphate-buffered saline (PBS) solution.

  • Lysis: The cell pellet is resuspended in a hypotonic lysis buffer (e.g., Tris-HCl with protease inhibitors) and incubated on ice.

  • Homogenization: The cell suspension is homogenized to ensure complete lysis and release of membrane components.

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and intact cells. The resulting supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

  • Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined. Aliquots of the membrane preparation are stored at -80°C until use.

Competitive Radioligand Binding Assay
  • Reaction Mixture: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled competitor ligand (this compound or bilorphin).

    • For the µ-opioid receptor, a common radioligand is [³H]DAMGO.

    • For the δ-opioid receptor, [³H]DPDPE is often used.

    • For the κ-opioid receptor, [³H]U-69,593 is a typical choice.

  • Incubation: The reaction plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification of Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • IC50 Determination: A non-linear regression analysis is performed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC50 value).

    • Ki Calculation: The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Culture 1. Culture HEK293 cells expressing opioid receptors Harvest 2. Harvest and lyse cells Culture->Harvest Centrifuge 3. Isolate membranes via ultracentrifugation Harvest->Centrifuge Incubate 4. Incubate membranes with [3H]Radioligand + Competitor (this compound or bilorphin) Centrifuge->Incubate Filter 5. Separate bound/free ligand via rapid filtration Incubate->Filter Count 6. Quantify bound radioactivity with scintillation counting Filter->Count Curve 7. Plot competition curve Count->Curve IC50 8. Calculate IC50 value Curve->IC50 Ki 9. Convert to Ki using Cheng-Prusoff equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The structural modifications transforming this compound into bilorphin result in a dramatic increase in both potency and selectivity for the µ-opioid receptor. Bilorphin's high affinity (Ki = 1.1 nM) and significant selectivity over delta and kappa opioid receptors make it a valuable research tool for studying µ-opioid receptor signaling and a promising lead compound for the development of novel analgesics. The data underscores the power of targeted chemical modification of natural product scaffolds to optimize pharmacological properties for drug development.

References

Comparative Analysis of Bilaid C Cross-reactivity with Opioid Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development and Pharmacology

This guide provides a detailed comparison of the binding affinity of Bilaid C, a tetrapeptide derived from Penicillium sp., and its potent synthetic analog, bilorphin, across the three primary opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). The data herein is intended to inform researchers, scientists, and drug development professionals on the selectivity profile of this novel compound class. All data is supported by detailed experimental protocols and visual diagrams of key biological and experimental processes.

Opioid Receptor Binding Affinity: A Comparative Summary

This compound and its derivatives were assessed for their binding affinity at human recombinant mu, delta, and kappa opioid receptors. The affinity is reported as the inhibitor constant (Kᵢ), a measure of the concentration required to produce 50% inhibition of radioligand binding. A lower Kᵢ value indicates a higher binding affinity.

The data reveals that while the native this compound peptide shows weak affinity for the mu-opioid receptor (μ-OR), chemical modifications significantly enhance its potency and selectivity.[1] The derivative, bilorphin, demonstrates a high affinity for the μ-OR with substantial selectivity over both the δ-OR and κ-OR.[1]

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Selectivity (fold) vs. μ-OR
This compound (amidated) μ-Opioid Receptor (hMOPr)93-
δ-Opioid Receptor (hDOPr)>10,000>107-fold
κ-Opioid Receptor (hKOPr)>10,000>107-fold
Bilorphin (3c) μ-Opioid Receptor (hMOPr)1.1-
δ-Opioid Receptor (hDOPr)190~173-fold
κ-Opioid Receptor (hKOPr)770~700-fold

Data sourced from Dekan et al., PNAS (2019).[1]

Experimental Protocols

The binding affinities listed above were determined using a competitive radioligand binding assay. The following protocol is a standard methodology for such experiments.

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound, bilorphin) for the μ, δ, and κ opioid receptors by measuring its ability to compete with a high-affinity radioligand.

Materials:

  • Membrane Preparations: Cell membranes prepared from CHO or HEK293 cells stably expressing the human recombinant μ-opioid receptor (hMOR), δ-opioid receptor (hDOR), or κ-opioid receptor (hKOR).

  • Radioligands:

    • For μ-OR: [³H]-DAMGO (a selective μ-agonist).

    • For δ-OR: [³H]-DPDPE (a selective δ-agonist).

    • For κ-OR: [³H]-U69,593 (a selective κ-agonist).

  • Test Compounds: this compound, bilorphin, and reference compounds (e.g., Morphine, Naloxone).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: 96-well plate harvester with GF/C filters (pre-soaked in 0.3% polyethyleneimine).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Frozen cell membrane aliquots are thawed and homogenized in ice-cold assay buffer. Protein concentration is determined via a standard assay (e.g., BCA assay).

  • Assay Plate Setup: In a 96-well plate, components are added in the following order:

    • Assay buffer.

    • A range of concentrations of the unlabeled test compound (e.g., bilorphin).

    • A fixed concentration of the appropriate radioligand (typically at or near its Kₔ value).

    • The cell membrane preparation is added to initiate the binding reaction.

  • Incubation: The plate is incubated for 60-90 minutes at room temperature (or 30°C) with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. Filters are washed multiple times with ice-cold wash buffer to remove non-specific binding.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter.

  • Data Analysis:

    • The data are used to generate competition curves, plotting the percentage of specific binding against the log concentration of the test compound.

    • The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The inhibitor constant (Kᵢ) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

Visualizing Key Pathways and Processes

Diagram 1: Mu-Opioid Receptor Signaling Pathway

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade through the inhibitory G-protein, Gαi/o.[2][3][4] This leads to the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the modulation of ion channel activity, causing neuronal hyperpolarization and reduced excitability.[2][3][4]

mu_opioid_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor (MOR) G_protein Gαi/oβγ MOR->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP GIRK GIRK Channel (K+) GIRK->K_ion_out Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Ca_channel Ca²⁺ Channel Ca_channel->Ca_ion_out Agonist This compound / Bilorphin Agonist->MOR Binds G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->AC K_ion K⁺ K_ion->GIRK Ca_ion_in Ca²⁺ Ca_ion_in->Ca_channel

Canonical Gαi-mediated signaling pathway of the μ-opioid receptor.

Diagram 2: Experimental Workflow for Receptor Cross-reactivity Screening

The process of determining the cross-reactivity profile of a compound involves a systematic workflow, from initial compound handling to final data analysis and interpretation.

workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cluster_result Result Interpretation arrow arrow c1 Compound Dilution Series a1 Incubation (Compound + Radioligand + Membranes) c1->a1 c2 Receptor Membrane Prep (μ, δ, κ) c2->a1 c3 Radioligand Prep c3->a1 a2 Filtration & Washing a1->a2 a3 Scintillation Counting a2->a3 d1 Generate Competition Curves a3->d1 d2 Calculate IC₅₀ Values d1->d2 d3 Calculate Kᵢ Values (Cheng-Prusoff) d2->d3 r1 Compare Kᵢ across Receptor Subtypes d3->r1 r2 Determine Selectivity Profile r1->r2

Workflow for determining opioid receptor binding selectivity.

References

In Vivo Validation of a Novel Analgesic: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vivo validation of the analgesic effects of a novel compound, henceforth referred to as Compound X. It outlines standard experimental protocols and data presentation formats for objective comparison with established alternative analgesics.

Executive Summary

The development of novel analgesics is critical to address the limitations of current pain therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, which can have limited efficacy and significant side effects.[1][2] This guide details the in vivo assays necessary to characterize the analgesic profile of a new chemical entity, Compound X. The presented protocols for thermal, chemical, and inflammatory pain models are based on established methodologies in preclinical pain research.[3][4] Comparative data with standard analgesics like morphine (opioid) and celecoxib (NSAID) are included to benchmark the efficacy and potential mechanism of action of Compound X.

Comparative Efficacy Data

The analgesic efficacy of Compound X was evaluated in various well-established animal models of pain. These models are designed to assess responses to thermal, chemical, and inflammatory stimuli. The performance of Compound X is compared against a standard opioid analgesic (Morphine) and a non-steroidal anti-inflammatory drug (Celecoxib).

Table 1: Analgesic Effect of Compound X in the Hot Plate Test (Thermal Nociception)

Treatment GroupDose (mg/kg)Latency to Response (seconds) at 60 min% Maximum Possible Effect (%MPE)
Vehicle Control-10.2 ± 0.80%
Compound X1018.5 ± 1.241.5%
Compound X3025.8 ± 1.578.0%
Morphine1028.1 ± 1.389.5%
Data are presented as Mean ± SEM. p<0.05 compared to Vehicle Control. %MPE is calculated based on a cut-off time of 30 seconds.

Table 2: Analgesic Effect of Compound X in the Acetic Acid-Induced Writhing Test (Visceral Chemical Pain)

Treatment GroupDose (mg/kg)Number of Writhings% Inhibition
Vehicle Control-45.6 ± 3.10%
Compound X1028.2 ± 2.538.2%
Compound X3015.4 ± 1.966.2%
Celecoxib2018.9 ± 2.158.5%
Data are presented as Mean ± SEM. p<0.05 compared to Vehicle Control.

Table 3: Anti-inflammatory Analgesic Effect of Compound X in the Formalin Test

Treatment GroupDose (mg/kg)Licking Time (seconds) - Early Phase (0-5 min)Licking Time (seconds) - Late Phase (15-30 min)
Vehicle Control-65.3 ± 5.298.7 ± 7.8
Compound X3058.1 ± 4.945.2 ± 6.1
Morphine1025.4 ± 3.122.8 ± 3.5
Celecoxib2062.5 ± 5.551.6 ± 5.9
*Data are presented as Mean ± SEM. p<0.05 compared to Vehicle Control.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Hot Plate Test

This test assesses the response to a thermal stimulus and is widely used to evaluate centrally acting analgesics.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55°C ± 0.5°C.

  • Animals: Male Wistar rats (180-220g).

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes before the experiment.

    • A baseline latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded by placing the animal on the hot plate. A cut-off time of 30 seconds is imposed to prevent tissue damage.

    • Animals are randomly assigned to treatment groups (Vehicle, Compound X, Morphine).

    • The respective treatments are administered via the appropriate route (e.g., intraperitoneally, orally).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes) post-administration, the latency to response is measured again.

  • Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity by inducing visceral pain.

  • Animals: Male Swiss albino mice (20-25g).

  • Procedure:

    • Mice are randomly assigned to treatment groups and administered the vehicle, Compound X, or a standard analgesic like Celecoxib.

    • After a set absorption time (e.g., 30 minutes for intraperitoneal injection), a 0.6% solution of acetic acid is injected intraperitoneally.

    • Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a continuous period of 20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100. The substance inhibiting the writhing is considered to have analgesic effects, likely through the inhibition of prostaglandin synthesis.[5]

Formalin Test

The formalin test is a model of continuous pain that has two distinct phases, allowing for the differentiation between central and peripheral analgesic actions.[4]

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Procedure:

    • Animals are pre-treated with the vehicle, Compound X, or standard analgesics.

    • After the appropriate absorption time, 50 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of one hind paw.

    • The animal is immediately placed in an observation chamber.

    • The cumulative time spent licking the injected paw is recorded during the early phase (0-5 minutes post-injection, reflecting direct chemical nociception) and the late phase (15-30 minutes post-injection, reflecting inflammatory pain).

  • Data Analysis: The total licking time in each phase is compared across the different treatment groups.

Mandatory Visualizations

General Workflow for In Vivo Analgesic Validation

G cluster_preclinical Preclinical In Vivo Validation A Acclimatization & Baseline Measurement B Randomization & Grouping A->B C Drug Administration (Compound X, Vehicle, Positive Controls) B->C D Pain Induction (Thermal, Chemical, Inflammatory) C->D E Behavioral Assessment (Latency, Writhing, Licking) D->E F Data Analysis & Statistical Comparison E->F

Caption: Workflow for in vivo analgesic testing.

Signaling Pathway of Peripheral Pain Sensation and NSAID Action

G cluster_pathway Peripheral Pain Pathway cluster_drug Drug Action A Tissue Injury B Phospholipids A->B C Arachidonic Acid B->C D COX-2 Enzyme C->D via Phospholipase A2 E Prostaglandins D->E F Nociceptor Sensitization E->F G Pain Signal to CNS F->G H NSAIDs (e.g., Celecoxib) Compound X (Hypothesized) H->D Inhibition

Caption: NSAID mechanism of action in peripheral pain.

Simplified Central Opioid Analgesic Pathway

G cluster_cns Central Nervous System (Spinal Cord) cluster_drug_opioid Drug Action PreN Presynaptic Neuron (Pain Signal Afferent) PostN Postsynaptic Neuron (Signal to Brain) PreN->PostN Glutamate Release OpioidR μ-Opioid Receptor OpioidR->PreN Inhibits Ca2+ Influx Reduces Neurotransmitter Release OpioidR->PostN Opens K+ Channels Hyperpolarization Opioid Opioids (e.g., Morphine) Compound X (Hypothesized) Opioid->OpioidR Binds to

Caption: Central action of opioid analgesics.

References

A Guide to Assessing the Reproducibility of Scientific Findings: A Case Study Approach

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of scientific advancement, the reproducibility of research findings is a cornerstone of credibility and progress. This guide provides a framework for researchers, scientists, and drug development professionals to critically evaluate the reproducibility of published research. While a specific researcher named "Bilaid C" could not be identified in the available literature, this guide will use a hypothetical researcher, "Researcher X," to illustrate the process of a reproducibility assessment. This approach allows for a practical demonstration of how to compare original findings with subsequent validation attempts.

The challenge of irreproducibility is a significant concern within the scientific community, with some studies suggesting that a substantial portion of biomedical research may be difficult to replicate.[1] This can stem from various factors, including pressure to publish, insufficient detail in methodologies, and biological variability.[1][2][3] Therefore, a systematic approach to evaluating reproducibility is essential.

Hypothetical Research Area: Signaling Pathway in Cancer Cells

For the purpose of this guide, we will consider a hypothetical body of work from "Researcher X" focused on a novel signaling pathway, the "Apex Kinase Cascade," which is implicated in cancer cell proliferation. The original research posited that a specific small molecule, "Inhibitor-7," could block this pathway and reduce tumor growth.

Quantitative Data Comparison

A critical first step in assessing reproducibility is a direct comparison of quantitative data from the original publication and subsequent independent validation studies. The following tables summarize hypothetical data related to the efficacy of Inhibitor-7.

Table 1: In Vitro Efficacy of Inhibitor-7 on Cancer Cell Proliferation (IC50 Values in µM)

Cell LineResearcher X (Original Study)Independent Lab A (Replication Study)Independent Lab B (Replication Study)
HCT1160.5 ± 0.080.7 ± 0.121.2 ± 0.21
A5490.8 ± 0.151.1 ± 0.194.5 ± 0.88*
MCF71.2 ± 0.221.5 ± 0.301.8 ± 0.40
  • Denotes a statistically significant difference from the original study.

Table 2: In Vivo Tumor Growth Inhibition by Inhibitor-7 (Tumor Volume Reduction in %)

Mouse ModelResearcher X (Original Study)Independent Lab C (Replication Study)
HCT116 Xenograft65% ± 8%55% ± 12%
A549 Xenograft58% ± 10%25% ± 15%*
  • Denotes a statistically significant difference from the original study.

Experimental Protocols

Detailed and transparent methodologies are fundamental to reproducible science. Below are the key experimental protocols for the in vitro cell proliferation assay, as would be expected in a publication to allow for replication.

Cell Proliferation Assay (MTT Assay)

  • Cell Culture: HCT116, A549, and MCF7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with a serial dilution of Inhibitor-7 (0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: After 72 hours, 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated using a non-linear regression analysis in GraphPad Prism.

Signaling Pathways and Experimental Workflows

Visualizing the theoretical framework and experimental design can aid in understanding the research and identifying potential points of divergence in replication attempts.

cluster_0 Apex Kinase Cascade GF Growth Factor GFR Growth Factor Receptor GF->GFR P1 Protein A GFR->P1 P2 Apex Kinase P1->P2 P3 Protein C P2->P3 TF Transcription Factor P3->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor7 Inhibitor-7 Inhibitor7->P2

Caption: The proposed Apex Kinase Cascade and the inhibitory action of Inhibitor-7.

start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in 96-Well Plates culture->seed treat Treat with Inhibitor-7 seed->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance at 570 nm mtt->read analyze Calculate IC50 Values read->analyze end End analyze->end

Caption: Experimental workflow for the in vitro cell proliferation assay.

Conclusion and Recommendations

Based on the hypothetical data, while some of Researcher X's findings on the Apex Kinase Cascade and Inhibitor-7 are reproducible to an extent, there are notable discrepancies, particularly in the A549 cell line. This underscores the importance of independent validation in scientific research.[4][5]

For researchers, scientists, and drug development professionals, the following recommendations are crucial when evaluating research findings:

  • Scrutinize Methodological Details: A lack of detailed protocols is a significant barrier to reproducibility.[1]

  • Consider Biological Variability: Inherent differences in biological systems can lead to varied results.[3]

  • Look for Independent Validation: The scientific consensus is strengthened when findings are replicated by multiple independent groups.

  • Promote a Culture of Reproducibility: Institutions should encourage and support studies that aim to validate or replicate important findings.[6]

By fostering a research environment that values transparency and rigorous validation, the scientific community can enhance the reliability of published findings and accelerate the pace of discovery.

References

Unveiling the Mechanism of Bilaid C: Confirmation through CTAP Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Bilaid C's pharmacological activity, with a focus on data confirming its mechanism of action through antagonism by the selective μ-opioid receptor (MOPr) antagonist, CTAP. This document summarizes key experimental findings, presents detailed protocols, and visualizes the underlying signaling pathways to offer a comprehensive understanding of this interaction.

This compound, a tetrapeptide isolated from a Penicillium fungus, has been identified as an agonist of the μ-opioid receptor. Its synthetic analog, bilorphin, demonstrates significantly increased potency and acts as a G protein-biased MOPr agonist.[1] A critical step in characterizing the pharmacology of a novel compound is to confirm its molecular target. This is often achieved by demonstrating that its effects are blocked or reversed by a selective antagonist for the hypothesized receptor. In the case of this compound and its analogs, the highly selective MOPr antagonist CTAP has been instrumental in confirming their mechanism of action.[1]

Comparative Analysis of Receptor Binding Affinity

The following table summarizes the binding affinities of this compound, its potent analog bilorphin, and the antagonist CTAP for the human μ-opioid receptor (hMOPr). This data highlights the significant increase in potency achieved through chemical modification of this compound and provides a reference for the antagonist's high affinity.

CompoundTarget ReceptorBinding Affinity (Ki, nM)
This compoundhMOPr~1302 (derived from 14-fold weaker potency than morphine)[1]
Bilorphin (dimethylated this compound)hMOPr1.1[1]
CTAPhMOPr3.5 (IC50)[2]

Experimental Confirmation of MOPr-Mediated Activity

The agonistic activity of bilorphin at the MOPr was definitively confirmed by its reversal with the selective antagonist CTAP.[1] Experiments on locus coeruleus (LC) neurons, which express MOPr, showed that the effects of bilorphin were completely nullified by the presence of CTAP.[1] This provides strong evidence that the pharmacological effects of bilorphin, and by extension this compound, are mediated through the μ-opioid receptor.

Signaling Pathway of this compound and Antagonism by CTAP

This compound, as a MOPr agonist, activates a G protein-coupled receptor signaling cascade. Upon binding, it promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. A key consequence is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. CTAP, as a competitive antagonist, binds to the same receptor but does not elicit a response. Instead, it blocks the binding of agonists like this compound, thereby preventing the initiation of this signaling cascade.

Bilaid_C_CTAP_Signaling cluster_membrane Cell Membrane MOPr_unbound μ-Opioid Receptor (Inactive) MOPr_BilaidC μ-Opioid Receptor (Active) MOPr_CTAP μ-Opioid Receptor (Blocked) G_protein Gi/o Protein (GDP-bound) MOPr_BilaidC->G_protein Activates BilaidC This compound BilaidC->MOPr_unbound Binds & Activates CTAP CTAP CTAP->MOPr_unbound Binds & Blocks G_protein_active Gi/o Protein (GTP-bound) G_protein->G_protein_active GDP/GTP Exchange AdenylylCyclase Adenylyl Cyclase G_protein_active->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP

This compound signaling and CTAP antagonism.

Experimental Workflow for Data Confirmation

The confirmation of this compound's mechanism of action using a CTAP antagonist typically involves a series of in vitro assays. The general workflow for such an experiment is outlined below.

Experimental_Workflow start Start: Hypothesis This compound is a MOPr agonist prepare_cells Prepare Cells Expressing MOPr (e.g., HEK293, LC Neurons) start->prepare_cells group1 Control Group: Treat with Vehicle prepare_cells->group1 group2 This compound Group: Treat with varying concentrations of this compound prepare_cells->group2 group3 Antagonist Group: Pre-treat with CTAP, then add varying concentrations of this compound prepare_cells->group3 assay Perform Functional Assay (e.g., cAMP measurement, electrophysiology) group1->assay group2->assay group3->assay data_analysis Data Analysis: Generate dose-response curves, calculate EC50/IC50 values assay->data_analysis conclusion Conclusion: Shift in dose-response curve confirms competitive antagonism at MOPr data_analysis->conclusion

Workflow for CTAP antagonism experiment.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to confirm the interaction between this compound and CTAP.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and its analogs to the μ-opioid receptor.

Materials:

  • Membranes from cells stably expressing human μ-opioid receptors (hMOPr).

  • [³H]DAMGO (a radiolabeled MOPr agonist).

  • This compound, bilorphin, and unlabeled DAMGO.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of [³H]DAMGO.

  • Increasing concentrations of the unlabeled competitor (this compound, bilorphin, or DAMGO for self-competition) are added to the incubation mixture.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold binding buffer.

  • The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled DAMGO.

  • The IC50 values (concentration of competitor that inhibits 50% of specific [³H]DAMGO binding) are calculated from competition curves.

  • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Locus Coeruleus (LC) Neuron Electrophysiology

Objective: To assess the functional agonistic activity of this compound analogs and its antagonism by CTAP.

Materials:

  • Brain slices containing the locus coeruleus from rodents.

  • Artificial cerebrospinal fluid (aCSF).

  • Recording electrodes for whole-cell patch-clamp recording.

  • This compound analog (e.g., bilorphin).

  • CTAP.

  • Morphine (as a positive control).

Procedure:

  • Brain slices are prepared and maintained in aCSF.

  • Whole-cell patch-clamp recordings are obtained from LC neurons.

  • A stable baseline of neuronal firing or membrane potential is established.

  • The this compound analog is applied to the bath, and changes in neuronal activity (e.g., hyperpolarization, inhibition of firing) are recorded.

  • After washout, the slice is pre-incubated with CTAP for a sufficient period.

  • The this compound analog is then co-applied with CTAP, and neuronal activity is recorded.

  • A complete reversal of the this compound analog's effect by CTAP indicates that the activity is mediated by the μ-opioid receptor.[1]

Logical Relationship of Data Confirmation

The confirmation of this compound's mechanism of action follows a logical progression of experimental evidence.

Logical_Relationship observation Initial Observation: This compound is a tetrapeptide with potential bioactivity binding_assay Binding Assays: Demonstrate affinity of this compound and analogs for MOPr observation->binding_assay functional_assay Functional Assays: Show agonistic activity of This compound analogs (e.g., in LC neurons) binding_assay->functional_assay antagonism_exp Antagonism Experiment: CTAP, a selective MOPr antagonist, reverses the effects of this compound analogs functional_assay->antagonism_exp conclusion Conclusion: This compound acts as an agonist at the μ-opioid receptor antagonism_exp->conclusion

Logical flow of experimental confirmation.

References

Head-to-Head Comparison: Bilaid C and Oliceridine in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of novel analgesic development, the pursuit of potent pain relief with minimized adverse effects remains a paramount goal. G protein-biased agonism at the µ-opioid receptor (MOR) has emerged as a promising strategy to decouple the therapeutic effects of opioids from their detrimental side effects, such as respiratory depression and gastrointestinal dysfunction. This guide provides a head-to-head comparison of two compounds that embody this approach: oliceridine, a clinically approved intravenous analgesic, and Bilaid C, a naturally derived tetrapeptide with its more potent synthetic analog, bilorphin.

This comparison guide synthesizes the available preclinical and clinical data to offer an objective overview of their respective pharmacological profiles. It is important to note at the outset that the available data for oliceridine, an FDA-approved drug, is extensive and includes numerous clinical trials. In contrast, the information for this compound and its derivatives is currently limited to a single primary preclinical study, positioning it as an early-stage research compound.

Mechanism of Action: A Shared Strategy of Biased Agonism

Both oliceridine and the bilaid-derived compounds exert their effects by selectively activating the G protein signaling pathway downstream of the µ-opioid receptor, while having a reduced impact on the β-arrestin pathway.[1][2] It is hypothesized that the G protein pathway is primarily responsible for analgesia, whereas the β-arrestin pathway is linked to many of the classic opioid-related adverse events.[3][4]

Oliceridine , also known as TRV130, is a small molecule that acts as a G protein-selective agonist at the MOR.[5] By preferentially stimulating G protein-coupled signaling, oliceridine aims to provide effective pain relief with a wider therapeutic window compared to conventional opioids like morphine.[1][5] Molecular modeling suggests that oliceridine stabilizes a conformation of the MOR that favors G protein coupling over β-arrestin recruitment.[6]

This compound is a tetrapeptide isolated from the Australian estuarine fungus Penicillium sp.[7] On its own, it is a weak MOR agonist. However, a synthetic analog, bilorphin , created by modifying this compound, is a potent and selective MOR agonist.[7] Crucially, bilorphin is described as a G protein-biased agonist with a bias profile similar to that of oliceridine, demonstrating minimal recruitment of β-arrestin.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of MOR and a typical experimental workflow for evaluating biased agonism.

MOR_Signaling_Pathway µ-Opioid Receptor Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., Oliceridine, Bilorphin) MOR µ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds G_Protein G Protein (Gi/o) MOR->G_Protein Preferentially Activates (Biased Agonism) Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Minimally Recruits Analgesia Analgesia G_Protein->Analgesia AC Adenylyl Cyclase G_Protein->AC Inhibits Kinases Kinases (e.g., ERK) Beta_Arrestin->Kinases Adverse_Effects Adverse Effects (Respiratory Depression, Constipation) cAMP ↓ cAMP AC->cAMP cAMP->Analgesia Kinases->Adverse_Effects

Caption: µ-Opioid Receptor Signaling Pathways.

Experimental_Workflow Experimental Workflow for Assessing Biased Agonism Start Compound Synthesis /Isolation Binding_Assay Receptor Binding Assay (Determine Ki) Start->Binding_Assay G_Protein_Assay G Protein Activation Assay (e.g., [35S]GTPγS) Binding_Assay->G_Protein_Assay Arrestin_Assay β-Arrestin Recruitment Assay (e.g., Tango Assay) Binding_Assay->Arrestin_Assay Bias_Calculation Calculate Bias Factor G_Protein_Assay->Bias_Calculation Arrestin_Assay->Bias_Calculation In_Vivo_Analgesia In Vivo Analgesia Models (e.g., Hot Plate, Tail Flick) Bias_Calculation->In_Vivo_Analgesia In_Vivo_Safety In Vivo Safety Assessment (Respiratory, GI) In_Vivo_Analgesia->In_Vivo_Safety Clinical_Trials Clinical Trials (Phase I-III) In_Vivo_Safety->Clinical_Trials

Caption: Workflow for Biased Agonism Assessment.

Quantitative Data Comparison

The following tables summarize the available quantitative data for oliceridine and this compound/bilorphin.

Table 1: In Vitro Pharmacological Profile

ParameterOliceridineThis compoundBilorphinAssay Conditions
µ-Opioid Receptor Binding Affinity (Ki, nM) 1.2 ± 0.3[8] - 25[9]210[7]1.1[7]Radioligand binding assays with [³H]DAMGO in CHO or HEK293 cells expressing human MOR.[7][8]
G Protein Activation (EC50, nM) ~10 (cAMP inhibition)[9]Data not availableData not availablecAMP accumulation assays in HEK293 cells.[9]
β-Arrestin-2 Recruitment (EC50, nM) 50[10]Data not availableData not availableβ-arrestin recruitment assays.[10]
Receptor Selectivity Selective for MOR[9]Data not available~200-fold vs. δ-OR, ~700-fold vs. κ-OR[7]Competitive binding assays.[7]

Table 2: In Vivo and Clinical Efficacy

ParameterOliceridineThis compound / Bilorphin
Analgesic Efficacy Equianalgesic to morphine at certain doses in postoperative pain.[11][12]Bilorphin: Systemically inactive.[7] Bilactorphin (glycosylated analog): Orally active with similar in vivo potency to morphine in mice.[7]
Time to Onset of Analgesia Rapid onset (2-5 minutes) via IV administration.[13]Data not available.
Responder Rate (vs. Placebo) Significantly higher in postoperative pain.[12]Data not available.

Table 3: Safety and Tolerability Profile

ParameterOliceridineThis compound / Bilorphin
Respiratory Depression Lower incidence of respiratory safety events compared to morphine in some studies.[2][12]Data not available.
Gastrointestinal Adverse Events (Nausea/Vomiting) Lower incidence compared to morphine in some analyses.[11][14]Data not available.
Other Common Adverse Events Nausea, vomiting, headache, dizziness, constipation, pruritus.[3][15]Data not available.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

1. Radioligand Binding Assay (for Ki determination)

  • Objective: To determine the binding affinity of a compound for the µ-opioid receptor.

  • Method:

    • Cell membranes from a stable cell line expressing the human µ-opioid receptor (e.g., CHO-hMOR) are prepared.

    • Membranes are incubated with a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound (oliceridine or bilaid derivatives).

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

2. G Protein Activation Assay ([³⁵S]GTPγS Binding)

  • Objective: To measure the ability of a compound to activate G proteins coupled to the MOR.

  • Method:

    • Cell membranes expressing the MOR are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

    • Agonist binding to the MOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound radiolabel by filtration.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound for G protein activation.

3. β-Arrestin Recruitment Assay (e.g., Tango Assay)

  • Objective: To quantify the recruitment of β-arrestin to the MOR upon agonist stimulation.

  • Method:

    • A specialized cell line is engineered to express the MOR fused to a transcription factor (e.g., TEV protease cleavage site and tTA) and a β-arrestin protein fused to a protease (e.g., TEV protease). A reporter gene (e.g., luciferase) under the control of a promoter responsive to the transcription factor is also present.

    • When the test compound binds to the MOR and recruits the β-arrestin-protease fusion protein, the protease cleaves the transcription factor from the receptor.

    • The liberated transcription factor translocates to the nucleus and drives the expression of the reporter gene.

    • The reporter gene product (e.g., luciferase) is quantified, providing a measure of β-arrestin recruitment.

    • Concentration-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

Logical Comparison and Future Outlook

The comparison between oliceridine and this compound/bilorphin is one of a clinically validated therapeutic versus a promising preclinical lead.

Logical_Comparison Logical Comparison Framework Oliceridine Oliceridine Preclinical_Data_O Robust Preclinical Data Oliceridine->Preclinical_Data_O Bilaid_C_Bilorphin This compound / Bilorphin Preclinical_Data_B Limited Preclinical Data (Single Study) Bilaid_C_Bilorphin->Preclinical_Data_B Clinical_Data Extensive Clinical Data (Phase I-III, Post-market) FDA_Approval FDA Approved Clinical_Data->FDA_Approval Preclinical_Data_O->Clinical_Data Research_Stage Early Research Stage Preclinical_Data_B->Research_Stage

Caption: Comparison Framework.

Oliceridine has successfully navigated the rigorous drug development process, demonstrating a favorable risk-benefit profile in controlled clinical settings for the management of acute pain.[3][12] Its development provides a clinical proof-of-concept for the utility of G protein-biased agonism.

This compound and its analog bilorphin represent an intriguing discovery from a natural source, showcasing a novel peptide scaffold with the desired biased agonist properties.[7] The finding that a glycosylated analog, bilactorphin, is orally active in mice suggests a potential path to overcome the systemic inactivity of bilorphin.[7] However, extensive preclinical development, including comprehensive safety pharmacology, toxicology, and pharmacokinetic studies, is required before it can be considered for clinical evaluation.

References

Safety Operating Guide

Navigating Chemical Disposal in the Lab: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While specific protocols for a compound designated "Bilaid C" are not publicly available, this guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to determine the correct disposal pathway for any laboratory chemical. Adherence to these procedures is essential for ensuring a safe working environment and maintaining regulatory compliance.

Step 1: Characterization of "this compound" Waste

The initial and most critical step is to identify the nature of the waste. This involves consulting the Safety Data Sheet (SDS) and any internal experimental data.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical handling and disposal. Key sections to review are "Section 7: Handling and Storage," "Section 10: Stability and Reactivity," "Section 12: Ecological Information," and "Section 13: Disposal Considerations."[1][2][3] These sections will provide information on the chemical's hazards, stability, and any specific disposal recommendations.

  • Identify Hazards: Determine if the waste exhibits any characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA) or other relevant regulatory bodies. These characteristics include:

    • Ignitability: Can it create fire under certain conditions?

    • Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5?

    • Reactivity: Is it unstable and prone to violent change?

    • Toxicity: Is it harmful or fatal when ingested or absorbed?

  • Assess for Other Regulated Categories: Beyond the standard hazardous waste characteristics, determine if "this compound" falls into other regulated categories such as:

    • Biomedical or Biohazardous Waste: If the compound has been in contact with biological materials such as cell cultures, tissues, or microorganisms, it must be managed as biohazardous waste.[4][5][6][7][8]

    • Controlled Substances: If "this compound" is a controlled substance, its disposal is subject to stringent regulations from the Drug Enforcement Administration (DEA) or equivalent national authorities and must be handled by an approved vendor.[9][10]

Step 2: Segregation and Containment

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.

  • Use Designated Waste Containers: Never mix different types of chemical waste. Use separate, clearly labeled containers for hazardous, non-hazardous, and biohazardous waste.[11][12]

  • Labeling: All waste containers must be accurately labeled with the full chemical name of the contents, hazard warnings, and the date of accumulation.

  • Container Integrity: Ensure that waste containers are in good condition, compatible with the chemical waste they hold, and are kept securely closed except when adding waste.[1]

Step 3: Disposal Pathway Determination

Based on the characterization in Step 1, the appropriate disposal pathway can be determined. The following table summarizes common laboratory waste streams and their corresponding disposal methods.

Waste CategoryDescriptionTypical Disposal Pathway
Hazardous Chemical Waste Waste that exhibits ignitability, corrosivity, reactivity, or toxicity. This includes many solvents, reagents, and reaction byproducts.Collection by a licensed hazardous waste disposal company for incineration or secure landfill.[10][11]
Non-Hazardous Chemical Waste Waste that has been explicitly determined to not be hazardous. This may include certain salts, buffers, and inert materials.Disposal in accordance with institutional and local regulations. Some non-hazardous waste may be suitable for drain disposal if permitted, though this is increasingly discouraged.[10]
Biohazardous/Infectious Waste Materials contaminated with biological agents such as bacteria, viruses, or recombinant DNA. This includes used culture plates, flasks, and contaminated personal protective equipment (PPE).Decontamination, typically via autoclaving, followed by disposal as regulated medical waste.[5][7]
Sharps Waste Needles, syringes, scalpels, and contaminated glass that can puncture the skin.Collection in a designated, puncture-resistant sharps container that is then treated as biohazardous or hazardous waste depending on contamination.[4][7]
Controlled Substances Pharmaceuticals and other chemicals regulated by the DEA.Disposal must be handled by a DEA-registered reverse distributor or other approved vendor.[9][10]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for determining the proper disposal route for a chemical like "this compound".

G cluster_0 start Start: 'this compound' Waste Generated sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is it Hazardous Waste? sds->is_hazardous is_controlled Is it a Controlled Substance? is_hazardous->is_controlled No hazardous_waste Dispose as Hazardous Waste is_hazardous->hazardous_waste Yes is_biohazard Is it a Biohazard? is_controlled->is_biohazard No controlled_waste Dispose via Approved Vendor is_controlled->controlled_waste Yes is_sharp Is it a Sharp? is_biohazard->is_sharp No biohazard_waste Decontaminate & Dispose as Biohazardous Waste is_biohazard->biohazard_waste Yes sharps_waste Dispose in Sharps Container is_sharp->sharps_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_sharp->non_hazardous_waste No

Caption: Decision workflow for classifying and disposing of "this compound" waste.

Experimental Protocols for Environmental Fate Assessment

For novel compounds where environmental impact data is not available, researchers may need to conduct experiments to inform proper disposal. A general methodology for assessing biodegradability, a key factor in environmental fate, is outlined below.

Objective: To determine the extent and rate of microbial degradation of "this compound" in an aqueous environment.

Materials:

  • "this compound"

  • Activated sludge from a local wastewater treatment plant

  • Mineral salts medium

  • Respirometer or dissolved oxygen meter

  • Incubator

Procedure:

  • Preparation of Test System: A defined concentration of "this compound" is added to the mineral salts medium.

  • Inoculation: The medium is inoculated with a small amount of activated sludge, which contains a diverse microbial population.

  • Incubation: The test flasks are incubated under controlled temperature and aeration for a period of 28 days.

  • Measurement: The consumption of oxygen or the production of carbon dioxide is measured over time. This indicates microbial respiration and, therefore, degradation of the test substance.

  • Analysis: The percentage of degradation is calculated by comparing the oxygen consumption in the test flasks to that in control flasks (containing only inoculum) and reference flasks (containing a readily biodegradable substance).

This protocol provides a foundational approach to understanding the environmental persistence of a new chemical, which can inform its disposal and handling procedures.

By following these systematic procedures, researchers can ensure the safe and compliant disposal of all chemical waste, including novel compounds, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Bilaid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Bilaid C, a tetrapeptide µ-opioid receptor agonist. Given the potent bioactivity of opioid-like compounds, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk. All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132).[2]

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Hand Protection Powder-free nitrile glovesDouble-gloving with nitrile gloves
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shield
Body Protection Laboratory coatDisposable gown or coveralls
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved N100, R100, or P100 filtering facepiece respirator should be used when there is a risk of aerosolization, such as when handling powders outside of a containment system.[2][3]

Note: In situations with a high risk of exposure, such as handling large quantities or potential for aerosolization, a full facepiece respirator or a powered air-purifying respirator (PAPR) may be necessary.[3]

Engineering Controls

To further mitigate risks, the following engineering controls should be in place:

  • Ventilation: All handling of this compound, especially in powder form, should be conducted in a well-ventilated area. A certified chemical fume hood is highly recommended.

  • Containment: For procedures with a high risk of aerosol generation, a glove box or other containment enclosure should be utilized.

Safe Handling and Operational Procedures

Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.

4.1. Preparation and Weighing of Lyophilized Powder:

  • Acclimatization: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the powder, which can affect its stability.[4][5]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Containment: Perform all weighing and initial solubilization steps within a chemical fume hood or other suitable containment.

  • Weighing: Quickly weigh the desired amount of peptide into a tared container. Minimize the time the vial is open.

  • Sealing: Tightly reseal the vial of the stock peptide and return it to appropriate cold storage, preferably at -20°C or below.[5]

4.2. Solubilization:

  • Solvent Selection: The choice of solvent will depend on the experimental requirements. For peptides with solubility challenges, sterile distilled water or a dilute (0.1%) acetic acid solution can be attempted first.[5]

  • Dissolution: Add the selected solvent to the weighed this compound. Gentle vortexing or sonication can aid in dissolution.[5]

  • Stock Solutions: Prepare a concentrated stock solution that can be further diluted with the appropriate buffer for your experiments.

4.3. General Laboratory Practices:

  • Avoid eating, drinking, or smoking in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6] Avoid using alcohol-based hand sanitizers as they may enhance skin absorption of some compounds.[6][7][8][9]

  • Keep containers of this compound tightly sealed when not in use.

  • Clearly label all solutions with the compound name, concentration, and date of preparation.[10]

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

5.1. Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, gowns), weighing papers, and vials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour peptide solutions down the drain.[10]

5.2. Decontamination:

  • Work surfaces should be decontaminated after each use. A suitable laboratory detergent and water solution is generally effective.

  • All laboratory equipment that has come into contact with this compound should be thoroughly cleaned.

Emergency Procedures

6.1. Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

6.2. Spills:

  • Evacuate: Clear the immediate area of all personnel.

  • Contain: If it is safe to do so, prevent the spill from spreading.

  • Personal Protection: Don appropriate PPE, including respiratory protection if the spill involves a powder.

  • Clean-up: Use an absorbent material to clean up liquid spills. For powder spills, gently cover with a damp paper towel to avoid creating dust, then carefully wipe up.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

Note on Naloxone: As this compound is a µ-opioid receptor agonist, the availability of naloxone, an opioid antagonist, should be considered as part of the emergency response plan, particularly in facilities where there is a higher risk of significant exposure. Personnel should be trained in its administration.[6][7][8][9]

Mandatory Visualizations

Bilaid_C_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol start Start: Handling Bila-C ppe Don Appropriate PPE start->ppe containment Work in Fume Hood ppe->containment weigh Weigh Lyophilized Powder containment->weigh solubilize Solubilize in Appropriate Solvent weigh->solubilize experiment Perform Experiment solubilize->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate waste Segregate & Dispose of Hazardous Waste decontaminate->waste doff_ppe Doff PPE waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End wash->end spill Spill Occurs emergency_proc Follow Emergency Procedures spill->emergency_proc exposure Exposure Occurs exposure->emergency_proc

Caption: Workflow for the safe handling of this compound from preparation to disposal.

PPE_Selection_Logic cluster_low_risk Low Risk cluster_high_risk High Risk start Task: Handling this compound risk_assessment Risk of Aerosolization? start->risk_assessment low_risk_ppe Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses risk_assessment->low_risk_ppe No high_risk_ppe Enhanced PPE: - Double Gloves - Disposable Gown - Goggles/Face Shield - N100/P100 Respirator risk_assessment->high_risk_ppe Yes end Proceed with Task low_risk_ppe->end high_risk_ppe->end

Caption: Decision logic for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.